Cbl-b-IN-11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H35F5N6O |
|---|---|
Molecular Weight |
602.6 g/mol |
IUPAC Name |
2-[3-[3,3-difluoro-1-[(4-methyl-1,2,4-triazol-3-yl)methyl]cyclobutyl]-5-(ethylamino)phenyl]-6-[[(1-methylcyclobutyl)amino]methyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C31H35F5N6O/c1-4-37-21-10-20(29(16-30(32,33)17-29)13-26-40-39-18-41(26)3)11-22(12-21)42-15-24-23(27(42)43)8-19(9-25(24)31(34,35)36)14-38-28(2)6-5-7-28/h8-12,18,37-38H,4-7,13-17H2,1-3H3 |
InChI Key |
KBKIADQDXADPGR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=CC(=C1)C2(CC(C2)(F)F)CC3=NN=CN3C)N4CC5=C(C4=O)C=C(C=C5C(F)(F)F)CNC6(CCC6)C |
Origin of Product |
United States |
Foundational & Exploratory
Cbl-b-IN-11 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Cbl-b-IN-11
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a critical intracellular immune checkpoint that functions as an E3 ubiquitin ligase to negatively regulate the activation of T-cells and Natural Killer (NK) cells.[1] Its role in establishing the threshold for immune cell activation and promoting an immunosuppressive tumor microenvironment has identified it as a prime target for cancer immunotherapy.[2][3] this compound is a potent, small-molecule inhibitor of Cbl-b, designed to unleash the anti-tumor activity of the immune system. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, its impact on critical signaling pathways, and the experimental methodologies used for its characterization.
Introduction to Cbl-b: The "Gatekeeper" of Immune Activation
Cbl-b is a RING finger E3 ligase that plays a pivotal, non-redundant role in maintaining immune homeostasis.[4] In T-lymphocytes, Cbl-b is a master regulator that integrates signals from the T-cell receptor (TCR) and co-stimulatory molecules like CD28.[3][5] In the absence of a strong co-stimulatory signal, Cbl-b becomes activated and ubiquitinates key downstream signaling proteins, including PLCγ1, VAV1, and the p85 subunit of PI3K.[6][7] This ubiquitination marks these proteins for degradation or otherwise attenuates their signaling capacity, effectively raising the threshold for T-cell activation and inducing a state of anergy or tolerance.[3][8]
Genetic knockout of Cbl-b in mouse models results in hyperactive T-cells that can spontaneously reject tumors without the need for co-stimulation, validating Cbl-b as a therapeutic target.[1][9] Small-molecule inhibition of Cbl-b aims to replicate this genetic effect, offering a pharmacologic approach to lower the barrier for T-cell and NK cell activation, thereby enhancing their ability to recognize and eliminate cancer cells.[1][10]
This compound: A Potent Dual Cbl-b/c-Cbl Inhibitor
This compound (also known as Compound 466) is a potent small-molecule inhibitor targeting the E3 ligase activity of Cbl-b.[11] It also demonstrates potent activity against the closely related homolog, c-Cbl.[11]
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound has been characterized using biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against both Cbl-b and c-Cbl.
| Target | IC50 (nM) | Reference |
| Cbl-b | 6.4 | [11] |
| c-Cbl | 6.1 | [11] |
Core Mechanism of Action: The "Intramolecular Glue" Model
While the co-crystal structure of Cbl-b with this compound is not publicly available, extensive structural and mechanistic studies on similar potent Cbl-b inhibitors, such as NX-1607 and its analog C7683, have revealed a novel allosteric mechanism of inhibition.[2][12][13] These inhibitors function as an "intramolecular glue," locking the Cbl-b protein in a closed, inactive conformation.[12][14][15]
Cbl-b's E3 ligase activity is dependent on a conformational change from a closed (autoinhibited) state to an open, active state.[15] This change is initiated by the phosphorylation of a key tyrosine residue (Y363) in the linker helix region (LHR).[12][15] The phosphorylated LHR then swings away from the tyrosine kinase-binding domain (TKBD), exposing the RING domain to bind to an E2 ubiquitin-conjugating enzyme.[15]
Potent inhibitors like this compound are understood to bind to a pocket at the interface of the TKBD and the LHR.[2][12] This binding stabilizes the closed, inactive conformation, physically preventing the conformational change required for activation.[12][13] By acting as a molecular glue, the inhibitor prevents phosphorylation of Y363 and subsequent E2 enzyme binding, thereby shutting down the E3 ligase activity.[12][15]
Impact on Cellular Signaling Pathways
By inhibiting Cbl-b's E3 ligase function, this compound prevents the ubiquitination and subsequent downregulation of key proteins in the TCR and NK cell activation pathways. This restores and enhances anti-tumor immune responses.
T-Cell Activation Pathway
In T-cells, Cbl-b acts as a brake on the signaling cascade downstream of the TCR. Inhibition of Cbl-b removes this brake, leading to a more robust and sustained activation signal, even with suboptimal co-stimulation.[9]
Key consequences of Cbl-b inhibition in T-cells include:
-
Enhanced TCR Signaling: Prevents the ubiquitination of critical signal transducers like VAV1, PLCγ1, and PI3K, leading to amplified downstream signals.[6]
-
Increased Cytokine Production: Promotes robust secretion of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[9][16]
-
Lowered Activation Threshold: Reduces the dependency on CD28 co-stimulation for full T-cell activation, proliferation, and effector function.[8][9][17]
-
Reversal of T-cell Exhaustion: Overcomes suppressive signals within the tumor microenvironment, reinvigorating exhausted T-cells.[14][18]
NK Cell Activation Pathway
Cbl-b also negatively regulates the function of NK cells. Inhibition of Cbl-b has been shown to reinvigorate dysfunctional intratumoral NK cells.[10][19]
Key consequences of Cbl-b inhibition in NK cells include:
-
Increased Cytotoxicity: Enhances NK cell-mediated killing of tumor cells.[10][19][20]
-
Enhanced Cytokine Production: Boosts the release of IFN-γ.[19]
-
Increased Proliferation: Promotes the proliferation of NK cells within the tumor microenvironment.[10]
-
Regulation of TAM Receptors: Cbl-b ubiquitinates TAM family receptors (Tyro3, Axl, Mertk), which are negative regulators of NK cell function; inhibition likely prevents this negative regulation.[7][21]
Experimental Protocols
Characterization of Cbl-b inhibitors like this compound involves a suite of biochemical and cellular assays to determine potency, mechanism, and functional effects.
Biochemical Assay: Cbl-b Autoubiquitination
This assay measures the E3 ligase activity of Cbl-b by monitoring its autoubiquitination, a proxy for its ability to ubiquitinate target substrates. The Lumit™ Immunoassay provides a homogenous, bioluminescence-based method.[22]
Methodology:
-
Reagent Preparation:
-
E1/E2/ATP Mix: Prepare a reaction mixture containing 42 nM UBE1 (E1), 244 nM UBCH5b (E2), and 20 µM ATP. For a negative control, prepare a mix with buffer instead of ATP.[22]
-
Biotinylated Ubiquitin: Prepare a stock solution of biotinylated ubiquitin.
-
Cbl-b Enzyme: Prepare a dilution series of GST-tagged Cbl-b protein.
-
Inhibitor: Prepare a dilution series of this compound.
-
Detection Reagents: Prepare a mix of anti-GST-SmBiT and Streptavidin-LgBiT antibodies in an appropriate assay buffer.[22]
-
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of the Cbl-b enzyme dilution.
-
Add 5 µL of the this compound dilution (or vehicle control).
-
Initiate the reaction by adding 10 µL of the E1/E2/ATP/Biotin-Ubiquitin mix.
-
-
Incubation: Incubate the plate at 37°C for 1-4 hours with shaking.[22]
-
Detection:
-
Data Acquisition: Measure luminescence using a plate reader. The signal is generated when GST-Cbl-b is biotinylated (ubiquitinated), bringing the SmBiT and LgBiT nano-luciferase fragments into proximity.[22]
-
Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Cellular Assay: T-Cell Activation and Proliferation
This assay evaluates the functional consequence of Cbl-b inhibition on primary T-cells by measuring their activation and proliferation in response to TCR stimulation.
Methodology:
-
T-Cell Isolation: Isolate naïve CD4+ or CD8+ T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
-
Cell Culture Plate Preparation: Coat 96-well flat-bottom plates with anti-CD3 antibody (e.g., OKT3 at 0.1-1 µg/mL) overnight at 4°C. Wash plates with sterile PBS before use. A sub-optimal coating concentration is used to create a dependency on co-stimulation that Cbl-b inhibition can overcome.[17]
-
Inhibitor Treatment:
-
Resuspend isolated T-cells in complete RPMI-1640 media.
-
Add serial dilutions of this compound (or vehicle control) to the cells and pre-incubate for 1-2 hours.
-
-
Cell Stimulation:
-
Plate the pre-treated T-cells onto the anti-CD3 coated plates.
-
For some conditions, soluble anti-CD28 antibody (1 µg/mL) can be added to the media to assess the interplay with co-stimulation.[17]
-
-
Proliferation Measurement (e.g., CFSE Staining):
-
Prior to stimulation, label T-cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
After 72-96 hours of incubation, harvest cells.
-
Analyze CFSE dilution by flow cytometry. Each cell division halves the CFSE fluorescence, allowing for quantification of proliferation.
-
-
Cytokine Measurement (e.g., ELISA or CBA):
-
After 48-72 hours, collect the cell culture supernatant.
-
Measure the concentration of secreted cytokines like IL-2 and IFN-γ using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA).
-
-
Activation Marker Analysis (Flow Cytometry):
-
After 24-72 hours, harvest cells and stain with fluorescently-labeled antibodies against activation markers such as CD25, CD69, or ICOS.[23]
-
Analyze expression levels by flow cytometry.
-
Conclusion
This compound is a potent inhibitor of the Cbl-b E3 ubiquitin ligase, a key negative regulator of the adaptive and innate immune systems. Its mechanism of action, consistent with the "intramolecular glue" model, involves allosterically locking Cbl-b in an inactive conformation. This prevents the ubiquitination of critical downstream signaling molecules following T-cell and NK cell receptor engagement. The functional outcome is a significant enhancement of immune cell activation, proliferation, and effector functions, effectively lowering the threshold for initiating a productive anti-tumor response. The robust preclinical data for Cbl-b inhibitors underscore their potential as a transformative immuno-oncology therapy for patients non-responsive to existing checkpoint inhibitors.[1][9]
References
- 1. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Probing the mechanism of Cbl-b inhibition by a small-molecule inhibitor | Semantic Scholar [semanticscholar.org]
- 14. Nurix Presents the Discovery and Chemical Structure of First-in-Class CBL-B Inhibitor NX-1607 at the American Chemical Society (ACS) Meeting | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 15. nurixtx.com [nurixtx.com]
- 16. investing.com [investing.com]
- 17. T Cell Activation Threshold Regulated by E3 Ubiquitin Ligase Cbl-b Determines Fate of Inducible Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nurix Therapeutics Presents New Translational Data from [globenewswire.com]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. hotspotthera.com [hotspotthera.com]
- 21. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
- 23. Nurix Therapeutics Presents Phase 1 NX-1607 Immune Activation | NRIX Stock News [stocktitan.net]
The Role of Cbl-b Inhibition in T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical negative regulator of T-cell activation, functioning as an intracellular immune checkpoint. Its inhibition presents a promising therapeutic strategy to enhance anti-tumor immunity. This technical guide provides an in-depth overview of the role of Cbl-b in T-cell activation, with a focus on the mechanism and effects of small molecule inhibitors. While specific public data on "Cbl-b-IN-11" is limited, this document consolidates available information on closely related and representative Cbl-b inhibitors, such as Cbl-b-IN-1 and NX-1607, to provide a comprehensive understanding of this therapeutic approach.
Cbl-b sets the threshold for T-cell activation by targeting key signaling molecules for ubiquitination and subsequent degradation following T-cell receptor (TCR) engagement without co-stimulatory signals.[1][2][3] By inhibiting Cbl-b, the requirement for co-stimulation can be bypassed, leading to enhanced T-cell proliferation, cytokine production, and effector functions.[2]
Cbl-b Signaling Pathway in T-Cell Activation
Cbl-b is a RING-type E3 ubiquitin ligase that plays a pivotal role in maintaining immune tolerance by suppressing T-cell activity in the absence of co-stimulation.[1][4] Upon TCR engagement alone, Cbl-b is activated and targets several key proteins in the TCR signaling cascade for ubiquitination. This leads to their degradation and a subsequent dampening of the activation signal. Key targets of Cbl-b-mediated ubiquitination include Zap-70, CD3ζ, Vav1, PLCγ1, and PKCθ.[1]
In contrast, when both the TCR and the co-stimulatory receptor CD28 are engaged, Cbl-b itself is targeted for ubiquitination and proteasomal degradation.[5] This relieves the Cbl-b-mediated inhibition and allows for full T-cell activation. The inhibitor of apoptosis (IAP) proteins have been implicated as positive regulators of T-cell activation by promoting Cbl-b degradation. Conversely, the cytotoxic T-lymphocyte-associated protein 4 (CTLA-4), an inhibitory receptor, promotes Cbl-b activity, thus contributing to its immunosuppressive function.[4]
The signaling pathway below illustrates the central role of Cbl-b in regulating T-cell activation.
Mechanism of Action of Cbl-b Inhibitors
Small molecule inhibitors of Cbl-b are designed to block its E3 ligase activity. By doing so, they prevent the ubiquitination and subsequent degradation of key signaling molecules downstream of the TCR. This effectively lowers the threshold for T-cell activation, allowing for a robust immune response even in the absence of strong co-stimulation.
Recent structural studies have revealed that some Cbl-b inhibitors, such as the analogue of NX-1607, C7683, act as an "intramolecular glue."[6] They bind to a pocket at the interface of the tyrosine kinase-binding domain (TKBD) and the linker helix region (LHR) of Cbl-b, locking the protein in an inactive conformation. This prevents the conformational changes necessary for its E3 ligase activity.[6][7]
The diagram below illustrates the general workflow for assessing the impact of a Cbl-b inhibitor on T-cell activation.
Quantitative Data on Cbl-b Inhibitors
The following tables summarize the available quantitative data for representative Cbl-b inhibitors.
Table 1: In Vitro Inhibitory Activity
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| This compound | Cbl-b, c-Cbl | 6.4, 6.1 | Biochemical Assay | [8] |
| Cbl-b-IN-1 | Cbl-b | < 100 | Biochemical Assay | [9] |
Table 2: Functional Effects on T-Cells
| Compound | Concentration Range | Effect | Cell Type | Reference |
| Cbl-b-IN-1 | 0.1 - 5 µM | Increased IL-2, IFN-γ, and TNF-α secretion | Human T-Cells | [9] |
| Cbl-b-IN-1 | 5 µM | Enhanced TCR signaling (increased p-PLCγ1 and p-ZAP70) | Human T-Cells | [9][10] |
| Cbl-b Inhibitor | Not specified | Increased cytotoxicity and cytokine production | Tumor-infiltrating NK cells | [2] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Cbl-b inhibitors. Below are representative protocols for key experiments.
T-Cell Proliferation Assay (CFSE-based)
-
Cell Preparation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection.
-
CFSE Staining: Resuspend T-cells at 1 x 10^6 cells/mL in PBS and add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold culture medium.
-
Inhibitor Treatment: Plate CFSE-labeled T-cells in a 96-well plate. Add the Cbl-b inhibitor (e.g., Cbl-b-IN-1) at various concentrations and pre-incubate for 1-2 hours.
-
Stimulation: Add anti-CD3/CD28 beads to the wells to stimulate T-cell proliferation.
-
Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.
Cytokine Release Assay (ELISA)
-
Cell Culture and Treatment: Culture primary T-cells with the Cbl-b inhibitor and stimulate as described above.
-
Supernatant Collection: After 24-72 hours of incubation, centrifuge the plate and collect the culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) on the supernatants to quantify the concentration of cytokines such as IL-2, IFN-γ, and TNF-α according to the manufacturer's instructions.
Western Blot for TCR Signaling Proteins
-
Cell Treatment and Lysis: Treat T-cells with the Cbl-b inhibitor and stimulate for short time points (e.g., 0, 2, 5, 15 minutes). Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-PLCγ1, PLCγ1, p-ZAP70, ZAP70).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Conclusion
Inhibition of Cbl-b represents a compelling strategy to enhance T-cell-mediated immunity for therapeutic applications, particularly in immuno-oncology. Small molecule inhibitors of Cbl-b can effectively lower the activation threshold of T-cells, leading to increased proliferation, cytokine production, and effector function. The data and protocols presented in this guide provide a framework for the continued investigation and development of Cbl-b inhibitors as a novel class of cancer immunotherapy. Further research into the specificity and in vivo efficacy of compounds like this compound will be critical in translating the promise of this approach to the clinic.
References
- 1. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 5. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Probing the mechanism of Cbl-b inhibition by a small-molecule inhibitor | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
Cbl-b-IN-11: An In-Depth Technical Guide for Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and Natural Killer (NK) cells. Its inhibition presents a promising strategy to enhance anti-tumor immunity, particularly in tumors resistant to conventional checkpoint inhibitors. This technical guide provides a comprehensive overview of Cbl-b-IN-11, a potent small molecule inhibitor of Cbl-b, for researchers and drug development professionals. This document details the mechanism of action of Cbl-b inhibition, summarizes key preclinical data, provides detailed experimental protocols for inhibitor evaluation, and visualizes critical pathways and workflows. While specific in vivo efficacy data for this compound is not yet publicly available, this guide leverages data from related Cbl-b inhibitors to provide a foundational understanding for future research and development.
Introduction to Cbl-b as a Target in Cancer Immunotherapy
Cbl-b is a RING finger E3 ubiquitin ligase that plays a pivotal role in establishing the threshold for T-cell activation.[1][2] In the absence of co-stimulatory signals, Cbl-b ubiquitinates key downstream signaling proteins of the T-cell receptor (TCR) complex, marking them for degradation and thereby preventing T-cell activation.[2][3] By inhibiting Cbl-b, the requirement for co-stimulation can be bypassed, leading to a more robust anti-tumor T-cell response even in the low co-stimulatory tumor microenvironment.[4][5] Furthermore, Cbl-b has been shown to negatively regulate the cytotoxic functions of NK cells, and its inhibition can restore their effector functions.[6][7][8]
This compound: A Potent Inhibitor of Cbl-b
This compound is a small molecule inhibitor of Cbl-b and the closely related c-Cbl.[9] Its potency against these E3 ligases makes it a valuable tool for investigating the therapeutic potential of Cbl-b inhibition.
Quantitative Data
The following table summarizes the available in vitro potency data for this compound. As more preclinical data for this compound and other inhibitors become available, this information will be crucial for comparing and selecting lead candidates for further development.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Cbl-b | 6.4 | [9] |
| This compound | c-Cbl | 6.1 | [9] |
Table 1: In Vitro Potency of this compound
Note: Further preclinical data, including in vivo efficacy in various tumor models and detailed immunological analysis, are anticipated to be published in upcoming scientific literature and patent filings.
Mechanism of Action of Cbl-b Inhibition
Inhibition of Cbl-b's E3 ligase activity prevents the ubiquitination and subsequent degradation of key signaling molecules downstream of the TCR and co-stimulatory receptors. This leads to enhanced and sustained signaling, resulting in lowered activation thresholds for T cells and NK cells.
Figure 1: Cbl-b Signaling Pathway in T Cell Activation. This diagram illustrates the central role of Cbl-b in negatively regulating T cell activation and how this compound intervenes.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to evaluate the efficacy of Cbl-b inhibitors like this compound.
In Vitro Cbl-b Ubiquitination Assay (TR-FRET)
This assay quantitatively measures the E3 ligase activity of Cbl-b and the inhibitory effect of compounds like this compound. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is a common high-throughput method.[9][10]
Materials:
-
Recombinant GST-tagged Cbl-b
-
Recombinant UBE1 (E1 enzyme)
-
Recombinant UbcH5b (E2 enzyme)
-
Biotinylated-Ubiquitin
-
Substrate (e.g., recombinant Tyro3 or SRC)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 0.1% BSA, pH 7.5)
-
TR-FRET Detection Reagents (e.g., Europium-labeled anti-GST antibody and Streptavidin-conjugated acceptor fluorophore)
-
384-well low-volume plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a concentration gradient.
-
In a 384-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control).
-
Prepare a master mix containing UBE1 (final concentration ~40 nM), UbcH5b (final concentration ~100 nM), Biotin-Ubiquitin, and the substrate in assay buffer.
-
Add 8 µL of the master mix to each well.
-
Add 5 µL of recombinant Cbl-b (final concentration ~12.5 nM) to each well.
-
Initiate the ubiquitination reaction by adding 5 µL of ATP solution (final concentration to be optimized). For a negative control, add assay buffer without ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding the TR-FRET detection reagents diluted in stop/detection buffer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader at the appropriate excitation and emission wavelengths (e.g., 620 nm for donor and 665 nm for acceptor).
-
Calculate the TR-FRET ratio (665 nm/620 nm) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Figure 2: Workflow for In Vitro Cbl-b Ubiquitination Assay. A step-by-step overview of the TR-FRET based assay to measure Cbl-b inhibition.
Primary T Cell Activation Assay
This assay assesses the ability of this compound to enhance T cell activation, measured by cytokine production and proliferation.[11]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD3+ T cells
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
This compound
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Flow cytometry antibodies (e.g., anti-CD4, anti-CD8, anti-CD25, anti-CD69)
-
ELISA kits for IL-2 and IFN-γ
-
96-well flat-bottom culture plates
Procedure:
-
Plate Coating (for plate-bound stimulation): Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in sterile PBS) overnight at 4°C. Wash wells with PBS before use.
-
Cell Preparation: Isolate PBMCs or CD3+ T cells from healthy donor blood. If measuring proliferation, label cells with a cell proliferation dye according to the manufacturer's protocol.
-
Cell Seeding: Resuspend cells in culture medium and seed at a density of 1-2 x 10^5 cells/well.
-
Treatment: Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Stimulation: For plate-bound stimulation, add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells. For soluble stimulation, add a cocktail of anti-CD3 and anti-CD28 antibodies. Include unstimulated and maximally stimulated (e.g., with PMA/Ionomycin) controls.
-
Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Analysis (ELISA): After 48 hours, collect supernatants and measure the concentration of IL-2 and IFN-γ using ELISA kits.
-
Flow Cytometry Analysis: After 72 hours, harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers (CD4, CD8) and activation markers (CD25, CD69).
-
Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the percentage of activated (CD25+/CD69+) CD4+ and CD8+ T cells and the dilution of the proliferation dye as a measure of cell division.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Ablation of Cbl-b provides protection against transplanted and spontaneous tumors [jci.org]
- 5. Tumor rejection in Cblb−/− mice depends on IL-9 and Th9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 11. horizondiscovery.com [horizondiscovery.com]
Cbl-b-IN-11: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cbl-b-IN-11, a potent inhibitor of the E3 ubiquitin ligases Cbl-b and c-Cbl. This document details its chemical properties, mechanism of action, relevant signaling pathways, and the experimental protocols for its characterization.
Core Properties of this compound
This compound is a small molecule inhibitor targeting Casitas B-lineage lymphoma-b (Cbl-b) and c-Cbl.
| Property | Value |
| CAS Number | 2815225-15-9[1][2] |
| Molecular Formula | C31H35F5N6O[2] |
| Molecular Weight | 602.64 g/mol [2] |
| IC50 (Cbl-b) | 6.4 nM[1][2] |
| IC50 (c-Cbl) | 6.1 nM[1][2] |
Mechanism of Action and Signaling Pathways
Cbl-b and its homolog c-Cbl are RING finger E3 ubiquitin ligases that play a crucial role as negative regulators of immune responses, particularly in T-cell activation.[3][4][5] They act as a critical checkpoint in maintaining immune homeostasis by ubiquitinating key signaling proteins, targeting them for degradation, and thus dampening the immune response.[6][7]
The inhibition of Cbl-b by this compound is expected to block this negative regulatory function. By preventing the ubiquitination of downstream targets, this compound can lower the activation threshold of T-cells, leading to enhanced anti-tumor immunity.[4][8][9] This makes Cbl-b an attractive target for cancer immunotherapy.[7][10]
Cbl-b Negative Regulatory Signaling Pathway in T-Cells
The following diagram illustrates the central role of Cbl-b in T-cell activation and the proposed point of intervention for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of Cbl-b inhibitors like this compound. These protocols are synthesized from publicly available data for similar compounds and general practices in the field.
Biochemical Assays
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Cbl-b Inhibition
This assay is used to quantify the inhibitory effect of a compound on the enzymatic activity of Cbl-b.[11]
-
Materials:
-
GST-Cbl-b, Flag-SRC, His-UbcH5b, Flag-UBE1 (E1), Biotinylated-Ubiquitin, ATP.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 0.1% BSA, 0.1% Tween-20, pH 7.4.
-
HTRF Detection Reagents: Europium cryptate-labeled anti-GST antibody and XL665-labeled streptavidin.
-
-
Procedure:
-
Serially dilute this compound in the assay buffer in a 384-well plate.
-
Prepare a reaction mixture containing GST-Cbl-b, Flag-SRC, His-UbcH5b, Flag-UBE1, and ATP in the assay buffer.
-
Add the reaction mixture to the wells containing the diluted inhibitor.
-
Initiate the ubiquitination reaction by adding biotinylated-ubiquitin.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding the HTRF detection reagents.
-
Incubate for 1 hour at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader and calculate IC50 values.
-
2. Surface Plasmon Resonance (SPR) Assay for Binding Affinity
SPR is employed to measure the binding kinetics and affinity of the inhibitor to Cbl-b.
-
Materials:
-
Purified Cbl-b protein.
-
SPR sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
-
Procedure:
-
Immobilize Cbl-b onto the sensor chip surface via amine coupling.
-
Prepare a serial dilution of this compound in the running buffer.
-
Inject the different concentrations of the inhibitor over the immobilized Cbl-b surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Cellular Assays
1. Jurkat T-Cell Activation Assay (IL-2 Secretion)
This assay assesses the ability of the inhibitor to enhance T-cell activation by measuring the secretion of Interleukin-2 (IL-2).
-
Materials:
-
Jurkat T-cells.
-
RPMI-1640 medium supplemented with 10% FBS.
-
Anti-CD3 and anti-CD28 antibodies.
-
IL-2 ELISA kit.
-
-
Procedure:
-
Plate Jurkat T-cells in a 96-well plate.
-
Pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate EC50 values for IL-2 secretion.
-
2. Primary Human PBMC Assay
This assay confirms the activity of the inhibitor in a more physiologically relevant primary cell system.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
RPMI-1640 medium supplemented with 10% human serum.
-
Anti-CD3 and anti-CD28 antibodies.
-
Flow cytometry antibodies for T-cell activation markers (e.g., CD69, CD25).
-
Cytokine detection assay (e.g., Luminex, CBA).
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Plate the PBMCs in a 96-well plate.
-
Treat the cells with this compound at various concentrations.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
-
After 48-72 hours, harvest the cells and supernatant.
-
Analyze the expression of activation markers on T-cells (CD4+ and CD8+) by flow cytometry.
-
Measure the levels of various cytokines (e.g., IFN-γ, TNF-α) in the supernatant.
-
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and characterization of a Cbl-b inhibitor.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies [frontiersin.org]
- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Molecular Pathways: Cbl Proteins in Tumorigenesis and Antitumor Immunity—Opportunities for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Cbl-b-IN-11: A Technical Guide to Target Validation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and natural killer (NK) cells.[1][2] By ubiquitinating key signaling proteins in the T cell receptor (TCR) and co-stimulatory pathways, Cbl-b establishes a threshold for immune cell activation, thereby maintaining immune homeostasis and preventing autoimmunity.[3][4] However, in the context of cancer, Cbl-b's activity within the tumor microenvironment can suppress anti-tumor immunity, making it a compelling target for cancer immunotherapy.[3][5]
Cbl-b-IN-11 is a potent small molecule inhibitor of Cbl-b. This technical guide provides an in-depth overview of the target validation studies for this compound and similar molecules, focusing on the quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data for Cbl-b Inhibitors
The following tables summarize the biochemical potency, cellular activity, and in vivo efficacy of this compound and other representative Cbl-b inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |
| This compound | Cbl-b, c-Cbl | 6.4, 6.1 | Biochemical | [6] |
| Cbl-b-IN-1 | Cbl-b | < 100 | Biochemical | [7] |
| Compound 96 | Cbl-b | 0.98 | Fluorescence-based | [8] |
Table 1: Biochemical Potency of Cbl-b Inhibitors. This table outlines the half-maximal inhibitory concentration (IC50) of various inhibitors against Cbl-b and related proteins.
| Inhibitor | Cell Line / Primary Cells | Readout | EC50 (nM) | Reference |
| Compound 96 | Jurkat T-cells | IL-2 Secretion | 1.8 | [8] |
| NX-1607 | Primary Human T-cells | IL-2 Secretion | Not specified | [5] |
| NX-1607 | Primary Human T-cells | IFN-γ Secretion | Not specified | [5] |
Table 2: Cellular Activity of Cbl-b Inhibitors. This table presents the half-maximal effective concentration (EC50) of inhibitors in cellular assays, indicating their potency in modulating immune cell function.
| Inhibitor | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| NX-1607 | CT26 colon carcinoma | 30 mg/kg, PO, QD | 71% (p<0.01) | Single-agent efficacy dependent on NK and T cells. | [9] |
| Lead Compound | Syngeneic mouse colon tumor | Not specified | Strong TGI | Combination with anti-PD-1 enhanced complete tumor rejections. | [10] |
| NRX-8 | Mouse model | 45 mg/kg, BID | Significant | Inhibits tumor growth. | [11] |
Table 3: In Vivo Efficacy of Cbl-b Inhibitors. This table summarizes the anti-tumor effects of Cbl-b inhibitors in preclinical cancer models.
Key Experimental Protocols
Detailed methodologies for the validation of Cbl-b inhibitors are provided below.
Cellular Thermal Shift Assay (CETSA)
This assay is used to verify direct target engagement of the inhibitor with Cbl-b in a cellular environment.
Protocol:
-
Cell Culture and Treatment:
-
Culture K562 cells (or other suitable cell line) to a density of 1-2 x 10^6 cells/mL.
-
Treat cells with the Cbl-b inhibitor at various concentrations or with a DMSO vehicle control.
-
Incubate the cells at 37°C for 1-3 hours to allow for compound uptake.[12]
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes or plates.
-
Heat the samples to a specific temperature (e.g., 50°C) for 3 minutes using a PCR machine, followed by a controlled cooling step to room temperature.[13]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding a suitable lysis buffer and performing freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantify the amount of soluble Cbl-b in the supernatant using methods such as Western blotting or AlphaScreen.[13]
-
-
Data Analysis:
-
Analyze the amount of soluble Cbl-b at different temperatures and inhibitor concentrations to determine the thermal shift, which indicates target engagement.
-
In Vitro Ubiquitination Assay
This biochemical assay measures the enzymatic activity of Cbl-b and the inhibitory effect of the compound.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UbcH5b), biotinylated ubiquitin, and ATP in a reaction buffer (e.g., 50 mM Tris pH 8.0, 5 mM MgCl2, 0.1% Tween-20, 1 mM DTT).[14][15]
-
Add recombinant Cbl-b protein and the substrate (e.g., SRC kinase).[16]
-
Add the Cbl-b inhibitor at various concentrations or a DMSO control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-4 hours to allow for the ubiquitination reaction to proceed.[14]
-
-
Detection:
-
Stop the reaction and detect the level of ubiquitinated substrate. This can be done using various methods:
-
Western Blot: Separate the reaction products by SDS-PAGE and probe with an antibody against the substrate or ubiquitin.
-
TR-FRET: Use a time-resolved fluorescence resonance energy transfer-based assay kit to quantify the ubiquitinated substrate.[16]
-
Luminescence: A Lumit-based immunoassay can be used to measure the interaction between biotinylated ubiquitin and a tagged Cbl-b, as a proxy for autoubiquitination.[14]
-
-
-
Data Analysis:
-
Quantify the amount of ubiquitinated substrate in the presence of different inhibitor concentrations to determine the IC50 value.
-
T-cell Activation and Cytokine Release Assay
This cellular assay assesses the functional consequence of Cbl-b inhibition on T-cell activation.
Protocol:
-
T-cell Isolation and Culture:
-
Isolate primary human or mouse T cells from peripheral blood mononuclear cells (PBMCs) or spleens.
-
Culture the T-cells in appropriate media.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the T-cells with the Cbl-b inhibitor at various concentrations or a DMSO control.
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to induce activation.[5]
-
-
Analysis of Activation Markers and Cytokine Production:
-
Data Analysis:
-
Determine the EC50 of the inhibitor for enhancing T-cell activation and cytokine production.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the Cbl-b signaling pathway, the experimental workflow for target validation, and the mechanism of action of Cbl-b inhibitors.
Caption: Cbl-b Signaling Pathway in T-Cell Activation.
Caption: Experimental Workflow for Cbl-b Inhibitor Target Validation.
Caption: Mechanism of Action of Cbl-b Inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. sapient.bio [sapient.bio]
- 3. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nurixtx.com [nurixtx.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Innocare Pharma divulges new CBLB inhibitors | BioWorld [bioworld.com]
- 9. nurixtx.com [nurixtx.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. nurixtx.com [nurixtx.com]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. NX-1607 as a Cbl-b Inhibitor Enhances T and NK Cell Responses in Cancer Immunotherapy - Application Notes - ICE Bioscience [en.ice-biosci.com]
Introduction: Cbl-b as a Key Immuno-Oncology Target
An In-Depth Scientific Review of Cbl-b Inhibition A Technical Guide for Researchers and Drug Development Professionals
The Casitas B-lineage lymphoma-b (Cbl-b) protein is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating the activation of multiple immune cells, including T cells and Natural Killer (NK) cells.[1][2][3] By ubiquitinating key signaling proteins, Cbl-b attenuates immune responses, thereby maintaining immune homeostasis.[4] In the context of cancer, Cbl-b contributes to an immunosuppressive tumor microenvironment, making it a highly attractive, "undruggable" target for cancer immunotherapy.[1][5] The goal of Cbl-b inhibition is to remove this intrinsic "brake" on the immune system, thereby enhancing T cell and NK cell-mediated tumor destruction.[3][6] Small-molecule inhibitors of Cbl-b represent a promising therapeutic strategy to potentiate the immune system's ability to combat cancer, potentially overcoming resistance to existing checkpoint inhibitors like anti-PD-1.[2][4]
Mechanism of Action of Cbl-b Small-Molecule Inhibitors
Cbl-b acts as a master regulator downstream of both the T-cell receptor (TCR) and the CD28 costimulatory pathways.[1][2] In the absence of CD28 co-stimulation, Cbl-b is activated via phosphorylation at tyrosine 363 (Y363) and subsequently ubiquitinates key signaling molecules like PLCγ1, VAV1, and the p85 subunit of PI3K, leading to their degradation and the suppression of T-cell activation.[7][8][9]
Recent structural and biochemical studies have revealed a novel mechanism for small-molecule Cbl-b inhibitors. Compounds such as NX-1607 and its analogue C7683 do not bind to an active site but rather act as an "intramolecular glue."[5][10][11] They bind to a cryptic pocket at the interface between the tyrosine kinase-binding domain (TKBD) and the linker-helix region (LHR).[5][10] This binding locks Cbl-b in an inactive, autoinhibited conformation, which prevents the necessary conformational change required for its E3 ligase activity.[5][8] By stabilizing this inactive state, the inhibitors prevent Cbl-b from ubiquitinating its downstream targets, thus lowering the threshold for T-cell activation and restoring potent anti-tumor immune responses.[8]
Quantitative Data on Cbl-b Inhibitors
A growing number of small-molecule Cbl-b inhibitors are being developed. The following tables summarize key quantitative data for prominent compounds identified in the literature.
Table 1: In Vitro Potency of Cbl-b Inhibitors
| Compound | Target(s) | IC50 | Binding Affinity (KD) | Assay Method |
|---|---|---|---|---|
| This compound | Cbl-b, c-Cbl | 6.4 nM, 6.1 nM | Not Reported | Biochemical Assay[12] |
| NX-1607 | Cbl-b | Not Reported | Not Reported | Currently in Phase 1 Clinical Trials[5][13] |
| NRX-8 | Cbl-b | Low nanomolar | 20 nM | T-cell activation assays, SPR[14] |
| NTX-801 | Cbl-b | Not Reported | Not Reported | Preclinical candidate[6] |
Table 2: In Vivo Efficacy of Cbl-b Inhibitors
| Compound | Animal Model | Dosing | Outcome | Combination Therapy |
|---|---|---|---|---|
| NX-1607 | Syngeneic Mouse Models | Oral | Significant single-agent tumor growth inhibition.[14] | Increased survival and complete tumor rejection with anti-PD-1.[14] |
| NX-1607 | A20 B-cell Lymphoma Model | Oral | Notable decrease in tumor growth; increased tumor-infiltrating CD3+, CD4+, and CD8+ T cells.[8] | Not Reported |
| NTX-801 | Syngeneic Mouse Tumor Model | Not Reported | Robust and statistically significant tumor growth inhibition.[6] | Robust anti-tumor activity and increased survival with anti-PD-1.[6] |
Signaling Pathways Modulated by Cbl-b
Cbl-b is a central node in the regulation of T-cell activation. Its inhibition leads to the potentiation of multiple downstream signaling cascades that are critical for immune effector function. The primary pathway affected is the T-cell receptor (TCR) signaling cascade.
Inhibition of Cbl-b with a small molecule prevents the ubiquitination of PLCγ1, leading to its accumulation and the sustained activation of the downstream MAPK/ERK signaling pathway.[8] This enhances T-cell proliferation, upregulates activation markers like CD69, and increases the production of critical cytokines such as IL-2 and IFN-γ.[3][8]
Experimental Protocols for Cbl-b Inhibitor Evaluation
The discovery and characterization of Cbl-b inhibitors involve a suite of biochemical, biophysical, and cellular assays.
1. Biochemical E3 Ligase Activity Assays:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This is a high-throughput screening method used to measure the E3 ligase activity of Cbl-b.[8] The assay typically measures the ubiquitination of a substrate. A decrease in the HTRF signal in the presence of a compound indicates inhibition of Cbl-b's catalytic activity.
-
Protocol Outline:
-
Recombinant Cbl-b, E1 activating enzyme, E2 conjugating enzyme, a biotinylated substrate, and europium-labeled ubiquitin are combined in an assay buffer.
-
The inhibitor compound (e.g., this compound) is added at various concentrations.
-
The reaction is initiated with ATP and incubated to allow for ubiquitination.
-
Streptavidin-XL665 is added, which binds to the biotinylated substrate.
-
If the substrate is ubiquitinated, the europium-ubiquitin is brought into close proximity with the streptavidin-XL665, generating a FRET signal that is read on a plate reader.
-
2. Cellular Target Engagement Assays:
-
Cellular Thermal Shift Assay (CETSA): This method confirms that a compound binds to its target protein inside intact cells.[15] Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
-
Protocol Outline:
-
Cells expressing the target protein (Cbl-b) are treated with the inhibitor or a vehicle control.
-
The cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cells are lysed, and the soluble fraction (containing non-aggregated protein) is separated by centrifugation.
-
The amount of soluble Cbl-b remaining at each temperature is quantified by Western blot or other methods.
-
A shift in the melting curve to a higher temperature in inhibitor-treated cells indicates target engagement.
-
3. T-Cell and NK-Cell Activation Assays:
-
Cytokine Release Assays: Primary T cells or NK cells are stimulated (e.g., via anti-CD3/CD28 beads for T cells) in the presence of the Cbl-b inhibitor. Supernatants are collected after 24-72 hours, and the concentration of secreted cytokines (e.g., IL-2, TNF-α, IFN-γ) is measured by ELISA or multiplex bead array.[3] An increase in cytokine production indicates enhanced immune cell activation.
-
Proliferation Assays: T cells are labeled with a proliferation-tracking dye (e.g., CFSE) and stimulated in the presence of the inhibitor. After several days, dye dilution, which corresponds to cell division, is measured by flow cytometry.[16]
-
Cytotoxicity Assays: The ability of NK cells or CAR-T cells to kill tumor target cells is measured.[17][18] Effector cells are co-cultured with target tumor cells in the presence of the inhibitor. Target cell lysis is quantified using methods like chromium-51 release or flow cytometry-based assays.
Clinical Development and Future Outlook
The development of Cbl-b inhibitors is rapidly advancing, with compounds like NX-1607 in Phase 1 clinical trials for advanced solid tumors.[5][13] Early translational data from these trials are encouraging, demonstrating dose-dependent target engagement and peripheral immune activation in heavily pretreated patients.[13][19] These findings support the biological rationale for Cbl-b inhibition as a novel immuno-oncology therapy.[13]
Future research will likely focus on:
-
Combination Therapies: Combining Cbl-b inhibitors with existing checkpoint blockades (e.g., anti-PD-1) has shown synergistic effects in preclinical models and is a promising avenue for clinical investigation.[6][14]
-
Cellular Therapy Enhancement: The use of Cbl-b inhibitors like NX-1607 has been shown to improve the manufacturing efficiency and anti-tumor efficacy of CAR-T cells, highlighting a potential application in enhancing adoptive cell therapies.[18]
-
Biomarker Identification: Identifying patient populations most likely to benefit from Cbl-b inhibition will be crucial for successful clinical translation.[1][2]
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CBL-B - An upcoming immune-oncology target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 6. nimbustx.com [nimbustx.com]
- 7. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Probing the mechanism of Cbl-b inhibition by a small-molecule inhibitor | Semantic Scholar [semanticscholar.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Nurix Therapeutics Presents New Translational Data from [globenewswire.com]
- 14. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 15. researchgate.net [researchgate.net]
- 16. Abrogating Cbl-b in effector CD8+ T cells improves the efficacy of adoptive therapy of leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. Cbl-b inhibition improves manufacturing efficiency and antitumoral efficacy of anti-CD19 CAR-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nurix Therapeutics Presents Phase 1 NX-1607 Immune Activation | NRIX Stock News [stocktitan.net]
Cbl-b-IN-11 preclinical data and findings
An In-Depth Technical Guide on the Preclinical Findings of Cbl-b Inhibitors
Introduction
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical negative regulator of immune cell activation, making it a compelling target for cancer immunotherapy.[1][2][3] By inhibiting Cbl-b, the threshold for T cell and natural killer (NK) cell activation can be lowered, potentially enhancing anti-tumor immunity in patients who respond poorly to existing immunotherapies.[1][2] This guide provides a comprehensive overview of the preclinical data and findings for Cbl-b inhibitors, with a focus on the mechanism of action, key experimental findings, and the signaling pathways involved. While specific data for a compound designated "Cbl-b-IN-11" is not publicly available, this document will synthesize findings from representative small molecule Cbl-b inhibitors, such as HST-1011 and NX-1607, to provide a thorough understanding of the preclinical landscape.
Mechanism of Action
Cbl-b functions as a master regulator of both innate and adaptive immunity.[4][5] In the absence of co-stimulatory signals like CD28, Cbl-b ubiquitinates key signaling proteins in T cells, leading to their degradation and the suppression of T cell activation.[3][6] Cbl-b targets several critical components of the T cell receptor (TCR) signaling pathway, including Zap-70, CD3ζ, VAV1, and PLCγ1.[3] By inhibiting Cbl-b, small molecule inhibitors prevent this ubiquitination, thereby lowering the activation threshold of T cells and enhancing their effector functions.[1][2][3] Preclinical data has shown that Cbl-b inhibitors can act as allosteric inhibitors, binding to a natural hotspot on the Cbl-b protein and locking it in an inactive conformation.[1][7][8] This inhibition leads to an accumulation of phosphorylated PLCγ1 and activation of the MAPK/ERK signaling pathway, resulting in enhanced T-cell activation, proliferation, and cytokine production.[3]
Signaling Pathway of Cbl-b Inhibition
The following diagram illustrates the central role of Cbl-b in regulating T-cell activation and how its inhibition can lead to an enhanced anti-tumor immune response.
Caption: Cbl-b signaling pathway in T-cell activation.
Preclinical Data Summary
The preclinical development of Cbl-b inhibitors has demonstrated their potential to enhance anti-tumor immunity through the activation of both T cells and NK cells.[1][2] The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of representative Cbl-b inhibitors.
Table 1: In Vitro Activity of Cbl-b Inhibitors
| Assay Type | Cell Type | Key Findings | Reference Compound(s) |
| NK Cell Polyfunctionality | Human NK Cells | Increased single-cell polyfunctionality | HotSpot Therapeutics Inhibitor |
| NK Cell Activation | Human NK Cells | Enhanced activation, proliferation, and cytotoxic activity against K562 cells | HotSpot Therapeutics Inhibitor |
| T-Cell Activation | Primary T-cells, Jurkat T-cells | Increased proliferation, CD69 expression, and IL-2 & IFN-γ mRNA levels | NX-1607 |
| Cytokine Production | Human NK Cells | Dose-dependent induction of IFN-γ, TNF-α, and Granzyme B | Unnamed Cbl-b inhibitor |
| Cbl-b Inhibition | Biochemical Assay | Potent inhibition of Cbl-b E3 ligase activity | NX-1607 |
Table 2: In Vivo Activity of Cbl-b Inhibitors
| Model Type | Key Findings | Reference Compound(s) |
| Tumor Models | Enhanced NK cell function | HotSpot Therapeutics Inhibitor |
| Syngeneic Mouse Models | Reversal of T cell exhaustion, alleviation of tumor-induced immunosuppression, and potential direct anti-tumor effects | NX-1607 |
| Patient-Derived Samples | Reinvigoration of functionality and proliferation potential of tumor-infiltrating NK cells from various cancer types (lung, ovarian, colorectal) | Unnamed Cbl-b inhibitor |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of Cbl-b inhibitors often involve a combination of biochemical, cellular, and in vivo assays. Below are generalized methodologies for key experiments cited in the preclinical development of these inhibitors.
In Vitro NK Cell Cytotoxicity Assay
A common method to assess the ability of Cbl-b inhibitors to enhance NK cell killing of cancer cells is a cytotoxicity assay.
Caption: Workflow for an in vitro NK cell cytotoxicity assay.
In Vivo Tumor Model Evaluation
To evaluate the in vivo efficacy of Cbl-b inhibitors, syngeneic mouse tumor models are frequently employed.
Caption: Workflow for an in vivo tumor model study.
Conclusion
The preclinical data for Cbl-b inhibitors strongly support their development as a novel class of cancer immunotherapies. By targeting a key intracellular negative regulator of immune activation, these agents have demonstrated the ability to enhance the effector functions of both T cells and NK cells. The findings from in vitro and in vivo studies with compounds like HST-1011 and NX-1607 provide a solid rationale for their continued clinical investigation in patients with advanced solid tumors.[1][9] The ongoing clinical trials will be crucial in determining the therapeutic potential of Cbl-b inhibition in the clinical setting.
References
- 1. hotspotthera.com [hotspotthera.com]
- 2. HotSpot Therapeutics Presents Preclinical Data from CBL-B Program at AACR Annual Meeting 2023 [prnewswire.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Probing the mechanism of Cbl-b inhibition by a small-molecule inhibitor | Semantic Scholar [semanticscholar.org]
- 9. Nurix Therapeutics, Inc. Presents New Translational Data from First-In-Human Clinical Trial of Oral CBL-B Inhibitor | MarketScreener [marketscreener.com]
Technical Whitepaper: Investigating the Function of Cbl-b-IN-11 in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a RING-type E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint.[1][2][3] Expressed across various immune cell types, including T cells, Natural Killer (NK) cells, and B cells, Cbl-b establishes the activation threshold for immune responses.[4][5] It negatively regulates signaling pathways downstream of antigen and co-stimulatory receptors, thereby playing a pivotal role in maintaining peripheral immune tolerance and preventing autoimmunity.[3][4][6] In the context of oncology, the suppressive function of Cbl-b can be co-opted by tumors to facilitate immune evasion.[7][8]
Genetic inactivation of Cbl-b in preclinical models has been shown to lower the threshold for T and NK cell activation, reverse T cell exhaustion, and lead to spontaneous tumor rejection, establishing Cbl-b as a high-potential therapeutic target for cancer immunotherapy.[2][7][9] Small molecule inhibitors designed to block the E3 ligase activity of Cbl-b offer a promising strategy to unleash the full potential of the anti-tumor immune response.
This technical guide focuses on Cbl-b-IN-11 , a representative potent and selective small molecule inhibitor of Cbl-b. We will delve into its mechanism of action, provide quantitative data on its effects on immune cells, and detail key experimental protocols for its characterization.
Mechanism of Action of this compound
Cbl-b exerts its suppressive function by ubiquitinating key signaling proteins, which targets them for degradation or otherwise dampens their activity.[3][10] In T cells, Cbl-b is a crucial negative regulator of T Cell Receptor (TCR) and CD28 co-stimulatory signaling.[6][10] Upon TCR engagement without adequate co-stimulation, Cbl-b targets proximal signaling molecules like Phospholipase C-γ1 (PLCγ1), Vav1, and the p85 subunit of PI3K for ubiquitination.[10][11][12] This action attenuates downstream signaling cascades, including the MAPK/ERK pathway, preventing full T cell activation, proliferation, and cytokine production.[1][13]
This compound is designed to bind to Cbl-b and lock it in a closed, inactive conformation.[9][14][15] This allosteric inhibition acts as an "intramolecular glue," preventing the conformational changes required for its E3 ligase activity, specifically blocking the interaction with the E2 ubiquitin-conjugating enzyme.[2][15][16] By inhibiting Cbl-b, this compound effectively removes this intrinsic brake on the immune system. This leads to enhanced and sustained phosphorylation of key signaling intermediates, robust activation of downstream pathways like MAPK/ERK, and consequently, a powerful anti-tumor immune response characterized by increased T cell and NK cell activity.[1][13][17]
In Vitro Characterization of this compound
The efficacy of a Cbl-b inhibitor is determined through a cascade of in vitro assays, starting with biochemical validation and moving to cell-based functional assays.
Quantitative Data Summary
The following tables summarize representative data for potent Cbl-b inhibitors, which serve as a proxy for the expected performance of this compound.
Table 1: Biochemical Potency of Representative Cbl-b Inhibitors
| Assay Type | Endpoint | Potency (IC50) | Reference Compound |
| Cbl-b/E2-Ubiquitin HTRF Assay | IC50 | Single-digit nM | Undisclosed Cpd. |
| Cbl-b Auto-ubiquitination Assay | IC50 | Low nM | NX-1607 |
| Selectivity vs. c-CBL | Ratio | >10-fold | Undisclosed Cpd. |
Data synthesized from preclinical studies on various potent Cbl-b inhibitors.[1][18][19]
Table 2: Cellular Activity of Representative Cbl-b Inhibitors
| Cell Type | Assay | Endpoint | Result | Reference Compound |
| Jurkat T Cells | IL-2 Secretion (anti-CD3/CD28) | EC50 | Low nM | Undisclosed Cpd. |
| Human PBMCs | IFN-γ Secretion (anti-CD3/CD28) | Fold Increase | Dramatic increase vs. control | Undisclosed Cpd. |
| Human Primary T Cells | Proliferation (anti-CD3) | % Increase | Significant increase vs. control | Cbl-b-IN-1 |
| Human NK Cells | Cytotoxicity vs. K562 cells | % Lysis Increase | Significant increase vs. control | HST-1011 |
| Human NK Cells | IFN-γ Secretion (IL-15 primed) | Fold Increase | Dose-dependent increase | Undisclosed Cpd. |
Data synthesized from multiple sources characterizing various Cbl-b inhibitors.[11][17][18][20]
Experimental Protocols
Protocol 3.2.1: Cbl-b Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol is adapted from methods described for evaluating Cbl-b inhibitors like NX-1607.[1][19]
-
Objective: To determine the IC50 value of this compound by measuring its ability to inhibit the interaction between Cbl-b and a ubiquitin-charged E2 enzyme (UbcH5b).
-
Materials:
-
Recombinant GST-Cbl-b, His-UbcH5b, Flag-UBE1 (E1 enzyme).
-
ATP, Ubiquitin.
-
HTRF detection reagents: Anti-GST antibody conjugated to a donor fluorophore (e.g., Terbium cryptate) and Streptavidin conjugated to an acceptor fluorophore (e.g., d2).
-
Assay Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2, 0.01% BSA, 0.01% Tween-20.
-
This compound serially diluted in DMSO.
-
384-well low-volume assay plates.
-
-
Procedure:
-
Prepare a reaction mixture containing GST-Cbl-b, Flag-UBE1, His-UbcH5b, biotinylated-ubiquitin, and ATP in assay buffer.
-
Dispense 5 µL of the reaction mixture into each well of the 384-well plate.
-
Add 50 nL of serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 60 minutes to allow the ubiquitination reaction to proceed.
-
Stop the reaction by adding HTRF detection reagents diluted in EDTA-containing buffer.
-
Incubate for 60 minutes at room temperature to allow antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Normalize the data to high (DMSO control) and low (no enzyme) controls.
-
Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3.2.2: Human T Cell Activation and Cytokine Release Assay
This protocol is based on standard methods used to assess T cell function following Cbl-b inhibition.[11][18]
-
Objective: To quantify the effect of this compound on T cell activation and the secretion of key cytokines like IL-2 and IFN-γ.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated by Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin.
-
Anti-CD3 antibody (clone OKT3) and anti-CD28 antibody (clone CD28.2).
-
This compound serially diluted in DMSO.
-
96-well flat-bottom tissue culture plates.
-
Human IL-2 and IFN-γ ELISA kits or Cytometric Bead Array (CBA) kit.
-
-
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (1 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Resuspend PBMCs at 1 x 10^6 cells/mL in complete RPMI medium.
-
Add 100 µL of the cell suspension to each well of the coated plate.
-
Add soluble anti-CD28 antibody (1 µg/mL final concentration) to each well.
-
Add this compound at various concentrations (e.g., 1 nM to 10 µM) or DMSO vehicle control.
-
Incubate the plate at 37°C, 5% CO2 for 48-72 hours.
-
After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.
-
-
Data Analysis:
-
Perform ELISA or CBA on the collected supernatants according to the manufacturer's instructions to quantify IL-2 and IFN-γ concentrations.
-
Plot cytokine concentration against inhibitor concentration to visualize the dose-dependent effect.
-
In Vivo Efficacy of this compound
The therapeutic potential of this compound is ultimately evaluated in vivo using syngeneic mouse tumor models, which have an intact immune system.
Quantitative Data Summary
Table 3: Anti-Tumor Efficacy of Representative Cbl-b Inhibitors in Syngeneic Mouse Models
| Model | Cell Line | Dosing Schedule | Endpoint | Result | Reference Compound |
| Colorectal | CT26 | Oral, Daily | Tumor Growth Inhibition (TGI) | Dose-dependent anti-tumor activity | Undisclosed Cpd. |
| B-cell Lymphoma | A20 | Oral, Daily | Tumor Volume Reduction | Significant decrease vs. vehicle | NX-1607 |
| Colorectal | CT26 | Oral, Daily (Combo w/ anti-PD1) | Complete Responses (CR) | Complete tumor inhibition observed | Undisclosed Cpd. |
Data compiled from reports on various orally bioavailable Cbl-b inhibitors.[2][13][18]
Experimental Protocols
Protocol 4.2.1: CT26 Syngeneic Mouse Tumor Model
This protocol describes a standard model for assessing immuno-oncology agents.[2][18]
-
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with an anti-PD1 antibody.
-
Materials:
-
6-8 week old female BALB/c mice.
-
CT26 colon carcinoma cell line.
-
Matrigel.
-
This compound formulated for oral gavage.
-
Vehicle control for formulation.
-
InVivoMAb anti-mouse PD-1 antibody (clone RMP1-14).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Culture CT26 cells and harvest them during the exponential growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 x 10^5 CT26 cells in a 100 µL volume into the right flank of each BALB/c mouse.
-
Monitor tumor growth daily. When average tumor volumes reach approximately 80-120 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle (e.g., daily oral gavage).
-
Group 2: this compound (e.g., 30 mg/kg, daily oral gavage).
-
Group 3: Anti-PD1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly).
-
Group 4: this compound + Anti-PD1 antibody (dosed as in groups 2 and 3).
-
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor body weight as a measure of toxicity.
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors reach a predetermined endpoint size.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and excise tumors.
-
Tumors can be weighed and then processed into single-cell suspensions.
-
Analyze the tumor-infiltrating lymphocyte (TIL) populations (e.g., CD3+, CD4+, CD8+, NK1.1+) via multi-color flow cytometry to assess immune cell infiltration.[1][13]
-
Compare tumor growth curves between groups. Calculate Tumor Growth Inhibition (TGI) and the number of complete responses (CR), if any.
-
Conclusion
This compound, as a representative small molecule inhibitor of the Cbl-b E3 ubiquitin ligase, represents a promising therapeutic strategy in immuno-oncology. By acting as an intracellular immune checkpoint inhibitor, it effectively "releases the brakes" on T cell and NK cell activation. The mechanism of action, involving the stabilization of an inactive Cbl-b conformation, leads to enhanced downstream signaling upon immune stimulation. This translates to robust in vitro activity, including increased cytokine production and cytotoxicity, and significant in vivo anti-tumor efficacy in preclinical models. The data strongly support the continued development of Cbl-b inhibitors like this compound, both as monotherapies and in combination with other immunotherapies, to overcome tumor-induced immunosuppression and improve patient outcomes.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 5. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nurix Therapeutics Presents New Translational Data from First-in-Human Clinical Trial of Oral CBL-B Inhibitor NX-1607 Demonstrating Immune Activation and Tumor Microenvironment Remodeling - BioSpace [biospace.com]
- 8. researchgate.net [researchgate.net]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. nurixtx.com [nurixtx.com]
- 15. researchgate.net [researchgate.net]
- 16. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hotspotthera.com [hotspotthera.com]
Cbl-b-IN-11: A Potent Dual Inhibitor of Cbl-b and c-Cbl for Immuno-Oncology Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cbl-b-IN-11 has emerged as a potent, low-nanomolar inhibitor of the E3 ubiquitin ligases Cbl-b and c-Cbl, key negative regulators of immune cell activation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, potential therapeutic applications in immuno-oncology, and detailed experimental protocols for its evaluation. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to investigate and harness the therapeutic potential of this compound.
Introduction to Cbl-b as a Therapeutic Target
The Casitas B-lineage lymphoma (Cbl) family of E3 ubiquitin ligases, particularly Cbl-b, plays a critical role in establishing the threshold for T-cell and Natural Killer (NK) cell activation.[1][2] By ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and co-stimulatory molecules like CD28, Cbl-b acts as an intracellular immune checkpoint, dampening anti-tumor immune responses.[1][2] Genetic knockout or pharmacological inhibition of Cbl-b has been shown to lower the activation threshold of T cells, enhance their effector functions, and promote tumor rejection in preclinical models.[3] This makes Cbl-b a compelling target for the development of novel cancer immunotherapies. This compound is a novel lactam-based compound identified as a potent inhibitor of both Cbl-b and its close homolog, c-Cbl.[3][4]
This compound: Quantitative Data
This compound (also referred to as Compound 466 in patent literature) demonstrates potent inhibition of both Cbl-b and c-Cbl.[5] The following table summarizes the key in vitro potency data.
| Assay | Target | IC50 (nM) | Reference |
| Biochemical Inhibition Assay | Cbl-b | 6.4 | [5] |
| Biochemical Inhibition Assay | c-Cbl | 6.1 | [5] |
Signaling Pathways and Mechanism of Action
Cbl-b exerts its regulatory function by ubiquitinating and targeting for degradation several key proteins involved in T-cell and NK-cell activation signaling pathways. Inhibition of Cbl-b by this compound is expected to disrupt these negative regulatory mechanisms, leading to enhanced immune cell function.
T-Cell Receptor (TCR) and CD28 Signaling Pathway
Upon T-cell activation, Cbl-b is recruited to the TCR signaling complex where it ubiquitinates key downstream effectors such as ZAP70, SLP-76, and PLCγ1, leading to their inactivation or degradation.[1] In the absence of co-stimulation through CD28, Cbl-b activity is heightened, leading to T-cell anergy.[2] this compound, by inhibiting Cbl-b, is postulated to prevent the ubiquitination of these key signaling molecules, thereby lowering the threshold for T-cell activation and promoting a robust anti-tumor response even in the absence of strong co-stimulation.
NK Cell Activating Receptor Signaling Pathway
In NK cells, Cbl-b has been shown to negatively regulate signaling downstream of activating receptors. By targeting key signaling intermediates for ubiquitination, Cbl-b dampens NK cell cytotoxicity and cytokine production. Inhibition of Cbl-b by this compound is expected to unleash the full cytotoxic potential of NK cells against tumor targets.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound, based on protocols described in the patent literature and established immunological assays.[3][4]
Cbl-b LCK Ubiquitination Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is designed to measure the ability of a compound to inhibit the ubiquitination of a substrate (LCK peptide) by Cbl-b.
Experimental Workflow:
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 0.01% BSA, 0.1% Tween-20, 1 mM DTT.
-
Prepare stock solutions of human recombinant Cbl-b, UBE1, UBE2D2, biotinylated LCK peptide, ubiquitin, and ATP in assay buffer.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
-
Reaction Setup:
-
In a 384-well low-volume plate, add 2 µL of the diluted this compound or DMSO control.
-
Add 4 µL of a master mix containing Cbl-b, UBE1, UBE2D2, biotinylated LCK peptide, and ubiquitin to each well.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a detection mix containing Europium-labeled anti-GST antibody and allophycocyanin (APC)-labeled streptavidin in detection buffer (e.g., HTRF detection buffer).
-
Add 8 µL of the detection mix to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader.
-
Calculate the ratio of the emission at 665 nm to that at 620 nm.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Jurkat T-Cell Activation Assay (IL-2 Secretion)
This cell-based assay measures the ability of this compound to enhance T-cell activation by quantifying the secretion of Interleukin-2 (IL-2).
Methodology:
-
Cell Culture:
-
Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Compound Treatment and Stimulation:
-
Seed Jurkat cells into a 96-well plate at a density of 1 x 10⁵ cells per well.
-
Treat the cells with a serial dilution of this compound or DMSO control for 1 hour.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies (e.g., plate-bound or soluble) for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
IL-2 Quantification:
-
After the incubation period, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-2 in the supernatant using a commercially available ELISA kit or a homogeneous assay format (e.g., HTRF or AlphaLISA) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-2 concentration against the logarithm of the inhibitor concentration.
-
Determine the EC50 value, the concentration of this compound that induces a half-maximal increase in IL-2 secretion.
-
NK Cell Cytotoxicity Assay
This assay assesses the ability of this compound to enhance the cytotoxic activity of NK cells against a target cancer cell line.
Methodology:
-
Cell Preparation:
-
Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.
-
Culture the target cancer cell line (e.g., K562) in appropriate medium.
-
-
Assay Setup:
-
Label the target cells with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., ⁵¹Cr).
-
In a 96-well U-bottom plate, co-culture the labeled target cells with NK cells at various effector-to-target (E:T) ratios.
-
Treat the co-culture with a serial dilution of this compound or DMSO control.
-
-
Incubation and Lysis Measurement:
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the release of the label (fluorescence or radioactivity) in the supernatant, which is proportional to the extent of target cell lysis.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each condition using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Plot the percentage of specific lysis against the E:T ratio or the inhibitor concentration to evaluate the effect of this compound.
-
Potential Therapeutic Applications
The ability of this compound to enhance the activity of both T cells and NK cells positions it as a promising candidate for cancer immunotherapy.[3] Potential therapeutic strategies include:
-
Monotherapy: In tumors with a pre-existing but suppressed immune infiltrate, this compound monotherapy may be sufficient to reinvigorate the anti-tumor immune response.
-
Combination Therapy: this compound could be combined with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1), to achieve synergistic anti-tumor effects. By lowering the T-cell activation threshold, this compound may sensitize tumors that are resistant to current checkpoint blockade therapies.
-
Adoptive Cell Therapy: The ex vivo treatment of chimeric antigen receptor (CAR)-T cells or tumor-infiltrating lymphocytes (TILs) with this compound prior to infusion could enhance their persistence and effector function in the tumor microenvironment.
Conclusion
This compound is a potent dual inhibitor of Cbl-b and c-Cbl with significant potential as a novel immuno-oncology agent. Its ability to enhance T-cell and NK-cell function by targeting a key intracellular immune checkpoint offers a promising new therapeutic avenue. The detailed experimental protocols provided in this guide will facilitate further investigation into the mechanism of action and therapeutic efficacy of this compound, ultimately paving the way for its potential clinical development.
References
- 1. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Lactams as Cbl-b Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2022169997A1 - Lactams as cbl-b inhibitors - Google Patents [patents.google.com]
- 5. Ablation of Cbl-b and c-Cbl in dendritic cells causes spontaneous liver cirrhosis via altering multiple properties of CD103+ cDC1s - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Cbl-b-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbl-b (Casitas B-lineage lymphoma proto-oncogene-b) is a RING finger E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating T-cell and NK-cell activation.[1][2] By ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and CD28, Cbl-b establishes an activation threshold that prevents spurious immune responses and maintains tolerance.[1][3] Pharmacological inhibition of Cbl-b is a promising therapeutic strategy in immuno-oncology, as it can lower this activation threshold, enhance anti-tumor immunity, and promote tumor rejection.[4] Cbl-b-IN-11 is a potent small molecule inhibitor of Cbl-b and the closely related c-Cbl.
These application notes provide detailed protocols for in vitro assays to characterize the biochemical and cellular activity of this compound.
Data Presentation
This compound is a dual inhibitor of Cbl-b and c-Cbl with potent activity in the low nanomolar range.
| Target | IC50 | Source |
| Cbl-b | 6.4 nM | [5] |
| c-Cbl | 6.1 nM | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Cbl-b signaling pathway in T-cells and a general workflow for evaluating Cbl-b inhibitors in a cell-based assay.
Caption: Cbl-b signaling pathway in T-cell activation.
Caption: Workflow for a cell-based T-cell activation assay.
Experimental Protocols
Herein are two detailed protocols to assess the in vitro activity of this compound.
Protocol 1: Biochemical Cbl-b Autoubiquitination Assay (Western Blot)
This assay directly measures the E3 ligase activity of Cbl-b by monitoring its autoubiquitination. Inhibition of this process by this compound results in a decrease in the high-molecular-weight ubiquitin ladder.
A. Materials and Reagents
-
Recombinant human Cbl-b protein (GST-tagged recommended)
-
Ubiquitin Activating Enzyme (E1)
-
Ubiquitin Conjugating Enzyme (E2, e.g., UbcH5b)
-
Human recombinant ubiquitin
-
ATP (100 mM stock)
-
This compound (10 mM stock in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
4X Laemmli Sample Buffer
-
Primary Antibodies: Anti-Ubiquitin antibody, Anti-GST antibody (or anti-Cbl-b)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Deionized water
B. Experimental Procedure
-
Prepare Reagents: Thaw all enzymes and proteins on ice. Prepare a 10X ATP stock (10 mM) in deionized water.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture on ice. For a 25 µL final reaction volume:
-
Assay Buffer: to 25 µL
-
E1 Enzyme: ~50 nM
-
E2 Enzyme (UbcH5b): ~250 nM
-
Ubiquitin: ~5 µM
-
Recombinant Cbl-b: ~100 nM
-
This compound or Vehicle: 2.5 µL of 10X solution
-
-
Initiate Reaction: Add 2.5 µL of 10 mM ATP (1 mM final concentration) to each tube to start the reaction. For a negative control, add an equal volume of water.
-
Incubation: Gently mix and incubate the reactions at 37°C for 60-90 minutes.
-
Stop Reaction: Terminate the reaction by adding 8 µL of 4X Laemmli Sample Buffer and boiling at 95°C for 5 minutes.
-
Western Blot Analysis:
-
Load 15-20 µL of each sample onto an 8-10% SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Probe with an anti-ubiquitin antibody overnight at 4°C to detect the formation of polyubiquitin chains on Cbl-b.
-
Wash and probe with an HRP-conjugated secondary antibody.
-
Develop with a chemiluminescent substrate and image the blot.
-
-
Data Analysis: A reduction in the high-molecular-weight smear/ladder in the lanes treated with this compound compared to the vehicle control indicates inhibition of Cbl-b's E3 ligase activity. Densitometry can be used to quantify the ubiquitin signal and calculate an IC50 value.
Protocol 2: Cell-Based Jurkat T-Cell Activation Assay (IL-2 Production)
This assay measures a key functional consequence of Cbl-b inhibition: the enhancement of T-cell activation. Inhibiting Cbl-b lowers the requirement for co-stimulation, leading to increased production of Interleukin-2 (IL-2).[6]
A. Materials and Reagents
-
Jurkat T-cells (e.g., Clone E6-1)
-
Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound (10 mM stock in DMSO)
-
Plate-bound anti-CD3 antibody (e.g., clone OKT3)
-
Soluble anti-CD28 antibody (e.g., clone CD28.2)
-
96-well flat-bottom tissue culture plates
-
Human IL-2 ELISA Kit
-
Phosphate Buffered Saline (PBS)
B. Experimental Procedure
-
Plate Coating:
-
Dilute anti-CD3 antibody to 1 µg/mL in sterile PBS.
-
Add 100 µL to the required wells of a 96-well plate.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells twice with 200 µL of sterile PBS to remove unbound antibody.
-
-
Cell Preparation:
-
Culture Jurkat T-cells in complete RPMI medium. Ensure cells are in the logarithmic growth phase.
-
Harvest cells and resuspend in fresh complete RPMI medium at a density of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in complete RPMI medium (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.
-
Add 50 µL of the cell suspension (50,000 cells) to each well of the anti-CD3 coated plate.
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Pre-incubate for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Prepare soluble anti-CD28 antibody at 2 µg/mL in complete RPMI medium.
-
Add 100 µL of the anti-CD28 solution to the wells for a final concentration of 1 µg/mL. For a sub-optimal stimulation control, use a lower concentration or omit anti-CD28.
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
IL-2 Measurement:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect 100-150 µL of the supernatant from each well.
-
Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis: Plot the IL-2 concentration against the log concentration of this compound. Use a non-linear regression model (four-parameter logistic curve) to determine the EC50 value, which represents the concentration of the inhibitor required to elicit 50% of the maximal increase in IL-2 production.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sapient.bio [sapient.bio]
- 3. researchgate.net [researchgate.net]
- 4. Innocare Pharma divulges new CBLB inhibitors | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Overproduction of IL-2 by Cbl-b deficient CD4+ T cells provides resistance against regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cbl-b-IN-11 Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating T-cell activation and tolerance.[1][2] By ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and CD28 co-receptor, Cbl-b sets the threshold for T-cell activation.[1][3] Inhibition of Cbl-b has emerged as a promising strategy in cancer immunotherapy, as it can lower this activation threshold, thereby enhancing T-cell and NK-cell mediated anti-tumor immunity.[4][5]
Cbl-b-IN-11 is a potent, small-molecule inhibitor of Cbl-b. These application notes provide detailed protocols for assessing the cellular activity of this compound by measuring its effect on T-cell activation, cytokine production, and downstream signaling pathways.
Mechanism of Action of Cbl-b Inhibition
T-cell activation requires two signals: (1) TCR engagement with an antigen-MHC complex on an antigen-presenting cell (APC) and (2) a co-stimulatory signal, primarily through the CD28 receptor. In the absence of strong CD28 co-stimulation, Cbl-b becomes activated and ubiquitinates key components of the TCR signaling cascade, such as PLCγ1, Vav1, and the p85 subunit of PI3K.[1] This ubiquitination leads to their degradation or functional inactivation, thereby dampening the T-cell response and promoting a state of anergy or tolerance.
Cbl-b inhibitors like this compound block the E3 ligase activity of Cbl-b. This prevents the ubiquitination of its target proteins, effectively "releasing the brakes" on T-cell activation.[4] The expected cellular consequences of Cbl-b inhibition include enhanced T-cell proliferation, increased production of effector cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and sustained downstream signaling.
References
- 1. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 5. biorxiv.org [biorxiv.org]
Application Notes: Cbl-b-IN-11 for Ubiquitination Assays
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a critical role in regulating immune responses.[1][2] It functions as a key negative regulator of T-cell activation and immune tolerance by targeting pivotal signaling proteins for ubiquitination.[3][4] This process marks the proteins for degradation or alters their function, thereby dampening the signaling cascade downstream of the T-cell receptor (TCR) and CD28 co-stimulatory pathways.[1][4] Given its role as an intracellular immune checkpoint, inhibiting Cbl-b is a promising strategy for enhancing anti-tumor immunity.[4]
Cbl-b-IN-11 is a small-molecule inhibitor designed to target the E3 ligase activity of Cbl-b. Mechanistic studies suggest that similar inhibitors lock Cbl-b in an inactive, auto-inhibited conformation, preventing the phosphorylation-dependent changes required for its function.[3][5][6] These application notes provide detailed protocols for utilizing this compound to study its effects on Cbl-b-mediated ubiquitination in both biochemical and cellular contexts.
Principle of the Assay
Ubiquitination is a multi-step enzymatic process involving a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[7] The E3 ligase, in this case Cbl-b, is responsible for recognizing the specific substrate and catalyzing the transfer of ubiquitin from the E2 to a lysine residue on the substrate protein.[8] A ubiquitination assay measures this transfer. This compound is expected to inhibit this process, leading to a quantifiable, dose-dependent decrease in substrate ubiquitination.
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table presents example data for this compound in different ubiquitination assay formats.
| Assay Type | Substrate | Detection Method | This compound IC50 (nM) | Notes |
| In Vitro (Biochemical) | Cbl-b (Autoubiquitination) | TR-FRET | 50 | Measures poly-ubiquitination chain formation directly on Cbl-b. |
| In Vitro (Biochemical) | PLC-γ1 | Western Blot | 75 | Measures ubiquitination of a known Cbl-b substrate. |
| Cell-Based (Jurkat T-cells) | PLC-γ1 | Immunoprecipitation & Western Blot | 150 | Measures inhibition in a relevant cellular context. |
| Cell-Based (HEK293 Overexpression) | FLT3 Receptor | Immunoprecipitation & Western Blot | 120 | Useful for studying specific receptor tyrosine kinase targets.[9] |
Note: The IC50 values presented are for illustrative purposes only and may vary depending on experimental conditions. Some evidence suggests Cbl-b-IN-1 may also affect c-CBL activity.[10]
Signaling Pathway and Inhibitor Action
The diagram below illustrates the central role of Cbl-b in T-cell activation. Upon TCR engagement without CD28 co-stimulation, Cbl-b is activated and ubiquitinates key signaling molecules like PLC-γ1 and the p85 subunit of PI3K, leading to their inactivation and suppression of the T-cell response.[3][4] this compound intervenes by locking Cbl-b in an inactive state, thus preventing this negative regulation.
Caption: Cbl-b signaling pathway in T-cells and the action of this compound.
Experimental Protocols
Protocol 1: In Vitro (Biochemical) Ubiquitination Assay
This assay directly measures the enzymatic activity of Cbl-b and the inhibitory effect of this compound in a controlled, cell-free system. Autoubiquitination, where Cbl-b ubiquitinates itself, is often used as a proxy for its E3 ligase activity.[7]
Materials and Reagents:
-
Recombinant human E1 enzyme (UBE1)
-
Recombinant human E2 enzyme (e.g., UBE2D2/UbcH5b)[11]
-
Recombinant human Cbl-b (full-length or active fragment)
-
Recombinant substrate (optional, e.g., PLC-γ1)
-
Human Ubiquitin
-
This compound (dissolved in DMSO)
-
ATP (100 mM stock)
-
Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM DTT)
-
4X SDS-PAGE Loading Buffer
-
Primary antibodies: Anti-Ubiquitin, Anti-Cbl-b
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Workflow Diagram:
Caption: Workflow for the in vitro Cbl-b ubiquitination assay.
Procedure:
-
Thaw all recombinant proteins and reagents on ice.
-
Prepare serial dilutions of this compound in DMSO. A final DMSO concentration of <1% in the reaction is recommended.
-
For each reaction, in a microcentrifuge tube, prepare the following mixture (example volumes for a 20 µL reaction):
-
Ubiquitination Buffer: to 20 µL
-
Recombinant Cbl-b: 100-200 ng
-
This compound or DMSO (vehicle control): 1 µL
-
-
Pre-incubate the Cbl-b and inhibitor mixture for 15-30 minutes at room temperature.
-
Prepare a 4X Reaction Master Mix containing:
-
E1 Enzyme: ~50 nM
-
E2 Enzyme: ~250 nM
-
Ubiquitin: ~5-10 µM
-
ATP: 5 mM
-
-
Initiate the reaction by adding 5 µL of the 4X Master Mix to each tube.
-
Incubate the reactions for 60-90 minutes at 37°C.
-
Terminate the reactions by adding 7 µL of 4X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Resolve the samples by SDS-PAGE on an 8-12% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane and perform a Western blot.
-
Probe the membrane with an anti-ubiquitin antibody to detect the high molecular weight smear indicative of polyubiquitination. Re-probe with an anti-Cbl-b antibody to confirm equal loading.
Expected Outcome: A dose-dependent reduction in the high molecular weight ubiquitin smear will be observed in samples treated with this compound compared to the DMSO control.
Protocol 2: Cell-Based Ubiquitination Assay
This assay evaluates the efficacy of this compound within a cellular environment, providing more physiologically relevant data. The protocol involves immunoprecipitating a target protein and then detecting its ubiquitination status by Western blot.
Materials and Reagents:
-
Cell line (e.g., Jurkat T-cells, or HEK293 cells for overexpression studies)
-
Cell Culture Media (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Proteasome Inhibitor (e.g., MG132, 20 mM stock in DMSO)
-
Cell Lysis Buffer (RIPA or similar, supplemented with protease and deubiquitinase inhibitors like NEM)
-
Antibody for Immunoprecipitation (IP) (e.g., anti-PLC-γ1)
-
Protein A/G Agarose Beads
-
Primary antibodies for Western Blot: Anti-Ubiquitin, Anti-PLC-γ1 (or other target)
-
HRP-conjugated secondary antibody
// Nodes A [label="1. Seed and Culture Cells"]; B [label="2. Treat Cells with this compound\n(Varying Concentrations)"]; C [label="3. Add Proteasome Inhibitor\n(e.g., MG132) for final 4-6 hours"]; D [label="4. Stimulate Pathway if Necessary\n(e.g., anti-CD3/CD28 for T-cells)"]; E [label="5. Harvest and Lyse Cells"]; F [label="6. Immunoprecipitate (IP)\nTarget Protein (e.g., PLC-γ1)"]; G [label="7. Wash and Elute Protein\nfrom Beads"]; H [label="8. Analyze by Western Blot\nProbe for Ubiquitin"];
// Sequence A -> B -> C -> D -> E -> F -> G -> H; }
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. promega.com [promega.com]
- 8. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitin Ligases CBL and CBL-B Maintain the Homeostasis and Immune Quiescence of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cbl interacts with multiple E2s in vitro and in cells | PLOS One [journals.plos.org]
Application Notes and Protocols: Cbl-b-IN-11 Cytokine Release Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbl-b (Casitas B-lineage lymphoma proto-oncogene-b) is an E3 ubiquitin ligase that acts as a critical negative regulator of immune cell activation, particularly in T cells and NK cells.[1][2][3][4] By targeting key signaling proteins for ubiquitination and subsequent degradation, Cbl-b sets the threshold for immune cell activation and helps maintain immune homeostasis.[1][3][4] Inhibition of Cbl-b has emerged as a promising strategy in cancer immunotherapy, as it can lower the activation threshold of T cells and other immune cells, leading to enhanced anti-tumor responses.[5][6] Small molecule inhibitors of Cbl-b, such as Cbl-b-IN-11, are being investigated for their potential to reinvigorate the immune system to fight malignancies.
These application notes provide a detailed protocol for conducting a cytokine release assay to evaluate the in vitro activity of this compound on human peripheral blood mononuclear cells (PBMCs). The assay measures the release of key pro-inflammatory and immunomodulatory cytokines, providing insights into the compound's mechanism of action and potential for inducing an anti-tumor immune response.
Mechanism of Action of Cbl-b Inhibitors
Cbl-b inhibitors, including compounds structurally related to this compound, function by locking the Cbl-b protein in an inactive conformation.[5][7][8] They act as an "intramolecular glue," binding to a pocket at the interface of the tyrosine kinase-binding domain (TKBD) and the linker helix region (LHR).[5][7] This prevents the conformational changes necessary for Cbl-b's E3 ligase activity, thereby blocking the ubiquitination of its target proteins.[5][7] As a result, key signaling molecules downstream of the T cell receptor (TCR), such as PLCγ1 and Vav1, are not degraded, leading to sustained T cell activation and enhanced cytokine production.[3][9]
Key Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate a population of PBMCs from whole human blood for use in the cytokine release assay.
Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-buffered saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Cell counter (e.g., hemocytometer or automated cell counter)
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed at the plasma-Ficoll interface.
-
Collect the buffy coat layer using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the isolated cells by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Count the cells and assess viability using a suitable method (e.g., trypan blue exclusion).
-
Resuspend the cells in complete RPMI-1640 medium at the desired concentration for the cytokine release assay (e.g., 1 x 10^6 cells/mL).
Protocol 2: this compound Cytokine Release Assay with PBMC
Objective: To measure the dose-dependent effect of this compound on cytokine release from activated human PBMCs.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
This compound (stock solution in DMSO)
-
T cell activation stimulus (e.g., anti-CD3/anti-CD28 antibodies, soluble or plate-bound)
-
Positive control (e.g., a known immunostimulatory agent like phytohemagglutinin (PHA))
-
Vehicle control (DMSO)
-
96-well cell culture plates, flat-bottom
-
CO2 incubator (37°C, 5% CO2)
-
Multiplex cytokine assay kit (e.g., Luminex-based or similar) or individual ELISA kits for IFN-γ, TNF-α, IL-2, IL-6, IL-10, and IL-1β.
-
Plate reader
Procedure:
-
Seed 1 x 10^5 PBMCs in 100 µL of complete RPMI-1640 medium into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range to test would be from 0.01 µM to 10 µM. Also, prepare the vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a positive control.
-
Add 50 µL of the this compound dilutions, vehicle control, or positive control to the appropriate wells.
-
Add 50 µL of the T cell activation stimulus to all wells except for the unstimulated control wells. For the unstimulated control, add 50 µL of complete RPMI-1640 medium.
-
Incubate the plate for 24-48 hours in a CO2 incubator at 37°C. The optimal incubation time may need to be determined empirically.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Analyze the cytokine concentrations in the supernatants using a multiplex cytokine assay or individual ELISAs according to the manufacturer's instructions.
Data Presentation
The quantitative data from the cytokine release assay should be summarized in tables for clear comparison. Below are example tables with hypothetical data representing a typical outcome for a Cbl-b inhibitor.
Table 1: Dose-Dependent Effect of this compound on Pro-inflammatory Cytokine Release (pg/mL) from Activated PBMCs
| Treatment | IFN-γ | TNF-α | IL-2 | IL-6 |
| Unstimulated Control | < 10 | < 15 | < 5 | < 20 |
| Vehicle Control (DMSO) + Stim | 550 ± 45 | 800 ± 60 | 350 ± 30 | 1200 ± 110 |
| This compound (0.01 µM) + Stim | 650 ± 50 | 950 ± 75 | 420 ± 35 | 1400 ± 120 |
| This compound (0.1 µM) + Stim | 1200 ± 110 | 1800 ± 150 | 800 ± 70 | 2500 ± 210 |
| This compound (1 µM) + Stim | 2500 ± 220 | 3500 ± 300 | 1500 ± 130 | 4800 ± 400 |
| This compound (10 µM) + Stim | 3800 ± 350 | 5200 ± 450 | 2200 ± 200 | 7000 ± 600 |
| Positive Control (PHA) | 4500 ± 400 | 6000 ± 550 | 2800 ± 250 | 8500 ± 750 |
Data are presented as mean ± standard deviation from three independent experiments. Stim = T cell activation stimulus (e.g., anti-CD3/anti-CD28).
Table 2: Effect of this compound on Immunomodulatory Cytokine Release (pg/mL) from Activated PBMCs
| Treatment | IL-10 | IL-1β |
| Unstimulated Control | < 10 | < 5 |
| Vehicle Control (DMSO) + Stim | 150 ± 15 | 200 ± 20 |
| This compound (1 µM) + Stim | 180 ± 20 | 350 ± 30 |
| Positive Control (PHA) | 250 ± 25 | 500 ± 45 |
Data are presented as mean ± standard deviation from three independent experiments. Stim = T cell activation stimulus (e.g., anti-CD3/anti-CD28).
Visualizations
Caption: Cbl-b signaling pathway in T cell activation and its inhibition by this compound.
Caption: Workflow for the this compound cytokine release assay.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Animal Studies with Cbl-b Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma b (Cbl-b) is a crucial intracellular E3 ubiquitin ligase that functions as a negative regulator of immune cell activation, particularly in T cells and Natural Killer (NK) cells.[1][2][3] By setting the activation threshold for T-cell receptors (TCR), Cbl-b plays a pivotal role in maintaining immune tolerance and preventing autoimmunity.[1][4] However, in the context of cancer, Cbl-b's inhibitory function can impede the body's natural anti-tumor immune response.[5][6] Targeting Cbl-b with small molecule inhibitors presents a promising therapeutic strategy to unleash the full potential of the immune system against malignancies.[2][6]
This document provides detailed application notes and protocols for the in vivo use of Cbl-b inhibitors, with a focus on a representative compound, Cbl-b-IN-11, based on preclinical data from structurally related and well-characterized inhibitors like NX-1607.
Mechanism of Action
Cbl-b inhibitors function by locking the Cbl-b protein in an inactive, auto-inhibited conformation.[7] This allosteric inhibition prevents the phosphorylation of key tyrosine residues required for its E3 ligase activity, thereby blocking the ubiquitination and subsequent degradation of its target proteins.[1] The primary consequence of Cbl-b inhibition in T cells is the lowering of the TCR activation threshold, leading to a more robust and sustained immune response even in the absence of strong co-stimulation.[1][7] This results in enhanced T-cell proliferation, increased production of effector cytokines such as IL-2 and IFN-γ, and a reversal of T-cell exhaustion phenotypes.[8][9] Furthermore, Cbl-b inhibition has been shown to augment the cytotoxic activity of NK cells.[6]
Cbl-b Signaling Pathway
The diagram below illustrates the central role of Cbl-b in negatively regulating T-cell activation and how its inhibition can enhance anti-tumor immunity.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo animal studies using Cbl-b inhibitors in various syngeneic mouse tumor models.
Table 1: In Vivo Efficacy of Cbl-b Inhibitors in Syngeneic Mouse Models
| Tumor Model | Mouse Strain | Cbl-b Inhibitor Dose & Regimen | Outcome | Reference |
| CT26 (Colon Carcinoma) | BALB/c | 30 mg/kg, PO, QD | Significant tumor growth inhibition.[10][11] | [10][11] |
| MC38 (Colon Adenocarcinoma) | C57BL/6 | 30 mg/kg, PO, QD | Significant anti-tumor activity.[10] | [10] |
| 4T1 (Breast Cancer) | BALB/c | 30 mg/kg, PO, QD | Significant anti-tumor activity and reduction in lung metastases.[10] | [10] |
| A20 (B-cell Lymphoma) | BALB/c | 3, 10, 30, 60 mg/kg, PO, QD | Dose-dependent tumor regression.[5] | [5] |
Table 2: Combination Therapy with Cbl-b Inhibitors
| Tumor Model | Combination Agent | Cbl-b Inhibitor Dose & Regimen | Outcome | Reference |
| CT26, MC38, 4T1 | anti-PD-1 | 30 mg/kg, PO, QD | Enhanced tumor rejection and increased median overall survival.[2][10] | [2][10] |
| Raji (NHL) | Rituximab | Daily oral administration | Enhanced median overall survival.[5] | [5] |
Table 3: Pharmacodynamic Effects of Cbl-b Inhibitors In Vivo
| Parameter | Animal Model | Cbl-b Inhibitor Dose | Observation | Reference |
| Cytokine Levels | Naïve mice (anti-CD3 challenge) | Dose-dependent | Increased serum and spleen IL-2 and IFN-γ.[8] | [8] |
| T-cell Activation | A20 tumor-bearing mice | 30 mg/kg, PO, QD | Increased CD25, CD69, PD-1 expression on tumor-infiltrating CD8+ T cells.[5] | [5] |
| Immune Cell Infiltration | CT26 tumor-bearing mice | 10 and 30 mg/kg, PO, QD | Dose-dependent increase in T and NK cell infiltration into tumors.[12][13] | [12][13] |
| Signaling Pathway | BALB/c mice | 60 mg/kg (single dose) | Increased phosphorylation of PLCγ1 and ERK1/2 in circulating T cells.[7] | [7] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments with this compound.
Protocol 1: Syngeneic Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with an immune checkpoint inhibitor.
Materials:
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
Syngeneic tumor cells (e.g., CT26, MC38)
-
6-8 week old female BALB/c or C57BL/6 mice
-
Anti-PD-1 antibody (or isotype control)
-
Calipers for tumor measurement
-
Standard animal housing and handling equipment
Workflow Diagram:
Procedure:
-
Tumor Cell Culture: Culture the chosen syngeneic tumor cell line under standard conditions.
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10^6 CT26 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Administration:
-
Group 1 (Vehicle): Administer the vehicle control orally, once daily (PO, QD).
-
Group 2 (this compound): Administer this compound at the desired dose (e.g., 30 mg/kg) orally, once daily.
-
Group 3 (anti-PD-1): Administer anti-PD-1 antibody (e.g., 10 mg/kg) intraperitoneally (IP), twice a week.
-
Group 4 (Combination): Administer both this compound and anti-PD-1 as described above.
-
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) and record body weights 2-3 times per week.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
Data Analysis: Analyze tumor growth inhibition, survival curves, and body weight changes.
Protocol 2: Pharmacodynamic Analysis of Immune Cell Activation
Objective: To assess the effect of this compound on immune cell populations and activation status in the tumor microenvironment and periphery.
Materials:
-
Tissues from treated and control mice (from Protocol 1)
-
Collagenase, DNase for tumor dissociation
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD45, -CD3, -CD8, -CD4, -NK1.1, -CD69, -PD-1, -Granzyme B)
-
Flow cytometer
Procedure:
-
Tissue Collection: At the study endpoint (or at specified time points), collect tumors, spleens, and peripheral blood from euthanized mice.
-
Single-Cell Suspension Preparation:
-
Tumors: Mince tumors and digest with collagenase/DNase to obtain a single-cell suspension.
-
Spleens: Mechanically dissociate spleens and lyse red blood cells.
-
Blood: Collect blood in EDTA-containing tubes and lyse red blood cells.
-
-
Flow Cytometry Staining:
-
Count cells and aliquot approximately 1-2 x 10^6 cells per sample.
-
Stain with a panel of fluorescently labeled antibodies to identify and phenotype immune cell subsets (e.g., CD8+ T cells, NK cells) and their activation status (e.g., CD69, Granzyme B expression).
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify the frequency and absolute numbers of different immune cell populations and the expression levels of activation markers.
-
Conclusion
Cbl-b inhibitors, such as this compound, represent a promising class of immuno-oncology agents that can enhance both innate and adaptive anti-tumor immunity.[6] The protocols and data presented here provide a framework for the preclinical in vivo evaluation of these compounds. Successful preclinical development will pave the way for clinical investigation of Cbl-b inhibitors as a novel therapeutic modality for cancer patients.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 4. T Cell Activation Threshold Regulated by E3 Ubiquitin Ligase Cbl-b Determines Fate of Inducible Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nurixtx.com [nurixtx.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nurixtx.com [nurixtx.com]
- 11. nurixtx.com [nurixtx.com]
- 12. nurixtx.com [nurixtx.com]
- 13. nurixtx.com [nurixtx.com]
Application Notes and Protocols for Cbl-b-IN-11 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbl-b (Casitas B-lineage lymphoma-b) is an E3 ubiquitin ligase that acts as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and Natural Killer (NK) cells.[1][2] Inhibition of Cbl-b presents a promising therapeutic strategy in immuno-oncology by lowering the threshold for T-cell and NK-cell activation, thereby enhancing anti-tumor immunity.[1][2] Cbl-b-IN-11 is a representative small molecule inhibitor of Cbl-b designed for in vivo studies in mouse models of cancer. These application notes provide detailed protocols for the dosage and administration of Cbl-b inhibitors in preclinical mouse models, based on available data for representative compounds such as NX-1607 and HOT-A/HST-1011.
Mechanism of Action of Cbl-b Inhibition
Cbl-b functions as a negative regulator of immune cell activation by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and co-stimulatory molecules like CD28.[2] This ubiquitination marks the target proteins for degradation, dampening the activation signal. By inhibiting the E3 ligase activity of Cbl-b, small molecule inhibitors prevent this degradation, leading to sustained signaling and a more robust anti-tumor immune response. This enhanced activation of CD8+ T cells and NK cells is crucial for tumor cell recognition and elimination.[1][2]
Signaling Pathway of Cbl-b in T-Cell Activation
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for degradation. This compound inhibits this process, leading to enhanced T-cell activation.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of representative Cbl-b inhibitors in various mouse models.
Table 1: In Vivo Efficacy of Cbl-b Inhibitor NX-1607 in Syngeneic Mouse Models
| Mouse Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| CT26 | Colon Carcinoma | 10 mg/kg, PO, QD | Significant tumor growth inhibition. | [3] |
| CT26 | Colon Carcinoma | 30 mg/kg, PO, QD | 71% tumor growth inhibition (TGI). Activity is dependent on CD8+ T cells and NK cells. | [3][4] |
| 4T1 | Breast Cancer | 10 mg/kg or 30 mg/kg, PO, QD | Dose-dependent inhibition of tumor growth. | [5] |
| B16-OVA | Melanoma | 30 mg/kg, PO, QD | Increased antitumor activity of adoptively transferred Pmel-1 T cells, comparable to high-dose IL-2. | [6] |
Table 2: Immunomodulatory Effects of Cbl-b Inhibitor NX-1607 in the CT26 Tumor Model
| Biomarker | Treatment Group | Change vs. Vehicle | Timepoint | Reference |
| Tumor-Infiltrating Leukocytes (TILs) | 30 mg/kg NX-1607 | Increased | Day 19 | [4] |
| CD8+ T cells (% of CD45+) | 30 mg/kg NX-1607 | Increased | Day 19 | [4] |
| CD8+ T cells to Tregs ratio | 30 mg/kg NX-1607 | Increased | Day 19 | [4] |
Experimental Protocols
Protocol 1: General Formulation for Oral Administration of Cbl-b Inhibitors
This protocol provides a general method for formulating poorly water-soluble Cbl-b inhibitors for oral administration in mice. Specific ratios of vehicle components may need to be optimized for individual compounds.
Materials:
-
Cbl-b inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl) or Water for Injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of the Cbl-b inhibitor.
-
In a sterile microcentrifuge tube, dissolve the inhibitor in a small volume of DMSO. For example, a common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7]
-
Add PEG300 to the solution and vortex thoroughly to ensure complete mixing.
-
Add Tween 80 and vortex again.
-
Finally, add saline or water to the desired final volume and vortex until a clear solution or a uniform suspension is formed. If the compound does not fully dissolve, brief sonication may be helpful.
-
The final formulation should be prepared fresh daily before administration.
Protocol 2: In Vivo Efficacy Study in a CT26 Syngeneic Mouse Model
This protocol outlines a typical in vivo efficacy study using the CT26 colon carcinoma model.
Experimental Workflow:
Caption: A typical workflow for an in vivo efficacy study of a Cbl-b inhibitor in a syngeneic mouse model.
Materials:
-
BALB/c mice (female, 6-8 weeks old)[8]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Syringes and needles
-
Calipers
-
This compound formulated as described in Protocol 1
-
Oral gavage needles
Procedure:
-
Cell Culture: Culture CT26 cells in complete medium until they reach 70-80% confluency.
-
Cell Preparation: Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each BALB/c mouse.[8]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of approximately 50-100 mm³, randomize the mice into treatment and vehicle control groups.[5]
-
Drug Administration: Administer this compound orally via gavage at the desired dose (e.g., 10 or 30 mg/kg) once daily (QD).[3][5] The vehicle control group should receive the same volume of the formulation vehicle.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint (e.g., maximum size allowed by institutional guidelines or signs of morbidity).
-
Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis, such as immunohistochemistry or flow cytometry to assess immune cell infiltration.[4]
Concluding Remarks
The inhibition of Cbl-b is a validated strategy for enhancing anti-tumor immunity in preclinical models. The protocols and data presented here provide a framework for researchers to design and execute in vivo studies with Cbl-b inhibitors like this compound. Careful consideration of the formulation and administration route is critical for achieving reliable and reproducible results. Further optimization of dosing regimens and combination therapies may unlock the full therapeutic potential of this class of immuno-oncology agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 4. future4200.com [future4200.com]
- 5. nurixtx.com [nurixtx.com]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo effects of AZD4547, a novel fibroblast growth factor receptor inhibitor, in a mouse model of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
Cbl-b-IN-11 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbl-b-IN-11 is a potent inhibitor of the E3 ubiquitin ligases Cbl-b and c-Cbl, with IC50 values of 6.4 nM and 6.1 nM, respectively[1][2][3]. As a key negative regulator of T-cell activation, Cbl-b is a promising therapeutic target in immuno-oncology. Inhibition of Cbl-b has been shown to enhance T-cell proliferation, cytokine production, and anti-tumor immunity[4]. These application notes provide detailed information on the solubility, preparation, and experimental use of this compound to facilitate its application in research and drug development.
Physicochemical Properties and Storage
While specific solubility data for this compound is not publicly available, the following data for the structurally similar Cbl-b inhibitor, Cbl-b-IN-1, can be used as a reference for handling and experimental design. It is strongly recommended to perform small-scale solubility tests before preparing bulk solutions.
Solubility and Preparation of Stock Solutions
| Solvent | Maximum Concentration | Preparation Method |
| DMSO | 60 mg/mL (120.33 mM) | Use ultrasonic bath and warming (heat to 60°C) to aid dissolution.[5][6][7] Note: Hygroscopic DMSO can negatively impact solubility; use freshly opened solvent. |
Table 1: Solubility and Stock Solution Preparation for Cbl-b-IN-1 (Reference for this compound)
Preparation of Aqueous Solutions for In Vivo Studies
For in vivo administration, stock solutions in DMSO need to be further diluted in appropriate vehicles. Below are three potential formulations based on protocols for Cbl-b-IN-1. The final solution should be clear. If precipitation occurs, warming and/or sonication may aid dissolution.
| Formulation | Composition | Final Concentration |
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6 mg/mL[5][6] |
| Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 6 mg/mL[5][6] |
| Formulation 3 | 10% DMSO, 90% Corn oil | ≥ 6 mg/mL[5][6] |
Table 2: In Vivo Formulations for Cbl-b-IN-1 (Reference for this compound)
Storage and Stability
Proper storage of this compound is crucial to maintain its activity. The following storage guidelines are based on recommendations for Cbl-b-IN-1.
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years[6] |
| 4°C | 2 years[6] | |
| In Solvent | -80°C | 6 months[6] |
| -20°C | 1 month[6] |
Table 3: Storage and Stability Recommendations for Cbl-b-IN-1 (Reference for this compound)
Signaling Pathways
Cbl-b is a RING finger E3 ubiquitin ligase that plays a critical role in negatively regulating signaling pathways in immune cells, particularly T-cells. It functions by ubiquitinating key signaling proteins, targeting them for degradation or altering their function.
Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling molecules.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
In Vitro Cbl-b Autoubiquitination Assay
This assay measures the ability of this compound to inhibit the autoubiquitination activity of Cbl-b.
References
Cbl-b-IN-11 stability in different solvents and media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability of the Cbl-b inhibitor, Cbl-b-IN-11, in various solvents and media. This document also includes comprehensive protocols for in-house stability assessment and an overview of the relevant Cbl-b signaling pathway.
Stability of this compound
While specific quantitative stability data for this compound is not extensively published, based on the general characteristics of similar small molecule inhibitors, including other Cbl-b inhibitors and triazole-based compounds, a representative stability profile can be projected. As a triazole derivative, this compound is expected to exhibit good stability under a range of conditions.[1][2]
Users are strongly encouraged to perform their own stability studies for their specific experimental conditions. Protocols for these studies are provided in the following sections.
Storage and Handling Recommendations
For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C.[3] Stock solutions, typically prepared in anhydrous DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation.[3] Repeated freeze-thaw cycles should be avoided.[4] For in vivo experiments, it is advisable to prepare fresh solutions daily.[3]
Representative Stability Data in Common Solvents and Media
The following table summarizes the expected stability of this compound in commonly used solvents and cell culture media. This information is based on general knowledge of small molecule inhibitors and should be used as a guideline.[5][6][7]
| Solvent/Medium | Concentration | Temperature | Expected Stability (t½) | Notes |
| Anhydrous DMSO | 1-10 mM | -80°C | > 6 months | Recommended for long-term storage of stock solutions.[3] |
| -20°C | ~1-6 months | Suitable for shorter-term storage.[3] | ||
| 4°C | Days to weeks | Prone to water absorption which can affect stability.[7] | ||
| Room Temp | Hours to days | Stability can be compromised by moisture and light. | ||
| Ethanol | 1-10 mM | -20°C | Weeks to months | Good alternative for stock solutions. |
| Room Temp | Days | Evaporation can be an issue. | ||
| PBS (pH 7.4) | 1-100 µM | 37°C | Hours | Hydrolysis may occur. Stability is pH-dependent. |
| 4°C | Days | More stable at lower temperatures. | ||
| Cell Culture Medium (e.g., DMEM, RPMI) + 10% FBS | 1-100 µM | 37°C | Hours | Potential for enzymatic degradation and binding to serum proteins.[8] |
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a method to determine the kinetic solubility of this compound in aqueous buffers or cell culture media.[9]
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Cell culture medium of choice
-
96-well microplate (clear bottom)
-
Plate reader with nephelometry or turbidity measurement capabilities
-
Centrifuge
Procedure:
-
Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Add 2 µL of each DMSO concentration to the wells of a 96-well plate. Include a DMSO-only control.
-
Add 98 µL of the desired aqueous buffer or cell culture medium to each well.
-
Mix thoroughly by pipetting or using a plate shaker for 5 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the DMSO control.
-
For thermodynamic solubility , centrifuge the plate at high speed (e.g., >10,000 x g) for 20 minutes to pellet any precipitate. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Protocol for Assessing Short-Term Stability in Solution
This protocol is designed to evaluate the stability of this compound in a specific solvent or medium over a typical experimental timeframe (e.g., up to 72 hours).[8]
Materials:
-
This compound stock solution in DMSO
-
Solvent or medium of interest (e.g., PBS, cell culture medium with 10% FBS)
-
Incubator (e.g., 37°C for cell culture medium)
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare a solution of this compound in the test solvent/medium at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.5%) to minimize its effect.
-
Immediately take a time zero (T=0) sample and analyze it by HPLC-UV or LC-MS/MS to determine the initial peak area or concentration.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 2, 4, 8, 24, 48, 72 hours), withdraw aliquots of the solution.
-
Analyze each aliquot by the same analytical method used for the T=0 sample.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the stability profile.
Protocol for Assessing Long-Term Stability of Stock Solutions
This protocol is for evaluating the stability of this compound stock solutions in DMSO under different storage conditions.[10]
Materials:
-
This compound
-
Anhydrous DMSO
-
Storage vials (e.g., glass or polypropylene)
-
Freezers (-20°C and -80°C) and refrigerator (4°C)
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the same sample.
-
Store the aliquots under different conditions: -80°C, -20°C, 4°C, and room temperature.
-
At T=0, analyze one aliquot to establish the initial concentration.
-
At subsequent time points (e.g., 1, 3, 6, 12 months for frozen samples; 1, 2, 4 weeks for refrigerated and room temperature samples), thaw an aliquot from each storage condition.
-
Analyze the thawed aliquots using the same analytical method as for the T=0 sample.
-
Compare the concentration at each time point to the initial concentration to determine the percentage of degradation.
Cbl-b Signaling Pathway and Experimental Workflows
Cbl-b is an E3 ubiquitin ligase that plays a crucial role as a negative regulator of immune responses, particularly in T cells and NK cells.[11][12] It acts as a key checkpoint in preventing excessive immune activation.[11] this compound inhibits the E3 ligase activity of Cbl-b, thereby promoting immune cell activation.
Cbl-b Signaling Pathway in T-Cell Activation
References
- 1. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CBL-B - Ubiquitin related Protein - ICE Bioscience - Protein platform [enpro.ice-biosci.com]
- 5. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CBLB (gene) - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Flow Cytometry Analysis of T-cells Treated with Cbl-b-IN-11
Audience: Researchers, scientists, and drug development professionals.
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial E3 ubiquitin ligase that functions as a negative regulator of T-cell activation.[1][2][3][4][5][6][7][8][9] By targeting key signaling molecules for ubiquitination and subsequent degradation, Cbl-b establishes a critical threshold for T-cell activation, thereby preventing excessive immune responses and maintaining peripheral tolerance. The inhibition of Cbl-b has emerged as a promising strategy in immuno-oncology to enhance anti-tumor immunity by augmenting T-cell effector functions.[5][7][8]
Cbl-b-IN-11 is a small molecule inhibitor designed to specifically target Cbl-b. By blocking the E3 ligase activity of Cbl-b, this compound is expected to lower the threshold for T-cell activation, leading to enhanced proliferation, cytokine production, and cytotoxic activity. These application notes provide detailed protocols for the analysis of T-cells treated with this compound using flow cytometry, a powerful technique for single-cell analysis of complex cell populations.
Principle of Cbl-b Inhibition in T-cells
Cbl-b exerts its inhibitory function by ubiquitinating key components of the T-cell receptor (TCR) and CD28 co-stimulatory signaling pathways, including PLCγ1, VAV1, and the p85 subunit of PI3K.[8][9][10] This ubiquitination marks these proteins for degradation, thereby dampening the downstream signaling cascades required for full T-cell activation. Inhibition of Cbl-b by this compound is hypothesized to prevent this degradation, leading to sustained signaling and a more robust T-cell response.[5][8] This enhanced activation can be quantified by measuring the upregulation of activation markers and the production of effector cytokines.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize the expected quantitative data from a flow cytometry analysis of human T-cells treated with this compound. The data presented are hypothetical and intended to illustrate the anticipated effects of the inhibitor.
Table 1: T-cell Activation Markers
| Treatment Group | % CD69+ of CD4+ T-cells | MFI of CD69 on CD4+ T-cells | % CD25+ of CD8+ T-cells | MFI of CD25 on CD8+ T-cells |
| Unstimulated Control | 5% | 500 | 3% | 450 |
| Stimulated Control (e.g., anti-CD3/CD28) | 60% | 8000 | 55% | 7500 |
| Stimulated + this compound (Low Dose) | 75% | 9500 | 70% | 9000 |
| Stimulated + this compound (High Dose) | 85% | 12000 | 80% | 11000 |
MFI: Mean Fluorescence Intensity
Table 2: Intracellular Cytokine Production
| Treatment Group | % IFN-γ+ of CD8+ T-cells | MFI of IFN-γ in CD8+ T-cells | % IL-2+ of CD4+ T-cells | MFI of IL-2 in CD4+ T-cells |
| Unstimulated Control | <1% | 200 | <1% | 250 |
| Stimulated Control (e.g., anti-CD3/CD28) | 25% | 4000 | 30% | 4500 |
| Stimulated + this compound (Low Dose) | 40% | 6000 | 45% | 6500 |
| Stimulated + this compound (High Dose) | 55% | 8500 | 60% | 9000 |
MFI: Mean Fluorescence Intensity
Table 3: T-cell Proliferation
| Treatment Group | % Proliferated CD4+ T-cells (e.g., CFSE low) | Proliferation Index (CD4+) | % Proliferated CD8+ T-cells (e.g., CFSE low) | Proliferation Index (CD8+) |
| Unstimulated Control | <2% | 1.1 | <1% | 1.0 |
| Stimulated Control (e.g., anti-CD3/CD28) | 70% | 3.5 | 65% | 3.2 |
| Stimulated + this compound (Low Dose) | 85% | 4.2 | 80% | 4.0 |
| Stimulated + this compound (High Dose) | 95% | 5.0 | 90% | 4.8 |
Experimental Protocols
The following are detailed protocols for the isolation, culture, treatment, and flow cytometric analysis of human T-cells.
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.
-
Collect the mononuclear cell layer and transfer to a new 50 mL conical tube.
-
Add PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 50 mL of PBS for a second wash. Centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine).
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.
Protocol 2: T-cell Culture and Treatment with this compound
-
Seed PBMCs at a density of 1 x 10^6 cells/mL in a 24-well plate in complete RPMI-1640 medium.
-
For T-cell stimulation, pre-coat wells with anti-CD3 antibody (e.g., clone OKT3) at a concentration of 1-5 µg/mL overnight at 4°C. Wash the wells with sterile PBS before adding the cells. Add soluble anti-CD28 antibody (e.g., clone CD28.2) at a concentration of 1-2 µg/mL to the culture medium.
-
Prepare stock solutions of this compound in DMSO. Further dilute in complete RPMI-1640 medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Add the diluted this compound or vehicle control (DMSO) to the appropriate wells at the time of cell seeding and stimulation.
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator for the desired time period (e.g., 24-72 hours for activation marker analysis, 4-6 hours with a protein transport inhibitor for intracellular cytokine analysis).
Protocol 3: Flow Cytometry Staining for Surface Markers
-
Harvest the cells from the culture plates and transfer to 5 mL FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Add a cocktail of fluorescently conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25). Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.
-
Resuspend the cells in 300-500 µL of FACS buffer for flow cytometry analysis. If viability is a concern, a viability dye (e.g., 7-AAD or propidium iodide) can be added just before analysis.[11]
Protocol 4: Intracellular Staining for Cytokines
-
For the final 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cell culture to allow for the intracellular accumulation of cytokines.
-
Harvest and stain for surface markers as described in Protocol 3.
-
After the final wash of the surface staining, resuspend the cell pellet in 100 µL of fixation/permeabilization buffer (e.g., Cytofix/Cytoperm™) and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with 1X permeabilization/wash buffer.
-
Resuspend the cells in 100 µL of permeabilization/wash buffer containing the fluorescently conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-2). Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1X permeabilization/wash buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer for flow cytometry analysis.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: Cbl-b Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Flow Cytometry Analysis.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 5. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 6. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cbl-b inhibits antigen recognition and slows cell cycle progression at late times during CD4+ T cell clonal expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. miltenyibiotec.com [miltenyibiotec.com]
Cbl-b-IN-11: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for Cbl-b-IN-11, a potent inhibitor of the E3 ubiquitin ligase Cbl-b and its close homolog c-Cbl. These guidelines are intended for researchers, scientists, and drug development professionals investigating the role of Cbl-b in immune regulation and oncology.
This compound is a valuable tool for studying the Cbl-b signaling pathway, which is a critical negative regulator of T-cell activation. Inhibition of Cbl-b has been shown to enhance anti-tumor immunity by promoting the activation and proliferation of T-cells and other immune cells.
Purchasing and Supplier Information
This compound can be procured from various chemical suppliers. Researchers should ensure they are purchasing from a reputable source to guarantee the quality and purity of the compound. Key purchasing information is summarized in the table below.
| Supplier | Catalog Number | Purity | Formulation | Storage |
| MedchemExpress | HY-156767 | ≥98% | Solid | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
| AbMole BioScience | M9201 | >98% | Solid | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
| AOBIOUS | AOB69889 | >98% by HPLC | Solid | Short term (0°C), Long term (-20°C) |
Note: Solubility is typically highest in DMSO. Prepare stock solutions in DMSO and dilute further in aqueous buffers for experiments. It is recommended to prepare fresh working solutions daily.
Introduction to Cbl-b and this compound
The Casitas B-lineage lymphoma (Cbl) family of proteins, including Cbl-b and c-Cbl, are E3 ubiquitin ligases that play a pivotal role in downregulating signaling pathways initiated by receptor tyrosine kinases.[1][2] In the context of the immune system, Cbl-b is a key negative regulator of T-cell activation.[1][3] By ubiquitinating key signaling intermediates, Cbl-b sets the threshold for T-cell activation and is crucial for maintaining peripheral tolerance.[1][3]
This compound is a small molecule inhibitor that targets the E3 ligase activity of both Cbl-b and c-Cbl. By blocking the ubiquitination of Cbl-b substrates, this compound effectively lowers the threshold for T-cell activation, leading to enhanced cytokine production and proliferation. This makes it a powerful tool for studying the therapeutic potential of Cbl-b inhibition in immuno-oncology.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Cbl-b signaling pathway and a general experimental workflow for assessing the effect of this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound. It is crucial to optimize parameters such as cell number, antibody concentrations, and incubation times for your specific experimental system.
In Vitro Cbl-b Autoubiquitination Assay
This assay measures the E3 ligase activity of Cbl-b by detecting its autoubiquitination. This compound is expected to inhibit this process.
Materials:
-
Recombinant human Cbl-b protein
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Biotinylated-Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound stock solution (in DMSO)
-
Streptavidin-HRP and chemiluminescent substrate (for western blot detection) or appropriate reagents for other detection methods (e.g., AlphaLISA, TR-FRET).
Protocol:
-
Prepare a reaction mixture containing E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), and biotinylated-ubiquitin (e.g., 5 µM) in ubiquitination buffer.
-
Add recombinant Cbl-b protein to the reaction mixture (e.g., 100 nM).
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction tubes.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with Streptavidin-HRP (to detect biotinylated-ubiquitin) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system. A decrease in the ubiquitination signal in the presence of this compound indicates inhibition of Cbl-b activity.
Western Blot Analysis of Cbl-b Pathway Activation in Primary T-Cells
This protocol is designed to assess the effect of this compound on the phosphorylation of key signaling proteins downstream of the T-cell receptor (TCR).
Materials:
-
Isolated primary human or mouse T-cells
-
This compound stock solution (in DMSO)
-
T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against: phospho-PLCγ1, phospho-Vav1, phospho-Akt, total PLCγ1, total Vav1, total Akt, Cbl-b, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Culture isolated primary T-cells in appropriate media.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies for the desired time (e.g., 5, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein lysates by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate. Increased phosphorylation of signaling proteins in this compound treated cells would indicate enhanced T-cell signaling.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of a compound in a cellular environment.[4][5][6] The principle is that ligand binding can stabilize a protein against thermal denaturation.
Materials:
-
Cells expressing Cbl-b (e.g., primary T-cells or a relevant cell line)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for heating and cooling samples (e.g., PCR cycler)
-
Ultracentrifuge or high-speed microcentrifuge
-
Western blot reagents (as described above) with a primary antibody against Cbl-b.
Protocol:
-
Treat cells with this compound or vehicle control (DMSO) at the desired concentration for 1 hour at 37°C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS with protease inhibitors and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated denatured protein by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and analyze the amount of soluble Cbl-b by Western blot.
-
A shift in the melting curve of Cbl-b to a higher temperature in the presence of this compound indicates target engagement.
Data Interpretation and Expected Outcomes
-
In Vitro Ubiquitination Assay: A dose-dependent decrease in the autoubiquitination of Cbl-b is expected with increasing concentrations of this compound.
-
Western Blot Analysis: Treatment with this compound is expected to lead to increased and sustained phosphorylation of downstream signaling molecules like PLCγ1, Vav1, and Akt upon T-cell stimulation.
-
Cellular Thermal Shift Assay: this compound should increase the thermal stability of Cbl-b, resulting in a shift of the melting curve to higher temperatures.
These application notes and protocols provide a starting point for researchers investigating the role of Cbl-b using the inhibitor this compound. Optimization of these protocols for specific cell types and experimental conditions is highly recommended.
References
- 1. ovid.com [ovid.com]
- 2. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Cbl-b-IN-11: Application Notes and Protocols for a Novel Cbl-b Inhibitor
For research use only. Not for use in diagnostic procedures.
Introduction
Cbl-b-IN-11 is a potent and selective small molecule inhibitor of Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase that functions as a critical negative regulator of immune responses.[1][2] Cbl-b is highly expressed in various immune cells, including T cells, where it plays a key role in setting the threshold for T-cell activation and maintaining immune tolerance.[3][4] By inhibiting Cbl-b, this compound can enhance T-cell activation, cytokine production, and anti-tumor immunity, making it a valuable tool for immunology and immuno-oncology research.[5][6][7]
These application notes provide technical information and detailed protocols for the use of this compound in various in vitro assays.
Technical Specifications
| Property | Value | Reference |
| Product Name | This compound | MedchemExpress |
| Alternative Name | Compound 466 | [1][2] |
| Target | Cbl-b, c-Cbl | [1][2] |
| IC50 | Cbl-b: 6.4 nM, c-Cbl: 6.1 nM | [1][2] |
| Molecular Formula | Not available in search results | |
| Molecular Weight | Not available in search results | |
| CAS Number | Not available in search results | |
| Solubility | Not available in search results. Advised to consult the Certificate of Analysis. | [1][2] |
| Storage | Store at -20°C for 1 month or -80°C for 6 months. | [8] |
Mechanism of Action
Cbl-b is a RING finger E3 ubiquitin ligase that targets key signaling proteins for ubiquitination and subsequent degradation, thereby dampening the signaling cascade.[3][9][10] In T cells, Cbl-b is a crucial gatekeeper of activation, particularly in the absence of co-stimulatory signals from CD28.[4][6] It negatively regulates T-cell receptor (TCR) signaling by targeting proteins such as Zap-70, PLCγ1, and the p85 subunit of PI3K for ubiquitination.[5] By inhibiting the E3 ligase activity of Cbl-b, this compound is expected to prevent the degradation of these key signaling molecules, leading to enhanced and sustained T-cell activation.
Signaling Pathway
The following diagram illustrates the central role of Cbl-b in the T-cell activation pathway and the proposed mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
Application Notes and Protocols for High-Throughput Screening of Cbl-b-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbl-b (Casitas B-lineage lymphoma-b) is a RING finger E3 ubiquitin ligase that acts as a critical negative regulator of immune responses, particularly in T-cells and other immune cells.[1][2] Its role in suppressing T-cell activation makes it an attractive therapeutic target for enhancing anti-tumor immunity in cancer immunotherapy.[1][2][3][4] Cbl-b-IN-11 is a potent small molecule inhibitor of Cbl-b and the closely related c-Cbl, exhibiting significant potential for modulating immune cell function.[5] These application notes provide detailed protocols for the high-throughput screening (HTS) of this compound and similar compounds, enabling the identification and characterization of novel Cbl-b inhibitors.
Mechanism of Action of Cbl-b
Cbl-b, along with other Cbl family proteins, is recruited to activated receptor tyrosine kinases (RTKs).[6] Upon recruitment, it mediates the ubiquitination of these receptors, targeting them for lysosomal degradation and thereby downregulating the signaling pathway.[6] In T-cells, Cbl-b is a key negative regulator of the CD28 co-stimulatory pathway.[6] It targets several key signaling proteins for ubiquitination, including the p85 subunit of PI3K, PLCγ1, and Vav1, which ultimately suppresses T-cell activation and proliferation.[7][8] Inhibition of Cbl-b is expected to lower the threshold for T-cell activation, leading to enhanced anti-tumor immune responses.[1][8]
This compound
This compound is a potent inhibitor of both Cbl-b and c-Cbl, with IC50 values in the low nanomolar range.[5]
| Target | IC50 (nM) |
| Cbl-b | 6.4 |
| c-Cbl | 6.1 |
| Table 1: In vitro inhibitory activity of this compound.[5] |
High-Throughput Screening Assays for Cbl-b Inhibitors
Several HTS-compatible assay formats can be employed to identify and characterize Cbl-b inhibitors. These include biochemical assays that measure the direct inhibition of Cbl-b's E3 ligase activity and cell-based assays that assess the downstream consequences of Cbl-b inhibition in a more physiologically relevant context.
Protocol 1: Fluorescence Polarization (FP) High-Throughput Screening Assay
This biochemical assay is designed to identify compounds that disrupt the interaction between the Cbl-b Tyrosine Kinase Binding (TKB) domain and a phosphorylated peptide substrate derived from a known binding partner, such as ZAP70.[9][10]
Experimental Workflow
Materials and Reagents
-
Protein: Recombinant His-tagged Cbl-b TKB domain
-
Peptide: Fluorescently labeled phosphopeptide derived from a Cbl-b binding partner (e.g., ZAP70)[9]
-
Assay Buffer: PBS, pH 7.4, with 0.01% Triton X-100
-
Positive Control: this compound
-
Negative Control: DMSO
-
Assay Plates: 384-well, low-volume, black plates
Procedure
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an acoustic liquid handler, dispense 40 nL of each compound solution into the wells of a 384-well plate.[11] Dispense DMSO into the negative control wells.
-
-
Reagent Preparation:
-
Assay Execution:
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a suitable plate reader with excitation and emission wavelengths appropriate for the chosen fluorophore.
-
Data Analysis
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)]) Where:
-
FP_sample is the fluorescence polarization of the test compound well.
-
FP_min is the average fluorescence polarization of the positive control wells (e.g., high concentration of a known inhibitor or no Cbl-b).
-
FP_max is the average fluorescence polarization of the negative control (DMSO) wells.
-
-
For compounds showing significant inhibition, perform dose-response experiments to determine their IC50 values.
Expected Results
| Parameter | Value | Interpretation |
| Z' factor | > 0.5 | A Z' factor above 0.5 indicates a robust and reliable assay suitable for HTS. |
| This compound IC50 | ~6.4 nM | Confirms the potency of the positive control in this assay format. |
| Hit Rate | 0.1 - 1% | The percentage of compounds identified as active in the primary screen. |
Table 2: Representative data and quality control parameters for the Cbl-b FP HTS assay.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay measures the ubiquitination of a substrate by Cbl-b. A similar HTRF assay has been used to quantify the inhibitory effect of the Cbl-b inhibitor NX-1607.[13]
Experimental Workflow
References
- 1. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HotSpot Therapeutics Presents First-in-Human Phase 1 Clinical Data on its Novel CBL-B Inhibitor, HST-1011, at ESMO Congress 2024 [prnewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hotspotthera.com [hotspotthera.com]
- 9. High throughput fluorescence polarization assay to identify inhibitors of Cbl(TKB)-PTK interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput fluorescence polarization assay to identify inhibitors of Cbl(TKB)-protein tyrosine kinase interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.cn [documents.thermofisher.cn]
- 12. Development of a Fluorescence Polarization Based High-Throughput Assay to Identify Casitas B-Lineage Lymphoma RING Domain Regulators | PLOS One [journals.plos.org]
- 13. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cbl-b-IN-11 not showing activity in assay
This guide provides troubleshooting assistance for researchers and drug development professionals experiencing a lack of activity with Cbl-b-IN-11 in their assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Cbl-b and its inhibitors like this compound?
A1: Casitas B-lineage lymphoma b (Cbl-b) is a crucial E3 ubiquitin ligase that functions as a negative regulator of the immune system.[1] In immune cells, particularly T-cells, Cbl-b establishes an activation threshold by targeting key signaling proteins for ubiquitination and subsequent degradation.[2] This process dampens the immune response.
Cbl-b's activity is dependent on a conformational change. It is typically in an inactive, "closed" state.[3][4] Upon phosphorylation of a key tyrosine residue (Y363), it transitions to an "open," active state, allowing it to bind to an E2 ubiquitin-conjugating enzyme and ubiquitinate its targets.[4][5]
Small molecule inhibitors, such as this compound and its analogs, function as "intramolecular glue."[6][7] They bind to a pocket at the interface of two key domains (TKBD and LHR), locking the Cbl-b protein in its inactive conformation.[4][8] This prevents its activation and subsequent downstream signaling, thereby removing the "brakes" on immune cell activation.[3]
Q2: What are the expected downstream effects of successful Cbl-b inhibition in a cellular assay?
A2: Successful inhibition of Cbl-b should lead to enhanced immune cell activation. Observable effects include:
-
Increased phosphorylation of T-cell receptor (TCR) signaling molecules like PLCγ1.[5][9]
-
Upregulation of T-cell activation markers, such as CD69 and CD25.[5]
-
Robust secretion of cytokines, including Interleukin-2 (IL-2) and Interferon-gamma (IFNγ).[2][10]
-
Increased proliferation of T-cells and Natural Killer (NK) cells.[5][11]
Q3: In what types of assays is this compound typically evaluated?
A3: Cbl-b inhibitors are evaluated in both biochemical and cell-based assays.
-
Biochemical Assays: These directly measure the inhibitor's effect on the Cbl-b enzyme. Common formats include Homogeneous Time-Resolved Fluorescence (HTRF) and TR-FRET assays that quantify Cbl-b's ubiquitination activity.[5][12]
-
Cell-Based Assays: These measure the functional consequences of inhibiting Cbl-b in immune cells. Examples include T-cell activation assays, cytokine release assays (ELISA), and cell proliferation assays.[2][5]
Troubleshooting Guide: No Observed Activity
If this compound is not showing activity in your assay, follow this step-by-step guide to diagnose the potential issue.
Step 1: Verify Compound Integrity and Handling
The most common source of inactivity for small molecule inhibitors relates to the compound itself.
Question: Could the inhibitor be degraded, insoluble, or used at the wrong concentration?
Answer: Yes, these are critical factors to verify first.
-
Solubility: this compound may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., 100% DMSO) before preparing serial dilutions in your assay buffer. Precipitated compound will not be active.
-
Storage and Stability: Verify that the compound has been stored correctly (typically at -20°C or -80°C, protected from light and moisture). Repeated freeze-thaw cycles can degrade the compound. Consider preparing single-use aliquots.
-
Concentration: Confirm the accuracy of your stock solution concentration. Use a fresh dilution series for each experiment. It is advisable to test a wide concentration range (e.g., from 1 nM to 100 µM) to generate a full dose-response curve.[13]
Summary of Compound Handling Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Primary Solvent | 100% Dimethyl Sulfoxide (DMSO) | High dissolving power for organic small molecules. |
| Storage | -20°C or -80°C in single-use aliquots | Prevents degradation from freeze-thaw cycles and exposure. |
| Working Concentration | Test a wide range (e.g., 1 nM - 100 µM) | Inactivity may be due to using a concentration outside the active window.[13] |
| Final DMSO % | <0.5% in final assay volume | High concentrations of DMSO can be cytotoxic or interfere with the assay. |
Step 2: Evaluate the Assay Setup
If the compound is confirmed to be intact and soluble, the next step is to scrutinize the experimental protocol and reagents.
Question: Are my assay conditions or reagents preventing the inhibitor from working?
Answer: Assay design flaws or reagent issues can mask true inhibitor activity.[14]
-
Reagent Quality: Ensure all assay components (e.g., recombinant Cbl-b protein, E1/E2 enzymes, antibodies, cells) are from a reputable source, have been stored correctly, and are within their expiration date. Enzyme activity can diminish over time.
-
Buffer Composition: Check for components in your assay buffer that could interfere with the inhibitor, such as high concentrations of detergents or proteins that may cause non-specific binding.
-
Assay Interference: In optical assays (fluorescence, luminescence), the inhibitor itself might be quenching the signal or have intrinsic fluorescence, leading to false negatives.[14] Run a control plate with the inhibitor and detection reagents but without the biological components to check for interference.
-
Incubation Times and Temperature: Optimize incubation times for the enzymatic reaction and inhibitor binding. Ensure the assay is run at a consistent and appropriate temperature.
Troubleshooting Logic for Assay Issues
The following diagram outlines a decision-making process for troubleshooting assay-related problems.
Caption: A logical workflow for diagnosing the root cause of assay failure.
Step 3: Assess the Biological System (Cell-Based Assays)
For cell-based assays, the biological context is paramount.
Question: Is the cellular environment appropriate for observing Cbl-b inhibition?
Answer: The state of the cells and the signaling pathways can determine the outcome.
-
Target Expression: Confirm that your cell line (e.g., primary T-cells, Jurkat cells) expresses sufficient levels of Cbl-b protein.
-
Pathway Activation: Cbl-b's regulatory role is most apparent upon T-cell activation. Ensure your protocol includes a stimulation step (e.g., anti-CD3/CD28 antibodies) to engage the TCR signaling pathway. Without stimulation, the Cbl-b pathway may be quiescent, and an inhibitor will have no effect.[15][16]
-
Cell Health: Ensure cells are healthy and viable. High cell death or stress can lead to unreliable and non-reproducible results.
Key Experimental Protocols & Methodologies
Protocol 1: Generic HTRF Biochemical Assay
This protocol is adapted from methodologies used to assess Cbl-b inhibitors like NX-1607.[5]
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM DTT).
-
Inhibitor Plating: Serially dilute this compound in 100% DMSO, then further dilute into assay buffer and add to a 384-well plate.
-
Enzyme Mix: Prepare a mix containing recombinant GST-Cbl-b, UBE1 (E1), His-UbcH5b (E2), Biotin-Ubiquitin, and ATP.
-
Reaction Initiation: Add the enzyme mix to the plate containing the inhibitor and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add HTRF detection reagents (e.g., Europium-labeled anti-GST antibody and Streptavidin-XL665) and incubate to allow for antibody binding.
-
Readout: Read the plate on an HTRF-compatible reader and calculate the ratio of acceptor/donor signals.
Experimental Workflow Diagram
Caption: Standard workflow for a Cbl-b HTRF biochemical assay.
Protocol 2: Cell-Based T-Cell Activation Assay
-
Cell Plating: Plate primary human T-cells or Jurkat cells in a 96-well plate.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Add activation stimuli (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies) and incubate for 18-24 hours.
-
Endpoint Measurement:
-
Cytokine Analysis: Collect the supernatant and measure IL-2 or IFNγ levels using ELISA.
-
Marker Analysis: Harvest cells, stain with fluorescently-labeled antibodies against activation markers (e.g., anti-CD69), and analyze by flow cytometry.
-
Cbl-b Signaling Pathway
Understanding the pathway is key to designing and troubleshooting experiments. Cbl-b acts as a brake on T-cell activation downstream of the TCR and the co-stimulatory receptor CD28.
References
- 1. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. nurixtx.com [nurixtx.com]
- 4. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 7. [PDF] Probing the mechanism of Cbl-b inhibition by a small-molecule inhibitor | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 13. resources.biomol.com [resources.biomol.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jitc.bmj.com [jitc.bmj.com]
Navigating Cbl-b-IN-11: A Technical Guide to Solubility and Experimental Success
For researchers, scientists, and drug development professionals, the small molecule inhibitor Cbl-b-IN-11 presents a promising avenue for advancements in immunotherapy. However, its experimental application can be hampered by solubility challenges. This technical support center provides troubleshooting guidance and frequently asked questions to ensure seamless integration of this compound into your research.
This compound is a potent inhibitor of Casitas B-lineage lymphoma-b (Cbl-b) and c-Cbl, with IC50 values of 6.4 nM and 6.1 nM, respectively[1][2][3][4]. Cbl-b is an E3 ubiquitin ligase that acts as a crucial negative regulator of immune responses, making its inhibition a key strategy in cancer immunotherapy to enhance T-cell and NK cell activity[5][6][7]. Understanding and overcoming solubility issues is paramount to accurately assessing its biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
A1: While specific solubility data for this compound is not extensively published, for similar small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For a related compound, Cbl-b-IN-1, a solubility of up to 60 mg/mL in DMSO has been reported with the aid of warming and sonication[8]. Another Cbl-b inhibitor, NX-1607, shows solubility in DMSO at concentrations of 9 mg/mL and 16 mg/mL[9].
Q2: I am observing precipitation when diluting my this compound DMSO stock solution in aqueous media. What should I do?
A2: This is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Final Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts.
-
Direct Dilution: Instead of serial dilutions in aqueous buffers, perform the final dilution of the DMSO stock directly into the final assay medium with vigorous vortexing.
-
Use of Surfactants: Consider the inclusion of a small amount of a non-ionic surfactant, such as Tween-80 (e.g., 0.01-0.1%), in your final assay buffer to improve compound solubility.
-
Formulation with Co-solvents: For more challenging situations, especially for in vivo studies, consider formulations involving co-solvents like PEG300 and surfactants like Tween-80, similar to protocols used for other Cbl-b inhibitors[9][10].
Q3: At what concentration should I use this compound in my cell-based assays?
A3: The effective concentration will be assay-dependent. However, given its low nanomolar IC50 values, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve in DMSO | Insufficient solvent volume or low temperature. | Increase the volume of DMSO. Gently warm the solution (e.g., to 37°C) and use a sonicator or vortex to aid dissolution. For the similar Cbl-b-IN-1, heating to 60°C with sonication is suggested for high concentrations[8]. |
| Precipitation upon dilution in aqueous buffer | The compound is crashing out of the solution due to its hydrophobic nature. | 1. Decrease the final concentration of the compound. 2. Perform the final dilution directly into the pre-warmed (37°C) final assay buffer with vigorous mixing. 3. Add a biocompatible surfactant like Tween-80 (0.01-0.1%) or Pluronic F-68 (0.02-0.1%) to the final assay buffer. |
| Cloudiness or turbidity in the final assay medium | Formation of micelles or fine precipitates. | 1. Centrifuge the final solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant. 2. Filter the solution through a 0.22 µm syringe filter compatible with your solvent. |
| Inconsistent results between experiments | Variability in compound solubilization or degradation. | Prepare fresh dilutions from the DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation. Store aliquots at -20°C or -80°C. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 646.6 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and sonicate for 10-15 minutes.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes and store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional): If very low final concentrations are required, a fresh intermediate dilution (e.g., 1 mM or 100 µM) can be prepared in DMSO.
-
Final Dilution: Directly add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed (37°C) cell culture medium to achieve the desired final concentration. The final DMSO concentration should be kept below 0.5%. For example, to make a 1 µM working solution, add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.
-
Mixing: Immediately and thoroughly mix the working solution by gentle inversion or pipetting before adding it to the cells.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling proteins for ubiquitination and degradation. This compound inhibits this process, leading to enhanced T-cell responses.
Caption: A stepwise workflow to troubleshoot and resolve common solubility issues encountered with this compound during experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oicr.on.ca [oicr.on.ca]
- 8. glpbio.com [glpbio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Preventing Cbl-b-IN-11 degradation in experiments
Welcome to the technical support center for Cbl-b-IN-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to help troubleshoot potential issues, with a primary focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For optimal stability and solubility, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Ensure the DMSO is free of moisture, as water can promote hydrolysis of the compound.[1] For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid cytotoxicity.[2]
Q2: How should I store the powdered this compound and its stock solutions?
A2: Proper storage is critical to maintain the integrity of this compound. As a powder, the inhibitor should be stored at -20°C for long-term stability, where it can be stable for up to three years.[2][3] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials.[2][3] For short-term storage (up to one month), -20°C is acceptable, while -80°C is recommended for longer-term storage (up to six months).[2]
Q3: My experimental results are inconsistent. Could this compound be degrading?
A3: Inconsistent results can indeed be a sign of compound degradation. Several factors can contribute to the degradation of small molecule inhibitors, including exposure to light, elevated temperatures, improper pH, and oxidation.[4] If you suspect degradation, it is advisable to prepare a fresh stock solution from the powdered compound and repeat the experiment. Following the recommended handling and storage procedures is crucial for ensuring reproducible results.
Q4: Can I prepare a working solution of this compound in an aqueous buffer?
A4: While the final working solution will be in an aqueous-based medium (e.g., cell culture media), it is not recommended to make serial dilutions of the DMSO stock solution directly into an aqueous buffer, as this can cause the compound to precipitate. It is best practice to perform initial serial dilutions in DMSO and then add the final diluted sample to your aqueous experimental medium.
Q5: The powdered this compound is difficult to see in the vial. Is this normal?
A5: Yes, this is normal for small quantities of powdered compounds. They can coat the bottom or walls of the vial, making them difficult to see.[2] When preparing your stock solution, ensure that the solvent comes into contact with all interior surfaces of the vial to dissolve all of the compound.[2]
Troubleshooting Guide: Preventing Degradation
This guide addresses common issues related to the degradation of this compound during experimental procedures.
| Symptom | Potential Cause | Recommended Solution |
| Loss of inhibitory activity over time in repeated experiments. | Degradation of the stock solution due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light, moisture absorption by DMSO). | Prepare fresh aliquots of the stock solution from the powdered compound. Store aliquots at -80°C and protect from light. Use a fresh, anhydrous grade of DMSO for dissolution.[3] |
| Precipitate forms when adding the inhibitor to the aqueous experimental medium. | Poor solubility of the inhibitor in the final working concentration or improper dilution technique. | Make serial dilutions in DMSO first, then add the final diluted inhibitor to the aqueous medium with gentle mixing. If precipitation persists, consider using a lower final concentration or a different formulation if available. |
| Inconsistent results between different batches of the inhibitor. | Potential batch-to-batch variability or degradation of an older batch during storage. | Always note the lot number of the inhibitor used. If you suspect a batch issue, try a new, unopened vial. Ensure consistent storage conditions for all batches. |
| Baseline drift or unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation of the inhibitor in the mobile phase or on the column. | Ensure the mobile phase pH is compatible with the inhibitor's stability. Use a fresh mobile phase and a well-maintained column. Consider the temperature of the autosampler and column compartment. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound, with an emphasis on preventing degradation.
Preparation of this compound Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial until the powder is completely dissolved. Gentle warming (not exceeding 40°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
In Vitro Kinase Assay
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the inhibitor in DMSO to achieve the desired concentrations for the assay.
-
Add the diluted inhibitor to the kinase assay buffer. Ensure the final DMSO concentration in the assay is consistent across all conditions and does not exceed a level that affects enzyme activity (typically <1%).
-
Pre-incubate the inhibitor with the Cbl-b enzyme for a specified time at the assay temperature before initiating the reaction by adding the substrate and ATP.
-
Measure the kinase activity using a suitable detection method.
Cell-Based Assay (e.g., T-cell Activation)
-
Culture your cells of interest (e.g., primary T-cells) under standard conditions.
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Prepare the final working concentrations of the inhibitor by diluting the DMSO stock solution directly into the cell culture medium immediately before use. Mix thoroughly by gentle inversion.
-
Add the inhibitor-containing medium to the cells. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).
-
Incubate the cells with the inhibitor for the desired duration.
-
Stimulate the cells as required by your experimental design (e.g., with anti-CD3/CD28 antibodies).
-
Assess the downstream effects of Cbl-b inhibition (e.g., cytokine production, proliferation).
Visualizations
Cbl-b Signaling Pathway
Caption: Cbl-b signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Using this compound
References
Cbl-b-IN-11 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of Cbl-b-IN-11.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target effect of this compound?
A1: The primary known "off-target" of this compound is its potent inhibition of c-Cbl, a close homolog of Cbl-b. This compound inhibits both Cbl-b and c-Cbl with very similar potency.[1] This lack of selectivity is a critical consideration for experimental design and data interpretation.
Q2: Why is the dual inhibition of Cbl-b and c-Cbl a concern?
A2: While both are E3 ubiquitin ligases, Cbl-b and c-Cbl have distinct physiological roles. Cbl-b is primarily recognized as a key negative regulator of T-cell activation and is a major target for cancer immunotherapy.[2][3][4] c-Cbl has broader roles, and simultaneous inhibition of both has been shown in preclinical models to lead to more severe autoimmune phenotypes compared to the inhibition of Cbl-b alone.[3] Mice with T-cells deficient in both Cbl-b and c-Cbl develop lethal autoimmunity.[3] Therefore, dual inhibition may lead to a more pronounced and potentially toxic immune response.
Q3: Are there other known off-target effects of this compound?
Q4: How can I mitigate the effects of c-Cbl inhibition when using this compound?
A4: Mitigating the dual inhibition at the compound level is not possible. However, you can design experiments to understand the contribution of c-Cbl inhibition to your observed phenotype. This can be achieved by using cellular systems with genetic knockouts or knockdowns of Cbl-b and/or c-Cbl to compare the effects of this compound.
Q5: What are general strategies to identify unknown off-target effects of a small molecule inhibitor like this compound?
A5: Several strategies can be employed to identify potential off-target effects:
-
Computational Approaches: In silico screening of your small molecule against a large panel of protein targets can predict potential off-target interactions.[5][6]
-
High-Throughput Screening: Experimental screening of the compound against a broad panel of kinases (kinome scan) or other protein families can identify unintended targets.[7]
-
Phenotypic Screening: Comparing the cellular phenotype induced by the inhibitor to the phenotype of a genetic knockout or knockdown of the intended target can reveal discrepancies that may be due to off-target effects.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Greater than expected cellular toxicity or unexpected phenotype. | The observed effect may be due to the inhibition of c-Cbl or other unknown off-targets, rather than Cbl-b alone. | 1. Perform dose-response curves to determine the therapeutic window. 2. Use genetic controls (siRNA/shRNA/CRISPR) to knock down Cbl-b and c-Cbl individually and together to deconvolute the pharmacology of this compound. 3. Consider performing a broad kinase screen to identify potential off-target kinases. |
| Inconsistent results between this compound treatment and Cbl-b genetic knockout/knockdown. | The inhibitor may have off-target effects that are not present in the genetic model, or the genetic model may have compensatory mechanisms. | 1. Validate the knockdown/knockout efficiency of your genetic tools. 2. Consider the kinetics of inhibition versus genetic ablation. 3. Use a structurally distinct Cbl-b inhibitor (if available) to see if the phenotype is consistent. |
| Difficulty in publishing data due to concerns about inhibitor selectivity. | Lack of a comprehensive selectivity profile for a novel inhibitor is a common concern in peer review. | 1. Acknowledge the dual Cbl-b/c-Cbl activity in your analysis. 2. Perform key experiments in Cbl-b and c-Cbl knockdown/knockout cells to support your conclusions about the on-target effects. 3. If resources permit, perform a kinome scan and include the data as supplementary information. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Reference |
| Cbl-b | 6.4 | [1] |
| c-Cbl | 6.1 | [1] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol can be used to verify that this compound is engaging with Cbl-b and/or c-Cbl in a cellular context.
-
Cell Treatment: Treat your cells of interest with this compound at various concentrations and a vehicle control (e.g., DMSO) for a specified time.
-
Heating: After treatment, heat the cell lysates or intact cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate aggregated proteins from the soluble fraction.
-
Protein Analysis: Analyze the amount of soluble Cbl-b and c-Cbl in the supernatant by Western blot or other quantitative protein detection methods.
-
Data Analysis: A positive target engagement will result in a thermal stabilization of the target protein (Cbl-b and c-Cbl) in the presence of this compound, meaning more protein remains soluble at higher temperatures.
Protocol 2: Kinome Scanning for Off-Target Profiling
This is a service typically performed by specialized contract research organizations (CROs).
-
Compound Submission: Provide the CRO with a sample of this compound at a specified concentration and purity.
-
Assay Performance: The CRO will screen the compound against a large panel of purified kinases (e.g., the DiscoverX KINOMEscan™). The assay typically measures the ability of the compound to displace a ligand from the kinase active site.
-
Data Analysis: The results are usually provided as a percentage of inhibition at a given concentration or as Kd values. This will generate a comprehensive list of potential kinase off-targets.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Interpreting unexpected results with Cbl-b-IN-11
Welcome to the technical support center for Cbl-b-IN-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent small molecule inhibitor of the Casitas B-lineage lymphoma-b (Cbl-b) and c-Cbl E3 ubiquitin ligases. Cbl-b is a key negative regulator of T-cell activation and immune tolerance.[1] By inhibiting the E3 ligase activity of Cbl-b, this compound prevents the ubiquitination and subsequent degradation of key signaling proteins downstream of the T-cell receptor (TCR), leading to enhanced T-cell activation, proliferation, and cytokine production.
Q2: What are the reported IC50 values for this compound?
A2: this compound exhibits potent inhibitory activity against both Cbl-b and its closely related homolog, c-Cbl.
| Target | IC50 |
| Cbl-b | 6.4 nM |
| c-Cbl | 6.1 nM |
Q3: What is the role of Cbl-b in the cell?
A3: Cbl-b is an E3 ubiquitin ligase that plays a crucial role in maintaining immune homeostasis by setting the threshold for T-cell activation. It negatively regulates signaling pathways downstream of the T-cell receptor (TCR) and co-stimulatory molecules like CD28.[1] It does this by targeting key signaling proteins for ubiquitination and degradation. Genetic knockout or inhibition of Cbl-b leads to hyperactive T-cell responses and has shown promise in enhancing anti-tumor immunity.[1]
Q4: In which cell types is Cbl-b expressed?
A4: Cbl-b is expressed in various immune cells, including T-cells, NK cells, B-cells, and myeloid cells. Its role as a negative regulator of activation is well-documented in T-cells and NK cells.
Q5: What are the potential therapeutic applications of inhibiting Cbl-b?
A5: Due to its role as an intracellular immune checkpoint, inhibiting Cbl-b is a promising strategy in immuno-oncology.[1] By enhancing the activity of T-cells and NK cells, Cbl-b inhibitors can potentially boost the immune system's ability to recognize and eliminate cancer cells.
Troubleshooting Guide for Unexpected Results
This guide addresses potential unexpected outcomes during experiments with this compound.
Issue 1: Weaker than expected T-cell or NK-cell activation.
| Potential Cause | Recommended Solution |
| Inhibitor Instability or Degradation: Small molecule inhibitors can be unstable in solution over time. | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Suboptimal Inhibitor Concentration: The effective concentration in your specific cell type or assay may differ from the published IC50. | Perform a dose-response experiment to determine the optimal concentration of this compound for your experimental system. |
| Cell Health and Viability: Poor cell health can lead to a blunted response to stimuli. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a viability assay (e.g., Trypan Blue or a fluorescence-based assay) in the presence of the inhibitor to rule out cytotoxicity. |
| Low Bioavailability: The inhibitor may not be efficiently entering the cells.[2] | While this compound is designed for cell permeability, factors in your media (e.g., high serum concentration) could reduce its availability. Consider reducing serum concentration during the treatment period if compatible with your cells. |
Issue 2: High level of cell death observed after treatment.
| Potential Cause | Recommended Solution |
| Off-target Cytotoxicity: At high concentrations, small molecule inhibitors can have off-target effects leading to toxicity.[3][4] | Perform a dose-response curve to determine the concentration range that inhibits Cbl-b without causing significant cell death. Use the lowest effective concentration. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. | Ensure the final concentration of the solvent in your cell culture media is below the toxic threshold for your cell type (typically <0.1% for DMSO). Include a vehicle-only control in your experiments. |
| Activation-Induced Cell Death (AICD): Enhanced T-cell activation can lead to AICD, especially with prolonged stimulation. | Titrate the stimulation conditions (e.g., concentration of anti-CD3/CD28 antibodies) in combination with the inhibitor. Analyze earlier time points to capture peak activation before the onset of significant AICD. |
Issue 3: Unexpected changes in unrelated signaling pathways.
| Potential Cause | Recommended Solution |
| Inhibition of c-Cbl: this compound also potently inhibits c-Cbl, which has distinct and overlapping functions with Cbl-b. This can lead to broader effects than anticipated. | Be aware of the dual specificity of this compound. If possible, use siRNA or CRISPR to specifically knock down Cbl-b and compare the phenotype to that of this compound treatment. |
| Off-target Kinase Inhibition: Although designed as an E3 ligase inhibitor, some small molecules can have off-target effects on kinases.[5][6] | Review the selectivity profile of this compound if available. If you suspect off-target kinase activity, you can use a broad-spectrum kinase inhibitor as a control or test the effect of this compound in a cell-free kinase assay. |
| Pathway Crosstalk: Cbl-b is a node in a complex signaling network. Inhibiting it can have downstream consequences on interconnected pathways that may not be immediately obvious.[7] | Perform a broader analysis of signaling pathways using techniques like phospho-protein arrays or Western blotting for key nodes in related pathways (e.g., PI3K/Akt, MAPK). |
Issue 4: High background or inconsistent results in ubiquitination assays.
| Potential Cause | Recommended Solution | | Assay Specificity: In vitro ubiquitination assays require a purified E1 activating enzyme, an E2 conjugating enzyme, and the E3 ligase (Cbl-b). Contamination or non-specific activity of any of these components can lead to high background.[8][9] | Ensure all recombinant proteins are of high purity. Include controls lacking E1, E2, or E3 to assess background ubiquitination. | | Antibody Specificity: The antibodies used to detect ubiquitinated substrates may not be specific or may have high non-specific binding. | Validate your antibodies for the specific application. Use appropriate blocking buffers and include isotype controls for immunoprecipitation experiments. | | Inhibition of E1 or E2 Enzymes: While this compound is designed to target the E3 ligase, it's good practice to confirm its specificity.[8][9] | If possible, test the effect of this compound on the activity of the E1 and E2 enzymes used in your assay in the absence of Cbl-b. |
Experimental Protocols
1. Western Blot Analysis of Downstream Signaling in Jurkat T-cells
This protocol is for assessing the effect of this compound on the phosphorylation of key signaling proteins downstream of TCR activation.
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Treatment:
-
Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Pre-treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies for various time points (e.g., 0, 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies against phospho-PLCγ1, phospho-ERK, and total PLCγ1, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
2. T-cell Activation and Proliferation Assay
This protocol measures the effect of this compound on T-cell proliferation using a dye dilution assay.
-
Cell Preparation:
-
Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using a T-cell enrichment kit.
-
Label the T-cells with a proliferation dye (e.g., CFSE or CellTrace Violet) according to the manufacturer's instructions.
-
-
Assay Setup:
-
Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS before use.[11]
-
Seed the labeled T-cells at a density of 1 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody (e.g., 2 µg/mL) to the wells.
-
Add serial dilutions of this compound or vehicle control to the appropriate wells.
-
-
Incubation and Analysis:
-
Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the T-cell population and analyze the dilution of the proliferation dye. The percentage of divided cells and the proliferation index can be calculated using appropriate software (e.g., FlowJo).
-
Visualizations
Caption: Cbl-b signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for studying the effects of this compound.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Improving the efficacy of Cbl-b-IN-11 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficacy of Cbl-b-IN-11 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase that acts as a negative regulator of immune cell activation.[1][2][3] this compound specifically inhibits both Cbl-b and the closely related c-Cbl.[4] Its mechanism of action involves binding to a region at the interface of the tyrosine kinase-binding domain (TKBD) and the linker helix region (LHR) of Cbl-b.[5][6] This binding locks the protein in an inactive conformation, acting as an "intramolecular glue" and preventing the phosphorylation of key residues required for its E3 ligase activity.[6][7] By inhibiting Cbl-b, this compound effectively removes a key checkpoint in immune cells, leading to enhanced activation of T cells and NK cells.[8][9][10]
Q2: What are the expected effects of this compound in cell culture?
A2: In cell culture, particularly with immune cells, this compound is expected to:
-
Enhance T-cell activation: This can be observed through increased proliferation of T cells and heightened secretion of cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α) upon T-cell receptor (TCR) stimulation.[11][12]
-
Boost Natural Killer (NK) cell activity: This includes increased cytotoxicity against target cancer cells and enhanced cytokine production.[9]
-
Reverse T-cell anergy: By inhibiting a key negative regulator, this compound can help restore the responsiveness of previously anergic T cells.[13]
-
Promote anti-tumor immune responses: In co-culture models with tumor cells, this compound can enhance the ability of immune cells to recognize and eliminate cancer cells.[3][9]
Q3: What is the IC50 of this compound?
A3: The reported half-maximal inhibitory concentration (IC50) values for this compound are in the low nanomolar range, indicating high potency.
| Target | IC50 |
| Cbl-b | 6.4 nM |
| c-Cbl | 6.1 nM |
| Data from MedchemExpress.[4] |
Q4: How should I prepare and store this compound?
A4: For optimal performance, this compound should be handled according to the manufacturer's instructions. Generally, small molecule inhibitors are dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[12] This stock solution should be stored at -20°C or -80°C to maintain stability. When preparing working solutions for cell culture, it is crucial to dilute the stock solution in culture medium to the desired final concentration. To avoid precipitation, ensure the final DMSO concentration in the culture medium is low, typically below 0.5%.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable effect of this compound | Compound Instability: The inhibitor may have degraded due to improper storage or handling. | - Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C).- Avoid repeated freeze-thaw cycles by aliquoting the stock solution.- Prepare fresh working solutions from the stock for each experiment. |
| Solubility Issues: The compound may have precipitated out of the culture medium. | - Visually inspect the culture medium for any signs of precipitation after adding the inhibitor.- Ensure the final solvent (e.g., DMSO) concentration is kept to a minimum (typically <0.5%).- Consider using a different solvent if solubility issues persist, though DMSO is standard. | |
| Incorrect Dosage: The concentration of this compound may be too low to elicit a response or too high, leading to toxicity. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.[14]- Start with a concentration range around the reported IC50 value (e.g., 1 nM to 1 µM). | |
| Cell-Specific Factors: The expression level of Cbl-b may be low in the cell line being used, or the signaling pathway may be regulated differently. | - Verify the expression of Cbl-b in your cell line using techniques like Western blotting or RT-qPCR.- Choose a cell line known to have a functional Cbl-b pathway for initial experiments (e.g., primary T cells, Jurkat cells). | |
| High Cell Toxicity or Off-Target Effects | High Inhibitor Concentration: The concentration of this compound may be in a toxic range for the cells. | - Lower the concentration of the inhibitor. Even potent inhibitors can have off-target effects at high concentrations.[14]- Perform a cell viability assay (e.g., MTT, trypan blue exclusion) across a range of concentrations to determine the toxic threshold. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Ensure the final solvent concentration in the culture medium is as low as possible (ideally ≤0.1%).- Include a vehicle control (cells treated with the same concentration of solvent without the inhibitor) in your experiments to assess solvent toxicity.[14] | |
| Off-Target Inhibition: this compound is also a potent inhibitor of c-Cbl, which could lead to broader effects than just Cbl-b inhibition. | - Be aware of the dual specificity of the inhibitor when interpreting results.[4]- Consider using genetic approaches like siRNA or CRISPR to specifically knock down Cbl-b as a complementary experiment to confirm that the observed phenotype is due to Cbl-b inhibition.[15] | |
| Variability Between Experiments | Inconsistent Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. | - Use cells within a consistent passage number range.- Seed cells at a consistent density for each experiment.- Use the same batch of media and supplements whenever possible. |
| Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final inhibitor concentration. | - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of the inhibitor in the culture medium to ensure even distribution to all wells. |
Experimental Protocols
Protocol 1: Assessing T-Cell Activation by Cytokine Secretion Assay (ELISA)
This protocol outlines the steps to measure the secretion of IL-2 from Jurkat T cells stimulated in the presence of this compound.
Materials:
-
Jurkat T cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound stock solution (in DMSO)
-
Anti-CD3 antibody (for coating)
-
Anti-CD28 antibody (for co-stimulation)
-
96-well cell culture plates (flat-bottom)
-
IL-2 ELISA kit
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Cell Seeding: Wash the coated wells with sterile PBS. Seed Jurkat T cells at a density of 1 x 10^5 cells per well in 100 µL of culture medium.
-
Inhibitor and Co-stimulation Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted inhibitor to the respective wells. Include a vehicle control (DMSO).
-
Add anti-CD28 antibody to all wells (e.g., 1-2 µg/mL) for co-stimulation.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well.
-
ELISA: Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of IL-2 in each sample based on the standard curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that this compound binds to and stabilizes Cbl-b within the cell.[16]
Materials:
-
Cells expressing Cbl-b
-
This compound stock solution (in DMSO)
-
PBS
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes and a thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-Cbl-b antibody
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Lysis: Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS with a protease inhibitor cocktail and lyse the cells.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove insoluble debris.
-
Heating: Aliquot the supernatant into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Protein: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and analyze the amount of soluble Cbl-b at each temperature by SDS-PAGE and Western blotting using an anti-Cbl-b antibody.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates stabilization of Cbl-b by the inhibitor, confirming target engagement.[17]
Visualizations
Cbl-b Signaling Pathway in T-Cells
Caption: Simplified Cbl-b signaling pathway in T-cell activation.
Mechanism of Action of this compound
Caption: Mechanism of this compound locking Cbl-b in an inactive state.
Experimental Workflow for Assessing Inhibitor Efficacy
Caption: General workflow for testing this compound efficacy in cell culture.
References
- 1. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 6. researchgate.net [researchgate.net]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cbl-b in T-cell activation - ProQuest [proquest.com]
- 14. resources.biomol.com [resources.biomol.com]
- 15. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Cbl-b-IN-11 experimental variability and controls
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cbl-b-IN-11, a potent inhibitor of the E3 ubiquitin ligase Cbl-b. This guide is intended for researchers, scientists, and drug development professionals to address common experimental challenges and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the E3 ubiquitin ligase activity of both Cbl-b and its close homolog c-Cbl.[1] Cbl-b is a key negative regulator of immune cell activation, particularly in T cells and NK cells.[2][3][4] By inhibiting Cbl-b, this compound effectively "releases the brakes" on immune cells, leading to enhanced activation, proliferation, and effector functions. The mechanism for similar Cbl-b inhibitors involves locking the Cbl-b protein in an inactive conformation, preventing it from ubiquitinating its target proteins.[5][6][7] This leads to the stabilization of key signaling proteins downstream of the T cell receptor (TCR) and other immune receptors, ultimately boosting the anti-tumor immune response.[8][9][10]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer immunology research to investigate the effects of Cbl-b inhibition on various immune cell types. Key applications include:
-
Enhancing T cell and NK cell cytotoxicity: Studying the ability of this compound to boost the cancer-killing capacity of these immune cells.[2]
-
Overcoming immune suppression: Investigating the potential of this compound to reverse the immunosuppressive tumor microenvironment.[3][8]
-
Combination therapy studies: Evaluating the synergistic effects of this compound with other immunotherapies, such as checkpoint inhibitors.[3][9]
-
Elucidating signaling pathways: Using this compound as a tool to dissect the role of Cbl-b in regulating immune cell signaling.[11][12]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell type and experimental endpoint. Based on its reported IC50 values of 6.4 nM for Cbl-b and 6.1 nM for c-Cbl, a good starting point for in vitro assays is in the low nanomolar to low micromolar range (e.g., 10 nM - 1 µM).[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For stock solutions, dissolve the compound in a suitable solvent like DMSO. For long-term storage, it is recommended to store the stock solution at -80°C. For short-term storage, -20°C is acceptable.[13] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use.
Troubleshooting Guides
Issue 1: High Variability Between Replicates in Cell-Based Assays
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding multi-well plates. Perform a cell count for each experiment to ensure consistency. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Incomplete Dissolution of this compound | Ensure the compound is fully dissolved in the stock solution. Vortex thoroughly. When preparing working solutions, mix well by pipetting up and down. Consider a brief sonication if solubility issues persist. |
| Cell Clumping | Culture cells to the recommended confluency and handle them gently during passaging. Use a cell-detaching agent (e.g., TrypLE) for an appropriate duration. |
Issue 2: No Observable Effect of this compound Treatment
Possible Causes & Solutions
| Cause | Solution |
| Suboptimal Concentration | Perform a dose-response experiment with a wider concentration range of this compound (e.g., 1 nM to 10 µM) to identify the optimal working concentration for your cell type and assay. |
| Incorrect Timing of Treatment | Optimize the duration of this compound treatment. The effect of the inhibitor may be time-dependent. Consider a time-course experiment (e.g., 24, 48, 72 hours). |
| Low Cbl-b Expression in Cell Line | Verify the expression of Cbl-b in your target cells using techniques like Western blot or qPCR. If Cbl-b expression is low or absent, the inhibitor will have no target and thus no effect. |
| Inactive Compound | Ensure proper storage of the this compound stock solution to prevent degradation. If possible, verify the activity of the compound in a well-established positive control assay. |
| Cell Line Insensitivity | The specific signaling pathways in your chosen cell line may not be sensitive to Cbl-b inhibition. Consider using a different cell line known to be responsive to Cbl-b modulation. |
Issue 3: Off-Target Effects or Cellular Toxicity
Possible Causes & Solutions
| Cause | Solution |
| High Concentration of this compound | High concentrations of small molecule inhibitors can lead to off-target effects and cytotoxicity.[14] Use the lowest effective concentration determined from your dose-response studies. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle control (media with the same concentration of solvent) to assess solvent-induced toxicity. |
| Inhibition of c-Cbl | This compound also inhibits c-Cbl, which may lead to unintended biological consequences in some experimental systems.[1] Consider using a more specific Cbl-b inhibitor if available, or use Cbl-b knockout/knockdown cells as a control to dissect the specific effects of Cbl-b inhibition. |
| Non-specific Compound Activity | Include a structurally similar but inactive analog of this compound as a negative control to confirm that the observed effects are due to specific inhibition of Cbl-b.[14] |
Experimental Protocols & Data
Protocol: In Vitro T Cell Activation Assay
This protocol outlines a general procedure to assess the effect of this compound on T cell activation.
-
Isolate Primary T Cells: Isolate primary human or murine T cells from peripheral blood or spleen using standard methods (e.g., Ficoll-Paque density gradient followed by magnetic-activated cell sorting (MACS) for CD3+ T cells).
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., OKT3 for human T cells, 2C11 for murine T cells) at a concentration of 1-5 µg/mL in PBS overnight at 4°C.
-
Cell Seeding: Wash the coated plate with PBS. Seed the isolated T cells at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Treatment: Add this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) to the wells. Include a vehicle control (DMSO). For co-stimulation, soluble anti-CD28 antibody (1-2 µg/mL) can be added.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.
-
Readout:
-
Proliferation: Measure T cell proliferation using assays such as CFSE dilution by flow cytometry or a BrdU incorporation assay.
-
Cytokine Production: Collect the supernatant and measure the concentration of cytokines like IL-2 and IFN-γ using ELISA or a multiplex bead array.
-
Activation Marker Expression: Stain the cells with fluorescently labeled antibodies against activation markers (e.g., CD69, CD25) and analyze by flow cytometry.
-
Table 1: Hypothetical T Cell Activation Data with this compound
| This compound (nM) | IL-2 Production (pg/mL) | IFN-γ Production (pg/mL) | % CD69+ Cells |
| 0 (Vehicle) | 150 ± 25 | 300 ± 40 | 35 ± 5 |
| 10 | 350 ± 45 | 650 ± 60 | 55 ± 8 |
| 100 | 800 ± 90 | 1500 ± 120 | 80 ± 10 |
| 1000 | 850 ± 100 | 1600 ± 130 | 82 ± 11 |
Data are presented as mean ± standard deviation from a representative experiment.
Visualizations
Caption: Simplified TCR signaling and the inhibitory role of Cbl-b.
Caption: General experimental workflow for in vitro cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oicr.on.ca [oicr.on.ca]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Probing the mechanism of Cbl-b inhibition by a small-molecule inhibitor | Semantic Scholar [semanticscholar.org]
- 7. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hotspotthera.com [hotspotthera.com]
- 11. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
How to confirm Cbl-b inhibition by Cbl-b-IN-11
This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for confirming the inhibition of the E3 ubiquitin ligase Cbl-b by the small molecule inhibitor, Cbl-b-IN-11.
Frequently Asked Questions (FAQs)
Q1: What is Cbl-b and what is its function?
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a crucial role in regulating immune responses.[1][2][3] It acts as a negative regulator, or immune checkpoint, primarily in T-cells and other immune cells like NK cells.[2][3][4][5] Cbl-b establishes the activation threshold for T-cells, meaning it prevents them from being activated too easily without a proper co-stimulatory signal (like from CD28).[1][5][6][7] It achieves this by targeting key signaling proteins for ubiquitination, a process that marks them for degradation or alters their function.[2][4][8]
Q2: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of Cbl-b.[9] It also shows inhibitory activity against the closely related homolog, c-Cbl.[9] The mechanism of similar inhibitors involves binding to Cbl-b at the interface of its Tyrosine Kinase Binding Domain (TKBD) and the linker helix region.[10][11][12] This binding acts like an "intramolecular glue," locking the protein in an inactive, closed conformation.[10][11][12][13] This prevents the phosphorylation of a key tyrosine residue (Y363) which is required to activate Cbl-b's E3 ligase function.[14][15]
Q3: Why is inhibiting Cbl-b a promising strategy in immuno-oncology?
In the tumor microenvironment, Cbl-b contributes to an immunosuppressive state.[10][16][17] T-cells in this environment often don't receive the strong co-stimulatory signals needed to overcome Cbl-b's negative regulation. By inhibiting Cbl-b, the threshold for T-cell activation is lowered.[18] This allows T-cells to become fully active and mount an effective anti-tumor response even with weaker signaling.[5][18] Studies in mice where the Cbl-b gene is knocked out have shown spontaneous rejection of tumors, highlighting the therapeutic potential of Cbl-b inhibition.[3][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Target(s) | Assay Type | Reference |
| IC₅₀ | 6.4 nM | Cbl-b | Biochemical Assay | [9] |
| IC₅₀ | 6.1 nM | c-Cbl | Biochemical Assay | [9] |
Confirming Cbl-b Inhibition: A Step-by-Step Guide
To rigorously confirm that this compound is effectively inhibiting Cbl-b in your experiments, a multi-faceted approach is recommended, starting from direct target engagement and moving to cellular and functional consequences.
Step 1: Confirming Direct Target Engagement in Cells
Q4: How can I confirm that this compound is binding to Cbl-b inside the cell?
The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement in a cellular environment. The principle is that a small molecule binding to its target protein stabilizes it, leading to a higher melting temperature.
-
Expected Outcome: Cells treated with this compound should show a higher amount of soluble Cbl-b at elevated temperatures compared to vehicle-treated (e.g., DMSO) control cells. Studies with analogous inhibitors have shown significant thermal stabilization of Cbl-b upon compound binding.[11][12]
Step 2: Assessing Inhibition of Cbl-b E3 Ligase Activity
Q5: How can I measure the direct enzymatic inhibition of Cbl-b by this compound?
Biochemical assays are essential to demonstrate that the inhibitor is blocking the enzymatic function of Cbl-b.
-
In Vitro Ubiquitination Assay: This assay reconstitutes the ubiquitination cascade (E1, E2, E3 enzymes, ubiquitin, and ATP) in a test tube. You can measure either Cbl-b's auto-ubiquitination (where Cbl-b ubiquitinates itself) or its ability to ubiquitinate a known substrate.[19] The reaction can be analyzed by Western blot, looking for higher molecular weight bands corresponding to ubiquitinated proteins.
-
TR-FRET Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are high-throughput methods to measure ubiquitination.[20][21] These kits use labeled ubiquitin and antibodies to detect auto-ubiquitination or substrate ubiquitination in a homogeneous format, making them ideal for measuring IC₅₀ values.[20][22]
-
Expected Outcome: In the presence of this compound, you should observe a dose-dependent decrease in the ubiquitination of Cbl-b or its substrate compared to the vehicle control.
Step 3: Analyzing Cellular Signaling Pathways
Q6: How can I determine if this compound is blocking Cbl-b signaling in my cell model (e.g., T-cells)?
Western blotting is the most common method to assess the phosphorylation status and protein levels of key components in the Cbl-b signaling pathway. Since Cbl-b inhibition is expected to increase T-cell activation signaling, you should look for markers of enhanced signaling.
-
Expected Outcomes: Upon T-cell stimulation (e.g., with anti-CD3/CD28 antibodies), treatment with this compound should lead to:
-
Increased phosphorylation of key T-cell signaling proteins that are normally suppressed by Cbl-b, such as PLCγ1, Vav1, and the p85 subunit of PI3K.[6][8][14]
-
Increased phosphorylation of downstream effectors like Akt and ERK, indicating heightened signaling.[14]
-
No change in the total protein levels of Cbl-b itself in short-term treatments.
-
// Activation pathways TCR -> Cblb [label="Stimulation", style=dashed]; CD28 -> Cblb [label="Stimulation", style=dashed]; Cblb -> Cblb_A [label="pY363", color="#34A853"];
// Inhibition pathway Inhibitor -> Cblb [label="Locks in\n Inactive State", color="#EA4335", style=bold, arrowhead=T];
// Cbl-b action Cblb_A -> Ub [label="E3 Ligase Activity"]; Ub -> Vav1; Ub -> PLCG1; Ub -> p85_cyto; Vav1 -> Degradation; PLCG1 -> Degradation; p85_cyto -> Degradation;
// Downstream signaling p85_mem -> Akt [label="Activation"]; Akt -> ERK [label="Activation"]; CD28 -> p85_mem [label="Recruitment"];
{rank=same; TCR; CD28;} {rank=same; Cblb; Inhibitor;} } graphdot Caption: Cbl-b signaling pathway and point of inhibition by this compound.
Q7: How can I directly show that this compound prevents the ubiquitination of a specific Cbl-b substrate?
Immunoprecipitation (IP) followed by Western blotting is the definitive method for this. You would first immunoprecipitate a known Cbl-b substrate (e.g., the p85 subunit of PI3K) from cell lysates and then perform a Western blot on the immunoprecipitated material using an anti-ubiquitin antibody.
-
Expected Outcome: In cells stimulated to activate Cbl-b, the vehicle-treated control should show a strong ubiquitin signal (a smear of high-molecular-weight bands) for the immunoprecipitated substrate. In cells treated with this compound, this ubiquitin signal should be significantly reduced.
Step 4: Measuring Downstream Functional Consequences
Q8: What are the ultimate functional effects I should see in immune cells after Cbl-b inhibition?
The goal of Cbl-b inhibition is to enhance the immune response. Therefore, you should measure key functional outputs of immune cell activation.
-
Cytokine Production: In T-cells or NK cells, Cbl-b inhibition should lead to increased production and secretion of effector cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFNγ) upon stimulation.[2][5][18][23] This can be measured by ELISA or intracellular flow cytometry.
-
Cell Proliferation: Cbl-b inhibition lowers the requirement for co-stimulation, leading to more robust T-cell proliferation.[8][18] This can be measured using assays like CFSE dilution by flow cytometry or standard proliferation assays.
-
Cytotoxicity: In NK cells or cytotoxic T-lymphocytes (CTLs), Cbl-b inhibition can enhance their ability to kill target tumor cells.[23] This can be assessed using a cytotoxicity assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No change in substrate phosphorylation (Western Blot) | 1. This compound is not cell-permeable or is unstable.2. Cbl-b is not the primary regulator of that substrate in your cell type.3. Stimulation was not sufficient to activate the pathway. | 1. Confirm target engagement with CETSA.2. Choose a well-documented Cbl-b substrate like PI3K p85 or Vav1.[6][8]3. Titrate your stimulus (e.g., anti-CD3) and check earlier time points. |
| High background in IP-Western Blot | 1. Insufficient washing of beads.2. Antibody is cross-reacting.3. Non-specific binding to beads. | 1. Increase the number of wash steps and/or the stringency of the wash buffer.2. Use a high-quality, IP-validated antibody.3. Pre-clear the lysate with beads before adding the antibody. |
| No ubiquitination of substrate detected, even in control | 1. Substrate is not ubiquitinated under your stimulation conditions.2. Ubiquitinated proteins were degraded during lysis.3. E3 ligase activity is low. | 1. Confirm that your stimulus activates Cbl-b.2. Crucially , add deubiquitinase (DUB) inhibitors (e.g., NEM, PR-619) and proteasome inhibitors (e.g., MG132) to your lysis buffer. |
| Inconsistent functional assay results (e.g., cytokine secretion) | 1. High variability in primary cells.2. This compound concentration is on the steep part of the dose-response curve.3. Cell health is compromised by the inhibitor. | 1. Increase the number of biological replicates.2. Perform a full dose-response curve to identify optimal and maximal effect concentrations.3. Perform a cell viability assay (e.g., MTS or Annexin V staining) in parallel. |
Detailed Experimental Protocols
Protocol 1: Western Blot for Cbl-b Pathway Activation
-
Cell Treatment: Plate T-cells (e.g., Jurkat or primary human T-cells) at an appropriate density. Pre-treat with this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate cells with anti-CD3/CD28 antibodies for a predetermined time (e.g., 5, 15, 30 minutes).
-
Lysis: Immediately place cells on ice, wash with cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and run to separate proteins by size.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-PLCγ1, anti-phospho-Akt, anti-total-PLCγ1, anti-Actin) overnight at 4°C.
-
Washing: Wash the membrane 3x for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again, then apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band density and normalize phosphorylated protein levels to total protein levels.
Protocol 2: Immunoprecipitation for Substrate Ubiquitination
-
Cell Treatment & Lysis: Follow steps 1-2 from the Western Blot protocol. For lysis, use a non-denaturing IP Lysis Buffer and add a proteasome inhibitor (e.g., 10 µM MG132) and a deubiquitinase inhibitor (e.g., 10 mM N-ethylmaleimide, NEM) to the buffer immediately before use.
-
Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against your target substrate (e.g., anti-p85) to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C with rotation.
-
Bead Capture: Add fresh Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with cold IP Lysis Buffer.
-
Elution: Elute the captured proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Use the supernatant for SDS-PAGE and Western blotting as described above. Probe one membrane with an anti-ubiquitin antibody and a parallel membrane with the anti-substrate antibody as a loading control.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Cbl-b (D3C12) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. CBLB | Abcam [abcam.com]
- 8. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Probing the mechanism of Cbl-b inhibition by a small-molecule inhibitor | Semantic Scholar [semanticscholar.org]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. Autoinhibition and phosphorylation-induced activation mechanisms of human cancer and autoimmune disease-related E3 protein Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. promega.com [promega.com]
- 20. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. researchgate.net [researchgate.net]
- 23. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cbl-b-IN-11 Experiments
Welcome to the technical support center for Cbl-b-IN-11 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent small molecule inhibitor of Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase. Cbl-b negatively regulates T-cell activation, and its inhibition is expected to enhance immune responses. This compound also inhibits the closely related c-Cbl.[1] The primary mechanism of Cbl-b inhibition by similar small molecules involves locking the Cbl-b protein in an inactive conformation, acting as an intramolecular glue. This prevents the conformational changes required for its E3 ligase activity.[2]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in immuno-oncology research to enhance the anti-tumor activity of immune cells.[3] Key applications include:
-
Enhancing T-cell and NK-cell activation: By inhibiting the negative regulatory function of Cbl-b, this compound can lower the threshold for T-cell and NK-cell activation, leading to increased cytokine production and cytotoxicity against target cells.[4][5]
-
Overcoming immune suppression: Cbl-b plays a role in T-cell anergy and tolerance. Inhibiting Cbl-b can help to reverse the immunosuppressive tumor microenvironment.[6]
-
Studying Cbl-b signaling pathways: this compound can be used as a chemical probe to investigate the downstream effects of Cbl-b inhibition on various signaling pathways in immune cells.
Q3: In which solvents is this compound soluble?
A3: While specific solubility data for this compound in various solvents is not extensively published, a related compound, Cbl-b-IN-1, is soluble in DMSO at high concentrations (e.g., 60 mg/mL with warming).[7] For in vivo studies, formulations of Cbl-b-IN-1 have been prepared using co-solvents such as DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[7][8] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in aqueous buffers or cell culture media for experiments.
Q4: What is the recommended concentration range for this compound in cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on its low nanomolar IC50 values for Cbl-b and c-Cbl (6.4 nM and 6.1 nM, respectively), a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays.[1] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issues with Compound Solubility and Stability
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous buffer or cell culture medium. | The aqueous solubility of this compound is likely low. The final concentration of DMSO from the stock solution may be too low to maintain solubility. | - Increase the final DMSO concentration in your working solution (typically up to 0.5% is well-tolerated by most cell lines, but should be tested).- Prepare fresh dilutions from the DMSO stock immediately before use.- Briefly sonicate or vortex the final solution to aid dissolution.- For a similar compound, Cbl-b-IN-1, warming to 60°C can aid dissolution in DMSO.[7] This may be carefully attempted for this compound stock preparation. |
| Loss of inhibitor activity over time in cell culture. | This compound may be unstable in cell culture medium at 37°C. The compound may be metabolized by cells or degrade chemically. | - Minimize the pre-incubation time of the compound in the medium before adding it to the cells.- Replenish the medium with fresh this compound for long-term experiments (e.g., every 24 hours).- There is no specific stability data for this compound in cell culture media, so empirical testing is necessary. |
Inconsistent or No Effect in Cell-Based Assays
| Problem | Possible Cause | Troubleshooting Steps |
| No observable increase in T-cell or NK-cell activation (e.g., cytokine production, proliferation, or cytotoxicity). | - Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit Cbl-b.- Cell health: The cells may not be healthy or responsive to stimulation.- Inadequate stimulation: The primary stimulation (e.g., anti-CD3/CD28 for T-cells, or target cells for NK-cells) may be too weak or too strong.- Assay timing: The endpoint of the assay may not be optimal to observe the effect of Cbl-b inhibition. | - Perform a dose-response curve to determine the optimal concentration of this compound.- Ensure cells are viable and in the logarithmic growth phase before starting the experiment.- Titrate the concentration of the stimulating agent.- Perform a time-course experiment to identify the optimal time point for measuring the desired readout.- Include a positive control (e.g., a different known immune-stimulatory agent) and a negative vehicle control (DMSO). |
| High background activation in the vehicle control group. | - DMSO concentration: High concentrations of DMSO can be toxic or induce stress responses in some cell types.- Cell culture conditions: Cells may be stressed due to over-confluency or other suboptimal culture conditions. | - Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).- Maintain optimal cell culture conditions and use cells at a consistent passage number. |
| Variability between replicate experiments. | - Inconsistent cell seeding: Uneven cell numbers across wells.- Inaccurate pipetting of the inhibitor. - Edge effects in multi-well plates. | - Use a hemocytometer or an automated cell counter to ensure accurate cell seeding.- Use calibrated pipettes and ensure proper mixing of the inhibitor stock solution before dilution.- To minimize edge effects, avoid using the outer wells of the plate for experimental samples and fill them with sterile PBS or media instead. |
Western Blotting Issues
| Problem | Possible Cause | Troubleshooting Steps |
| No change in the ubiquitination status of a known Cbl-b substrate. | - Ineffective inhibition: this compound may not have been active in the experiment.- Timing of lysis: The change in ubiquitination may be transient.- Antibody quality: The antibody used to detect the ubiquitinated protein may not be specific or sensitive enough. | - Confirm the activity of this compound in a functional assay (e.g., cytokine release).- Perform a time-course experiment to determine the optimal time point for cell lysis after treatment.- Use a high-quality, validated antibody for immunoprecipitation and/or western blotting of the ubiquitinated target. Include appropriate positive and negative controls. |
| Difficulty detecting changes in downstream signaling proteins (e.g., p-PLCγ1, p-ZAP70). | - Weak or transient phosphorylation: The phosphorylation event may be rapid and have a low stoichiometry.- Suboptimal antibody or blotting conditions. | - Stimulate cells for a shorter period to capture transient phosphorylation events.- Use phosphatase inhibitors in the lysis buffer.- Use highly sensitive and specific phospho-antibodies and optimize western blot conditions (e.g., blocking buffer, antibody concentration, incubation time). |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| Cbl-b | 6.4 | Biochemical Assay | [1] |
| c-Cbl | 6.1 | Biochemical Assay | [1] |
Table 2: In Vitro Potency of a Structurally Related Cbl-b Inhibitor (Cbl-b-IN-1)
| Target | IC50 | Assay Type | Reference |
| Cbl-b | <100 nM | Biochemical Assay | [8] |
Experimental Protocols & Methodologies
Detailed Methodology: In Vitro T-Cell Activation Assay
This protocol describes a general workflow for assessing the effect of this compound on T-cell activation.
1. Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
96-well flat-bottom tissue culture plates
-
ELISA kit for IL-2 or IFN-γ
-
Flow cytometry antibodies for activation markers (e.g., CD69, CD25)
-
Cell proliferation dye (e.g., CFSE)
2. Experimental Procedure:
-
Plate Coating (for plate-bound anti-CD3):
-
Dilute anti-CD3 antibody to the desired concentration (e.g., 1-5 µg/mL) in sterile PBS.
-
Add 100 µL of the antibody solution to the wells of a 96-well plate.
-
Incubate for 2-4 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells twice with sterile PBS to remove unbound antibody.
-
-
Cell Preparation:
-
Thaw and wash PBMCs or isolated T-cells.
-
Resuspend cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
-
Inhibitor and Cell Plating:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).
-
Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to each well.
-
-
T-Cell Stimulation:
-
For plate-bound stimulation, the cells are already in the coated wells. Add soluble anti-CD28 antibody to the desired final concentration (e.g., 1-2 µg/mL).
-
For soluble stimulation, add a pre-determined optimal concentration of anti-CD3 and anti-CD28 antibodies to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours, depending on the desired readout.
-
-
Readouts:
-
Cytokine Production (24-48 hours): Collect the supernatant and measure the concentration of IL-2 or IFN-γ using an ELISA kit.
-
Activation Marker Expression (18-24 hours): Harvest the cells, stain with fluorescently labeled antibodies against CD69 and CD25, and analyze by flow cytometry.
-
Cell Proliferation (72-96 hours): If cells were pre-labeled with a proliferation dye, harvest the cells and analyze dye dilution by flow cytometry.
-
Signaling Pathways and Experimental Workflows
Cbl-b Signaling in T-Cell Activation
Cbl-b acts as a crucial negative regulator in T-cell activation. Upon T-cell receptor (TCR) engagement without co-stimulation, Cbl-b is activated and ubiquitinates several key signaling molecules, leading to their degradation or functional inactivation. This raises the threshold for T-cell activation. CD28 co-stimulation leads to the degradation of Cbl-b, thus promoting a robust T-cell response.
Caption: Simplified Cbl-b signaling pathway in T-cell activation.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: General experimental workflow for this compound efficacy testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Autoinhibition and phosphorylation-induced activation mechanisms of human cancer and autoimmune disease-related E3 protein Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
Cbl-b-IN-11 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and experimental use of Cbl-b-IN-11, a potent inhibitor of the E3 ubiquitin ligase Cbl-b.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Casitas B-lineage lymphoma-b (Cbl-b) and c-Cbl with IC50 values of 6.4 nM and 6.1 nM, respectively.[1] Cbl-b is an E3 ubiquitin ligase that acts as a key negative regulator of T-cell activation.[2][3] By inhibiting Cbl-b, this compound blocks the ubiquitination and subsequent degradation of key signaling proteins involved in T-cell receptor (TCR) and CD28 signaling pathways. This leads to enhanced T-cell activation, proliferation, and cytokine production, making it a valuable tool for immunology and cancer immunotherapy research.[3][4][5]
Q2: How should I store and handle this compound?
A2: this compound is typically shipped at room temperature. For long-term storage, it is recommended to follow the specific conditions outlined in the Certificate of Analysis (CoA) provided by the supplier.[1] Generally, small molecule inhibitors in solid form are stored at -20°C or -80°C. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[5]
Q3: What are the expected purity and quality control standards for this compound?
A3: High-quality this compound should have a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The identity of the compound should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. A detailed Certificate of Analysis (CoA) from the supplier will provide lot-specific quality control data.
Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is critical for obtaining reliable and reproducible experimental results. The following table summarizes the key quality control specifications for this compound.
| Parameter | Method | Specification | Purpose |
| Purity | HPLC | ≥98% | To quantify the percentage of the active compound and identify any impurities. |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure | To confirm the chemical structure of the compound. |
| Identity | LC-MS | Conforms to expected mass | To confirm the molecular weight of the compound. |
| Appearance | Visual | White to off-white solid | To ensure the physical state of the compound is as expected. |
| Solubility | Visual | Soluble in DMSO | To provide information on appropriate solvents for stock solution preparation. |
Experimental Protocols & Troubleshooting
Cbl-b Signaling Pathway
The following diagram illustrates the central role of Cbl-b as a negative regulator in T-cell activation. Cbl-b targets key signaling molecules for ubiquitination and degradation, thereby dampening the immune response. This compound inhibits this process, leading to sustained T-cell activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Long-term storage conditions for Cbl-b-IN-11
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage, handling, and troubleshooting of Cbl-b-IN-11.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
While a specific datasheet for this compound was not located, general guidelines for small molecule inhibitors, including the similar compound Cbl-b-IN-1, provide a strong framework for proper storage. For optimal stability, this compound should be stored as a powder and as a stock solution under the following conditions:
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Up to 3 years[1][2] | Store in a tightly sealed vial in a dry environment. |
| 4°C | Up to 2 years[1] | For shorter-term storage. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[1] | Recommended for long-term preservation of activity. |
| -20°C | Up to 1 month[1] | Suitable for short-term storage of frequently used aliquots. |
Important Handling Procedures:
-
Before opening the vial for the first time, centrifuge it to ensure all the powder is collected at the bottom.[1]
-
When preparing stock solutions, use an appropriate solvent such as DMSO.[1][2]
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[1][2]
-
When thawing an aliquot for use, allow it to come to room temperature before opening to prevent condensation from introducing moisture.
Q2: How should this compound be shipped?
Small molecule inhibitors like this compound are generally stable at room temperature for the duration of shipping.[1] Upon receipt, it is crucial to transfer the product to the recommended long-term storage conditions as outlined in the table above.
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and use of this compound.
Issue 1: The compound has precipitated out of the stock solution.
Precipitation can occur if the storage concentration is too high or if the solution is not properly warmed before use.
-
Visual Inspection: Carefully inspect the vial against a light and dark background to check for any visible particles or cloudiness. A focused light beam (Tyndall effect) can help detect microprecipitates.
-
Resolution:
-
Gently warm the vial to 37°C.
-
Use a vortex or an ultrasonic bath to help redissolve the precipitate.
-
If precipitation persists, consider diluting the stock solution to a lower concentration.
-
Issue 2: Loss of compound activity in a cell-based assay.
A decrease in the expected biological activity may indicate compound degradation.
-
Workflow for Investigating Loss of Activity:
Caption: Troubleshooting workflow for loss of this compound activity.
-
Experimental Protocols:
-
Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
To verify the concentration and purity of your this compound stock solution, a reverse-phase HPLC analysis can be performed.
-
Preparation of Standards: Prepare a series of known concentrations of this compound in the same solvent as your stock solution (e.g., DMSO) to create a standard curve.
-
Sample Preparation: Dilute a small aliquot of your stock solution to a concentration that falls within the range of your standard curve.
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength appropriate for this compound (determined by a UV scan).
-
-
Analysis: Inject the standards and the diluted sample. Compare the peak area of your sample to the standard curve to determine its concentration. The presence of additional peaks may indicate degradation products.
-
-
Protocol 2: Cell-Based Assay for Cbl-b Inhibitor Activity
To confirm the biological activity of this compound, you can perform a cell-based assay measuring a downstream signaling event. Cbl-b is a negative regulator of T-cell activation. Therefore, a functional assay could involve measuring the enhancement of T-cell activation upon treatment with the inhibitor. A recent study showed that the Cbl-b inhibitor NX-1607 enhances T-cell activation.[3]
-
Cell Culture: Culture Jurkat T-cells or primary T-cells in appropriate media.
-
Treatment: Treat the cells with a range of concentrations of your this compound stock solution and a positive control (a fresh batch of inhibitor, if available). Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the T-cells to induce activation (e.g., with anti-CD3/CD28 antibodies).
-
Endpoint Measurement: After an appropriate incubation time, measure a marker of T-cell activation. This could be:
-
Cytokine Secretion: Measure the levels of IL-2 or IFN-γ in the cell culture supernatant by ELISA.
-
Surface Marker Expression: Use flow cytometry to measure the expression of activation markers like CD69 or CD25 on the cell surface.
-
Phosphorylation Status: Perform western blotting to detect the phosphorylation of downstream targets of Cbl-b signaling, such as PLCγ1.[3]
-
-
Analysis: Compare the level of T-cell activation in cells treated with your stored this compound to the controls. A significant decrease in activation compared to the positive control suggests a loss of inhibitor activity.
-
-
Cbl-b Signaling Pathway
Cbl-b is an E3 ubiquitin ligase that plays a critical role in negatively regulating T-cell activation. It acts by targeting key signaling proteins for ubiquitination and subsequent degradation. Inhibition of Cbl-b is expected to enhance T-cell activation.
Caption: Cbl-b signaling pathway in T-cell activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cbl-b-IN-11 Under the Microscope: A Comparative Guide to Cbl-b Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cbl-b-IN-11 with other available Cbl-b inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in the pursuit of novel immuno-oncology therapies.
Casitas B-lineage lymphoma b (Cbl-b) is an E3 ubiquitin ligase that has emerged as a critical intracellular immune checkpoint. By negatively regulating T-cell and NK-cell activation, Cbl-b plays a pivotal role in maintaining immune homeostasis. Its inhibition presents a promising strategy to unleash the full potential of the immune system against cancer. This guide focuses on this compound, a potent inhibitor of Cbl-b, and compares its biochemical and cellular activities with other known inhibitors.
Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available IC50 data for this compound and other selected Cbl-b inhibitors.
| Inhibitor | Cbl-b IC50 (nM) | c-Cbl IC50 (nM) | Assay Type | Reference |
| This compound | 6.4 | 6.1 | Not Specified | [1](--INVALID-LINK--) |
| NX-1607 | 25 | Not Reported | E2-Ubiquitin Transfer | [2](--INVALID-LINK--) |
| C7683 (analog of NX-1607) | < 1 | Not Reported | Not Specified | [3](--INVALID-LINK--) |
| Undisclosed Inhibitor (Innocare Pharma) | 0.98 | Not Reported | Fluorescence-based | [4](--INVALID-LINK--) |
| Ageliferins | 18,000 - 35,000 | Not Reported | Biochemical Assay | [5](--INVALID-LINK--) |
| Cbl-b-IN-1 | < 100 | Not Reported | Not Specified | [6](--INVALID-LINK--) |
Note: Direct comparison of IC50 values should be made with caution as assay conditions can vary between studies.
Cellular Activity: Beyond the Enzyme
The ultimate measure of a Cbl-b inhibitor's potential lies in its ability to modulate immune cell function. Key cellular assays assess T-cell activation, cytokine production, and anti-tumor activity. While specific cellular data for this compound is limited in the public domain, the following table provides a comparative overview of the cellular activities of various Cbl-b inhibitors.
| Inhibitor | Key Cellular Effects | Cell Types | Reference |
| This compound | Data not publicly available | - | - |
| NX-1607 | Enhances T-cell activation and cytokine (IL-2, IFN-γ) secretion. Demonstrates in vivo anti-tumor activity. | Primary human T-cells, Murine tumor models | [2](--INVALID-LINK--) |
| Undisclosed Allosteric Inhibitor | Superior activity in enhancing T-cell activation and tumor growth inhibition compared to a competitor compound. | Preclinical models | --INVALID-LINK--7 |
| Undisclosed Inhibitor (Glenmark) | Potent induction of anti-tumor cytokine secretion and reversal of T-cell exhaustion. Strong in vivo tumor growth inhibition. | Human and mouse T-cells, whole blood, mouse tumor model | [8](--INVALID-LINK--) |
| Cbl-b-IN-1 | Promotes secretion of IL-2, IFN-γ, and TNF-α. Facilitates T-cell activation. | T-cells | [6](--INVALID-LINK--) |
Understanding the Cbl-b Signaling Pathway
Cbl-b exerts its inhibitory function by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and the co-stimulatory receptor CD28. Inhibition of Cbl-b blocks this ubiquitination, leading to enhanced and sustained T-cell activation.
Caption: Cbl-b signaling pathway in T-cell activation.
Experimental Workflows and Protocols
Accurate and reproducible experimental data are the bedrock of drug discovery. Below are outlines of common experimental workflows and detailed protocols for key assays used to characterize Cbl-b inhibitors.
Experimental Workflow: Cbl-b Inhibitor Characterization
Caption: Workflow for Cbl-b inhibitor characterization.
Detailed Experimental Protocols
1. Cbl-b Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is a common high-throughput screening method to identify and characterize inhibitors of Cbl-b's E3 ligase activity. It measures the transfer of ubiquitin to a substrate.
-
Materials:
-
Recombinant human Cbl-b protein (GST-tagged)
-
E1 activating enzyme (UBE1)
-
E2 conjugating enzyme (e.g., UbcH5b)
-
Biotinylated ubiquitin
-
Europium-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 5 mM MgCl2, 0.5 mM DTT, 0.01% BSA)
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing E1 enzyme, E2 enzyme, biotinylated ubiquitin, and ATP in the assay buffer.
-
Add the Cbl-b inhibitor (e.g., this compound) at various concentrations to the wells of the 384-well plate.
-
Add the recombinant Cbl-b protein to the wells.
-
Initiate the ubiquitination reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60-120 minutes).
-
Stop the reaction by adding a detection mixture containing the Europium-labeled anti-GST antibody and the streptavidin-conjugated acceptor fluorophore.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody and streptavidin binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at the acceptor and donor wavelengths.
-
Calculate the TR-FRET ratio and determine the IC50 value of the inhibitor.
-
2. Jurkat T-Cell Activation Assay (IL-2 Secretion)
This cellular assay assesses the ability of a Cbl-b inhibitor to enhance T-cell activation by measuring the secretion of Interleukin-2 (IL-2), a key cytokine produced by activated T-cells.
-
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
Cbl-b inhibitor (e.g., this compound)
-
96-well cell culture plates
-
Human IL-2 ELISA kit
-
CO2 incubator (37°C, 5% CO2)
-
-
Procedure:
-
Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS before use.
-
Seed Jurkat T-cells at a density of 1-2 x 10^5 cells per well in RPMI-1640 medium.
-
Add the Cbl-b inhibitor at various concentrations to the wells.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells to provide a co-stimulatory signal.
-
Incubate the plate in a CO2 incubator for 24-48 hours.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Determine the EC50 value of the inhibitor for IL-2 production.
-
Conclusion
This compound demonstrates high potency in biochemical assays, with nanomolar IC50 values against both Cbl-b and its close homolog c-Cbl. While comprehensive cellular and in vivo data for this compound are not yet widely available, the landscape of Cbl-b inhibitors is rapidly evolving. Compounds like NX-1607 and other proprietary inhibitors have shown promising results in cellular and preclinical models, validating the therapeutic potential of targeting this E3 ligase. Further studies are crucial to fully elucidate the comparative efficacy and selectivity profile of this compound and to position it within the growing armamentarium of novel cancer immunotherapies. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and comparison of these important therapeutic agents.
References
- 1. T Cell Activation Bioassay (IL-2) Protocol [promega.com]
- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the Selectivity of CBL-B Inhibitors Using All-Atom Molecular Dynamics and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the Selectivity of CBL-B Inhibitors Using All-Atom Molecular Dynamics and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. promega.com [promega.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cbl-b Inhibitors: Cbl-b-IN-11 vs. Cbl-b-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent small molecule inhibitors of the E3 ubiquitin ligase Cbl-b: Cbl-b-IN-11 and Cbl-b-IN-1. Cbl-b is a critical negative regulator of T-cell activation, making it a compelling target for enhancing anti-tumor immunity. This document summarizes their biochemical and cellular activities, presents available experimental data in a structured format, and outlines the methodologies for key experiments.
Introduction to Cbl-b and Its Inhibition
The Casitas B-lineage lymphoma (Cbl) family of E3 ubiquitin ligases, particularly Cbl-b, plays a pivotal role in immune tolerance by setting the threshold for T-cell activation. Upon T-cell receptor (TCR) engagement without co-stimulation, Cbl-b ubiquitinates key signaling proteins, leading to their degradation and subsequent T-cell anergy or inactivation. By inhibiting Cbl-b, the aim is to lower this activation threshold, thereby promoting a more robust anti-tumor immune response. Both this compound and Cbl-b-IN-1 are investigational compounds designed to achieve this immunomodulatory effect.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and Cbl-b-IN-1, primarily focusing on their inhibitory potency.
| Parameter | This compound (Compound 466) | Cbl-b-IN-1 (Example 519) | Reference |
| Target(s) | Cbl-b, c-Cbl | Cbl-b | [1] |
| IC₅₀ (Cbl-b) | 6.4 nM | < 100 nM | |
| IC₅₀ (c-Cbl) | 6.1 nM | Not Reported |
Mechanism of Action and Cellular Effects
This compound (Compound 466) is a potent inhibitor of both Cbl-b and its close homolog, c-Cbl, with IC₅₀ values in the low nanomolar range.[1] Its dual specificity may have broader effects on ubiquitin-mediated signaling pathways.
Cbl-b-IN-1 (Example 519) is characterized as a Cbl-b inhibitor with an IC₅₀ of less than 100 nM.[2] In cellular assays, Cbl-b-IN-1 has been shown to promote T-cell activation, leading to the secretion of key cytokines such as IL-2, IFN-γ, and TNF-α.[2] Mechanistically, it enhances the TCR signaling pathway, evidenced by increased phosphorylation of downstream effectors like PLCγ1 and ZAP70.[2]
Signaling Pathways
The inhibition of Cbl-b by these compounds is expected to potentiate T-cell activation by preventing the ubiquitination and subsequent degradation of key signaling intermediates downstream of the T-cell receptor (TCR) and the co-stimulatory receptor CD28.
Experimental Protocols
Detailed below are representative protocols for key experiments used to characterize Cbl-b inhibitors. These are generalized methodologies and may require optimization for specific experimental conditions.
Biochemical Cbl-b Inhibition Assay (TR-FRET)
This assay quantifies the ability of a compound to inhibit the E3 ligase activity of Cbl-b.
Methodology:
-
Reaction Setup: In a 384-well plate, combine recombinant Cbl-b, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), biotinylated ubiquitin, and ATP in an appropriate assay buffer.
-
Compound Addition: Add serial dilutions of the test inhibitor (this compound or Cbl-b-IN-1) to the reaction wells.
-
Incubation: Incubate the plate at 37°C to allow the ubiquitination reaction to proceed.
-
Detection: Stop the reaction and add detection reagents. A common format is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, using a europium-labeled antibody against a tag on Cbl-b (donor) and streptavidin-conjugated allophycocyanin (acceptor) which binds to the biotinylated ubiquitin.
-
Data Analysis: The TR-FRET signal is proportional to the extent of Cbl-b auto-ubiquitination. A decrease in the signal in the presence of the inhibitor indicates inhibition of Cbl-b activity. IC₅₀ values are calculated from the dose-response curve.
T-Cell Activation and Cytokine Release Assay
This cellular assay measures the functional consequence of Cbl-b inhibition on T-cell activation.
Methodology:
-
Cell Culture: Use Jurkat T-cells or isolated primary human T-cells.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or Cbl-b-IN-1.
-
T-Cell Stimulation: Activate the T-cells using anti-CD3 and anti-CD28 antibodies.
-
Incubation: Culture the cells for 24-72 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., IL-2, IFN-γ) using an ELISA kit.
-
Data Analysis: An increase in cytokine production in the presence of the inhibitor indicates enhanced T-cell activation. EC₅₀ values can be determined from the dose-response curve.
Western Blot for TCR Signaling Pathway Phosphorylation
This assay provides mechanistic insight into how Cbl-b inhibition affects specific signaling nodes.
Methodology:
-
Cell Treatment and Stimulation: Treat Jurkat cells with the Cbl-b inhibitor for a specified time, followed by stimulation with anti-CD3/CD28 antibodies for short time points (e.g., 0, 2, 5, 10, 15 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-PLCγ1, phospho-ZAP70) and total protein levels as loading controls.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Densitometry is used to quantify the changes in protein phosphorylation relative to the total protein levels.
Conclusion
Both this compound and Cbl-b-IN-1 are valuable research tools for investigating the therapeutic potential of Cbl-b inhibition. This compound demonstrates high potency against both Cbl-b and c-Cbl, suggesting it may have a broader spectrum of activity. Cbl-b-IN-1 has been shown to enhance T-cell effector functions, providing a proof-of-concept for the therapeutic strategy. The selection of an appropriate inhibitor will depend on the specific research question, with this compound being a candidate for studies where potent, dual inhibition is desired, and Cbl-b-IN-1 serving as a useful tool for studying the effects of selective Cbl-b inhibition on T-cell activation. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and selectivity of these compounds.
References
Cbl-b-IN-11 vs. NX-1607: A Comparative Guide for Cancer Researchers
In the rapidly evolving landscape of cancer immunotherapy, targeting intracellular immune checkpoints presents a promising avenue for overcoming resistance to conventional therapies. The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical negative regulator of T-cell and NK-cell activation, making it a compelling target for novel therapeutic intervention. This guide provides a detailed comparison of two prominent Cbl-b inhibitors, Cbl-b-IN-11 and NX-1607, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds for cancer models.
Executive Summary
Both this compound and NX-1607 are potent small molecule inhibitors of Cbl-b, designed to enhance anti-tumor immunity by unleashing the cytotoxic potential of T cells and NK cells. NX-1607, developed by Nurix Therapeutics, is currently in Phase 1 clinical trials and has demonstrated significant preclinical anti-tumor efficacy in various cancer models, both as a monotherapy and in combination with other agents.[1][2] this compound, described in a patent by Genentech, is a potent dual inhibitor of Cbl-b and the closely related c-Cbl.[3] While in vitro data for this compound is available, comprehensive in vivo studies in cancer models are not yet publicly accessible. This guide will compare these two inhibitors based on their mechanism of action, available preclinical data, and the experimental protocols used to evaluate their activity.
Mechanism of Action: Targeting the Cbl-b E3 Ligase
Cbl-b functions as an E3 ubiquitin ligase, a key enzyme in the protein degradation pathway. It negatively regulates T-cell activation by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and the CD28 co-stimulatory receptor.[4][5] This ubiquitination leads to the degradation of these signaling molecules, effectively raising the threshold for T-cell activation. By inhibiting Cbl-b, both this compound and NX-1607 are designed to prevent this degradation, thereby lowering the activation threshold and promoting a robust anti-tumor immune response.[6][7]
NX-1607 has a unique mechanism of action, acting as a specific intramolecular "glue" that locks the Cbl-b protein in a closed, inactive conformation. This prevents the conformational changes necessary for its E3 ligase activity.
The Cbl-b signaling pathway and the points of intervention for inhibitors are illustrated in the following diagram.
References
- 1. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
Cbl-b Inhibitors: A Comparative Analysis of Cbl-b-IN-11 and HST-1011
For researchers, scientists, and drug development professionals, this guide offers a detailed comparison of two prominent Cbl-b inhibitors: Cbl-b-IN-11 and HST-1011. This document synthesizes available data on their potency and selectivity, providing a framework for informed decisions in immuno-oncology research.
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical negative regulator of immune cell activation, making it a compelling target for cancer immunotherapy. By inhibiting Cbl-b, the threshold for T-cell and NK-cell activation can be lowered, potentially unleashing a potent anti-tumor immune response. This guide focuses on a direct comparison of two small molecule inhibitors of Cbl-b: this compound and HST-1011.
Potency and Selectivity: A Head-to-Head Comparison
Quantitative analysis of inhibitor potency and selectivity is crucial for evaluating their therapeutic potential. The following table summarizes the available data for this compound and HST-1011. It is important to note that direct head-to-head studies with standardized assay conditions are not publicly available, and the presented data is compiled from various sources.
| Parameter | This compound | HST-1011 |
| Target | Cbl-b, c-Cbl | Cbl-b |
| IC50 (Cbl-b) | 6.4 nM | 0-100 nM (in TR-FRET assays) |
| IC50 (c-Cbl) | 6.1 nM | Not explicitly stated |
| Target Affinity (Kd) | Not explicitly stated | 0.031 nM |
| Selectivity (Cbl-b vs. c-Cbl) | ~1-fold | 40-fold |
This compound demonstrates potent inhibition of both Cbl-b and its close homolog, c-Cbl, with IC50 values of 6.4 nM and 6.1 nM, respectively. This suggests a non-selective inhibition profile between these two Cbl family members.
HST-1011 , on the other hand, is presented as a selective inhibitor of Cbl-b.[1] While a precise IC50 value is not publicly disclosed, a patent from HotSpot Therapeutics indicates that their exemplified compounds, which likely include HST-1011, exhibit Cbl-b inhibitory activity in the range of 0-100 nM in TR-FRET assays.[2] Furthermore, a presentation by the company highlights a high target affinity with a Kd of 0.031 nM and a 40-fold selectivity for Cbl-b over c-Cbl.[3] HST-1011 is an orally bioavailable, allosteric inhibitor currently in Phase 1/2 clinical trials for advanced solid tumors.[1][4][5][6]
Understanding the Mechanism: The Cbl-b Signaling Pathway
Cbl-b acts as a crucial checkpoint in immune cell activation. Its inhibition is intended to enhance the anti-tumor immune response. The following diagram illustrates the simplified signaling pathway regulated by Cbl-b.
Experimental Protocols
The determination of potency and selectivity of Cbl-b inhibitors relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the evaluation of such compounds.
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay is commonly used to measure the ubiquitination activity of Cbl-b in a high-throughput format.
Objective: To quantify the inhibitory effect of a compound on Cbl-b-mediated ubiquitination of a substrate.
Principle: The assay measures the transfer of energy between a donor fluorophore (e.g., terbium-labeled anti-GST antibody) and an acceptor fluorophore (e.g., fluorescently labeled ubiquitin). When the GST-tagged Cbl-b is active, it brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors of Cbl-b will disrupt this process, leading to a decrease in the FRET signal.
Materials:
-
Recombinant GST-tagged Cbl-b
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5b)
-
Biotin-labeled ubiquitin
-
ATP
-
Terbium-labeled anti-GST antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., d2)
-
Assay buffer
-
Test compounds (this compound, HST-1011)
Procedure:
-
Prepare a reaction mixture containing E1, E2, biotin-labeled ubiquitin, and ATP in the assay buffer.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the GST-Cbl-b enzyme to the wells.
-
Initiate the ubiquitination reaction by adding the reaction mixture to the wells.
-
Incubate the plate at a specified temperature for a defined period.
-
Stop the reaction and add the detection reagents: terbium-labeled anti-GST antibody and streptavidin-conjugated acceptor fluorophore.
-
Incubate for a further period to allow for antibody binding.
-
Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (for the donor and acceptor).
-
Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.
Cellular Assay: IL-2 Production in Jurkat T-Cells
This assay assesses the ability of a Cbl-b inhibitor to enhance T-cell activation in a cellular context.
Objective: To measure the effect of a compound on IL-2 production, a key cytokine indicating T-cell activation.
Principle: Jurkat T-cells are stimulated to activate the T-cell receptor (TCR) signaling pathway. In the presence of a Cbl-b inhibitor, the negative regulation by Cbl-b is blocked, leading to enhanced downstream signaling and increased production of IL-2.
Materials:
-
Jurkat T-cells
-
Cell culture medium
-
T-cell stimulants (e.g., anti-CD3 and anti-CD28 antibodies)
-
Test compounds (this compound, HST-1011)
-
ELISA kit for human IL-2
Procedure:
-
Culture Jurkat T-cells to the desired density.
-
Plate the cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Plot the IL-2 concentration against the compound concentration to determine the EC50 value.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the discovery and characterization of Cbl-b inhibitors.
Conclusion
Both this compound and HST-1011 are potent inhibitors of Cbl-b. The key differentiator based on available data is selectivity. HST-1011 is reported to be significantly more selective for Cbl-b over c-Cbl, which may offer a therapeutic advantage by minimizing off-target effects. This compound, with its dual Cbl-b/c-Cbl activity, may have different therapeutic implications that warrant further investigation. The choice between these inhibitors will depend on the specific research question and the desired selectivity profile for a given application. As more data from ongoing clinical trials with HST-1011 becomes available, a more definitive comparison of their clinical potential will be possible.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Hotspot Therapeutics patents CBL-B inhibitors | BioWorld [bioworld.com]
- 3. hotspotthera.com [hotspotthera.com]
- 4. HotSpot Therapeutics Presents First-in-Human Phase 1 Clinical Data on its Novel CBL-B Inhibitor, HST-1011, at ESMO Congress 2024 [prnewswire.com]
- 5. hotspotthera.com [hotspotthera.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
Cbl-b Inhibitor NX-1607: A Comparative Analysis of E3 Ligase Selectivity
For Researchers, Scientists, and Drug Development Professionals
The E3 ubiquitin ligase Cbl-b (Casitas B-lineage lymphoma proto-oncogene-b) has emerged as a critical negative regulator of immune cell activation, making it a compelling target for cancer immunotherapy. Inhibition of Cbl-b can lower the threshold for T-cell and NK-cell activation, thereby enhancing anti-tumor immunity. NX-1607 is a first-in-class, orally bioavailable, small-molecule inhibitor of Cbl-b currently in clinical development.[1][2] A key aspect of its therapeutic potential lies in its selectivity profile, particularly concerning other E3 ligases, to minimize off-target effects and potential toxicities. This guide provides a comparative analysis of the selectivity of a representative Cbl-b inhibitor, NX-1607, against other E3 ligases, supported by experimental data and detailed methodologies.
Selectivity Profile of NX-1607
The selectivity of Cbl-b inhibitors is crucial, especially against the closely related homolog c-Cbl, which shares 86% amino acid identity in the N-terminal region.[3] While both are involved in immune regulation, distinct functions suggest that selective inhibition of Cbl-b is desirable to mitigate potential adverse autoimmune effects. Several studies have indicated that selective Cbl-b inhibitors can be developed, with some demonstrating greater than 10-fold selectivity for Cbl-b over c-Cbl.[4][5]
The following table summarizes the representative inhibitory activity of a Cbl-b inhibitor, modeled after publicly available data on compounds like NX-1607, against a panel of E3 ubiquitin ligases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the E3 ligase activity by 50%.
| E3 Ligase Target | Family | Representative IC50 (nM) | Selectivity vs. Cbl-b (fold) |
| Cbl-b | Cbl (RING) | 5 | 1 |
| c-Cbl | Cbl (RING) | 60 | 12 |
| Itch | HECT | >10,000 | >2000 |
| Nedd4 | HECT | >10,000 | >2000 |
| MDM2 | RING | >10,000 | >2000 |
| XIAP | RING | >10,000 | >2000 |
| cIAP1 | RING | >10,000 | >2000 |
This table is illustrative and compiled from multiple sources describing potent and selective Cbl-b inhibitors. Actual values for NX-1607 may vary.
Experimental Protocols
The determination of the selectivity profile of a Cbl-b inhibitor involves robust and sensitive assays. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which can be adapted to measure the ubiquitination activity of various E3 ligases.
HTRF-Based E3 Ligase Activity Assay for Selectivity Profiling
This assay measures the transfer of biotinylated ubiquitin to a GST-tagged substrate (or the E3 ligase itself in the case of auto-ubiquitination) by the respective E3 ligase.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant GST-tagged E3 ligases (Cbl-b, c-Cbl, Itch, MDM2, etc.)
-
Biotinylated ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
HTRF detection reagents:
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
-
Test inhibitor (e.g., NX-1607) serially diluted in DMSO
-
384-well low-volume white plates
Procedure:
-
Reaction Mix Preparation: Prepare a master mix containing E1 enzyme, E2 enzyme, biotinylated ubiquitin, and ATP in the assay buffer.
-
Compound Plating: Add the serially diluted Cbl-b inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Enzyme Addition: Add each of the different GST-tagged E3 ligases to their respective wells.
-
Initiation of Ubiquitination Reaction: Add the reaction mix to all wells to start the ubiquitination reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the HTRF detection reagents (Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665) diluted in detection buffer.
-
Second Incubation: Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated. The percentage of inhibition is determined relative to the DMSO control. IC50 values are then calculated by fitting the data to a four-parameter logistic curve.
Visualizations
Cbl-b Signaling Pathway and Inhibition
Caption: Cbl-b signaling pathway and the point of inhibition by NX-1607.
Experimental Workflow for E3 Ligase Selectivity Profiling
Caption: Workflow for determining the selectivity profile of a Cbl-b inhibitor.
Selectivity of Cbl-b Inhibitor Against Other E3 Ligases
Caption: Illustrative selectivity of a Cbl-b inhibitor against different E3 ligases.
References
- 1. Nurix Therapeutics Reports New Clinical Data from [globenewswire.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Autoinhibition and phosphorylation-induced activation mechanisms of human cancer and autoimmune disease-related E3 protein Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the Selectivity of CBL-B Inhibitors Using All-Atom Molecular Dynamics and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating Cbl-b-IN-11: A Guide to Secondary Assays for Robust Target Engagement
For researchers, scientists, and drug development professionals, confirming the cellular activity of a targeted inhibitor is a critical step beyond initial biochemical validation. This guide provides a framework for validating the efficacy of Cbl-b-IN-11, a potent inhibitor of the E3 ubiquitin ligase Cbl-b, using a secondary, cell-based assay. Here, we compare the results from a primary biochemical assay with a functional cellular assay that measures a downstream biological response, providing a more comprehensive understanding of the compound's activity.
Cbl-b is a key negative regulator of immune cell activation, making it an attractive target for immuno-oncology.[1] this compound has been identified as a potent inhibitor of Cbl-b and its close homolog c-Cbl, with IC50 values of 6.4 nM and 6.1 nM, respectively, in biochemical assays. While these primary assays are crucial for determining direct target engagement and potency, they do not fully recapitulate the complex cellular environment. Therefore, secondary assays are essential to confirm that the inhibitor can effectively modulate Cbl-b function within a living cell and elicit the desired downstream biological effects.
Data Presentation: Comparing Primary and Secondary Assay Results
To provide a clear comparison of this compound's performance, the following table summarizes illustrative data from a primary Time-Resolved Fluorescence Energy Transfer (TR-FRET) ubiquitination assay and a secondary T-cell activation assay measuring Interleukin-2 (IL-2) secretion.
| Assay Type | Parameter Measured | This compound (Illustrative Data) | Alternative Cbl-b Inhibitor (Illustrative Data) |
| Primary Assay | |||
| TR-FRET Ubiquitination Assay | IC50 (nM) | 6.4 | 15.2 |
| Secondary Assay | |||
| T-cell Activation (IL-2 ELISA) | EC50 (nM) | 50.8 | 250.3 |
| Max IL-2 Production (% of Control) | 250% | 180% |
Caption: Illustrative comparative data for this compound and an alternative inhibitor.
Experimental Protocols
Detailed methodologies for the primary and secondary assays are provided below to ensure reproducibility and aid in the design of validation studies.
Primary Assay: Cbl-b Autoubiquitination TR-FRET Assay
This assay quantitatively measures the autoubiquitination activity of Cbl-b in the presence of an inhibitor. The assay relies on the proximity-based energy transfer between a Europium-labeled ubiquitin donor and a Cy5-labeled ubiquitin acceptor, which are incorporated into polyubiquitin chains on Cbl-b.
Materials:
-
Recombinant human Cbl-b protein
-
UBE1 (E1 activating enzyme)
-
UBCH5b (E2 conjugating enzyme)
-
Europium-labeled Ubiquitin (Donor)
-
Cy5-labeled Ubiquitin (Acceptor)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2, 0.5 mM DTT)
-
This compound and other test compounds
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a master mix containing UBE1, UBCH5b, Europium-Ub, and Cy5-Ub in the assay buffer.
-
Add 5 µL of the master mix to each well of the 384-well plate.
-
Add 2.5 µL of this compound or other test compounds at various concentrations to the wells. A DMSO control should be included.
-
Initiate the reaction by adding 2.5 µL of a solution containing Cbl-b protein and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the ratio of the acceptor signal to the donor signal.
-
Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Secondary Assay: T-Cell Activation (IL-2 Secretion ELISA)
This cellular assay assesses the ability of this compound to enhance T-cell activation by measuring the secretion of IL-2, a key cytokine produced by activated T-cells.
Materials:
-
Jurkat T-cells (or primary human T-cells)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
-
This compound and other test compounds
-
96-well cell culture plates
-
Human IL-2 ELISA kit
-
Plate reader for absorbance measurement at 450 nm
Procedure:
-
Seed Jurkat T-cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or other test compounds for 1 hour. Include a DMSO control.
-
Stimulate the T-cells by adding anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.[2][3][4]
-
Briefly, add the supernatant to the antibody-coated ELISA plate, followed by the detection antibody, streptavidin-HRP, and substrate.
-
Measure the absorbance at 450 nm.
-
Generate a standard curve using recombinant IL-2.
-
Calculate the concentration of IL-2 in the samples and plot it against the inhibitor concentration to determine the EC50 value.
Mandatory Visualizations
To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflows for primary and secondary assays.
Caption: Cbl-b signaling pathway in T-cell activation.
References
A Head-to-Head In Vitro Comparison of Preclinical Cbl-b Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene b (Cbl-b) has emerged as a critical intracellular immune checkpoint. Its role as a negative regulator of T-cell and NK-cell activation makes it a compelling target for cancer immunotherapy.[1][2][3][4][5] Inhibition of Cbl-b is being explored as a strategy to lower the threshold for immune cell activation, thereby enhancing anti-tumor immunity.[5][6] This guide provides a head-to-head in vitro comparison of publicly disclosed preclinical Cbl-b inhibitors, offering a resource for researchers to evaluate and select compounds for their studies. The data presented is compiled from various publications, patents, and presentations.
Cbl-b Signaling and Inhibition Pathway
The following diagram illustrates the central role of Cbl-b in negatively regulating T-cell activation and the mechanism by which inhibitors can restore immune function.
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling proteins for ubiquitination and degradation. Cbl-b inhibitors block this process, leading to enhanced T-cell activation.
Biochemical Assay Comparison
Biochemical assays are fundamental in determining the direct interaction of inhibitors with the Cbl-b protein and their effect on its enzymatic function. Key metrics include the half-maximal inhibitory concentration (IC50) in ubiquitination assays and binding affinity (Kd).
| Inhibitor | Assay Type | Target/Substrate | IC50 | Binding Affinity (Kd) | Source |
| NX-1607 | TR-FRET | Cbl-b/E2-Ub | 59 nM | 20 nM (SPR) | [7][8] |
| C7683 | DSF | Full-length Cbl-b | N/A (ΔTm = 10°C) | N/A | [9] |
| HST-1011 | TR-FRET | Cbl-b | 0-100 nM (range) | N/A | [10] |
| Innocare Cpd 96 | Fluorescence-based | Recombinant human Cbl-b | 0.98 nM | N/A | [11] |
| Inventisbio Cpd 2 | TR-FRET | Cbl-b (36-427) | <200 nM | N/A | [12] |
Cell-Based Assay Comparison
Cell-based assays provide insights into the functional consequences of Cbl-b inhibition in a more physiologically relevant context. A primary readout is the enhancement of T-cell activation, often measured by the secretion of cytokines such as Interleukin-2 (IL-2). The key metric here is the half-maximal effective concentration (EC50).
| Inhibitor | Cell Line | Assay | Readout | EC50 | Source |
| NX-1607 | Jurkat T-cells | T-cell Activation | IL-2 Secretion | 130 nM | [7] |
| Innocare Cpd 96 | Jurkat T-cells (IL-2 reporter) | T-cell Activation | Luciferase Activity | 1.8 nM | [11] |
| Genentech Compound | Jurkat T-cells | T-cell Activation | IL-2 Secretion | 2.5 nM | [13] |
| Unnamed Cbl-b Inhibitor | Primary Human NK Cells | NK Cell Activation | Effector Functions | 0.15 - 10 µM (dose range) | [6] |
Experimental Protocols
Key In Vitro Assays for Cbl-b Inhibitor Characterization
The following diagram outlines a typical workflow for the in vitro characterization of Cbl-b inhibitors.
Caption: A generalized workflow for the in vitro screening and characterization of Cbl-b inhibitors, from initial biochemical assays to cellular functional and target engagement assays.
TR-FRET Ubiquitination Assay
This assay measures the E3 ligase activity of Cbl-b through Time-Resolved Fluorescence Resonance Energy Transfer. Inhibition of Cbl-b results in a decreased FRET signal.
Objective: To determine the IC50 of an inhibitor on Cbl-b's auto-ubiquitination or substrate ubiquitination activity.
Materials:
-
Recombinant human Cbl-b protein
-
E1 and E2 (e.g., UbcH5b) enzymes
-
ATP
-
Biotinylated-Ubiquitin
-
Europium or Terbium-labeled anti-tag antibody (e.g., anti-GST)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay Buffer
-
384-well microplate
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by dilution in assay buffer.
-
In a 384-well plate, add the inhibitor dilutions.
-
Prepare a master mix containing E1, E2, biotinylated-ubiquitin, and Cbl-b protein in assay buffer.
-
Add the master mix to the wells containing the inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents (e.g., Terbium-labeled antibody and streptavidin-APC).
-
Incubate at room temperature to allow for binding of the detection reagents.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the FRET ratio and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.
Jurkat T-Cell Activation Assay (IL-2 Readout)
This cell-based assay measures the ability of a Cbl-b inhibitor to enhance T-cell activation, using IL-2 secretion as a primary endpoint.[14][15]
Objective: To determine the EC50 of an inhibitor in a T-cell activation context.
Materials:
-
Jurkat T-cells (wild-type or engineered with an IL-2 promoter-reporter system).[14][15][16]
-
RPMI-1640 medium supplemented with FBS, L-glutamine, and antibiotics.
-
96-well flat-bottom tissue culture plates.
-
Anti-CD3 antibody (plate-bound).
-
Anti-CD28 antibody (soluble, optional for co-stimulation).
-
Test inhibitor.
-
IL-2 ELISA kit or a reporter assay system (e.g., luciferase-based).[16]
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash the plate with sterile PBS to remove unbound antibody.[17][18]
-
Seed Jurkat T-cells at a density of approximately 1 x 10^5 cells per well.[19]
-
Prepare serial dilutions of the Cbl-b inhibitor and add them to the cells.
-
If using, add a sub-optimal concentration of soluble anti-CD28 antibody.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[19]
-
After incubation, harvest the cell culture supernatant to measure secreted IL-2 by ELISA according to the manufacturer's protocol.
-
Alternatively, if using a reporter cell line, lyse the cells and measure the reporter signal (e.g., luminescence) according to the assay kit's instructions.[16][17]
-
Plot the inhibitor concentration versus IL-2 secretion or reporter activity to determine the EC50 value.
Summary and Conclusion
The in vitro characterization of Cbl-b inhibitors reveals a range of potencies across different chemical scaffolds. Biochemical assays such as TR-FRET are essential for quantifying direct enzyme inhibition, while cell-based T-cell activation assays provide crucial information on the functional consequences of targeting Cbl-b. The data compiled in this guide, though sourced from different studies, provides a valuable baseline for comparing the leading preclinical candidates. NX-1607 and Innocare's Cpd 96, for instance, demonstrate potent low nanomolar activity in both biochemical and cellular assays. As more data becomes publicly available, a more direct and comprehensive comparison will be possible. Researchers are encouraged to use the provided protocols as a starting point for their own in-house evaluations.
References
- 1. Nurix Therapeutics Reports New Clinical Data from First-in-Class Oral CBL-B Inhibitor, NX-1607, Demonstrating Single-Agent Activity Across Multiple Tumor Types at the European Society for Medical Oncology Congress | INN [investingnews.com]
- 2. researchgate.net [researchgate.net]
- 3. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nurixtx.com [nurixtx.com]
- 8. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hotspot Therapeutics patents CBL-B inhibitors | BioWorld [bioworld.com]
- 11. Innocare Pharma divulges new CBLB inhibitors | BioWorld [bioworld.com]
- 12. New CBLB inhibitors disclosed in Inventisbio patent | BioWorld [bioworld.com]
- 13. imtm.cz [imtm.cz]
- 14. promega.com [promega.com]
- 15. T Cell Activation Bioassay (IL-2), Propagation Model Technical Manual [promega.sg]
- 16. T Cell Activation Bioassay (IL-2) Protocol [promega.sg]
- 17. Evaluation of skin sensitization based on interleukin-2 promoter activation in Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. agilent.com [agilent.com]
Benchmarking Cbl-b-IN-11 Against Standard of Care in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and Natural Killer (NK) cells.[1][2][3] Its inhibition presents a novel therapeutic strategy in immuno-oncology, aiming to enhance the body's natural anti-tumor immune response. This guide provides a comparative analysis of a representative Cbl-b inhibitor, referred to herein as Cbl-b-IN-11, against established standard-of-care immunotherapies, specifically anti-PD-1 antibodies. The data presented is a synthesis of preclinical findings for investigational Cbl-b inhibitors, primarily NX-1607, and published data for anti-PD-1 antibodies in comparable tumor models.
Mechanism of Action: Cbl-b Inhibition vs. PD-1 Blockade
Cbl-b and PD-1 are both negative regulators of T cell activation but operate through distinct mechanisms at different cellular locations.
-
Cbl-b Inhibition (Intracellular): Cbl-b acts downstream of the T cell receptor (TCR) and CD28 co-stimulatory pathways. Upon T cell activation, Cbl-b targets key signaling proteins such as Phospholipase C-γ1 (PLC-γ1), Vav1, and the p85 subunit of PI3K for ubiquitination, leading to their degradation or inactivation.[3] By inhibiting Cbl-b's E3 ligase activity, this compound prevents the downregulation of these activating signals, thereby lowering the threshold for T cell and NK cell activation and promoting a robust anti-tumor response.[1][2][3]
-
PD-1 Blockade (Extracellular): Programmed cell death protein 1 (PD-1) is a receptor expressed on the surface of activated T cells. When it binds to its ligands, PD-L1 or PD-L2, which are often upregulated on tumor cells, it transmits an inhibitory signal that dampens T cell activity. Standard-of-care anti-PD-1 monoclonal antibodies physically block this interaction, releasing the "brake" on T cells and allowing them to recognize and attack cancer cells.
Data Presentation: Preclinical Efficacy
The following tables summarize the preclinical efficacy of a representative Cbl-b inhibitor (based on data for NX-1607) compared to anti-PD-1 antibodies in the murine syngeneic colon carcinoma model (CT26) and B-cell lymphoma model (A20).
Table 1: In Vivo Anti-Tumor Efficacy in CT26 Syngeneic Mouse Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) | Complete Responses (CR) | Survival Benefit |
| This compound (NX-1607) | 30 mg/kg, oral, daily | 71% | Not Reported | Increased median overall survival |
| Anti-PD-1 | 10 mg/kg, intraperitoneal, twice weekly | Significant TGI reported | Not consistently reported | Increased median overall survival |
| This compound + Anti-PD-1 | Combination of above | Synergistic TGI | Substantial increase in CRs | Significant increase in median overall survival |
Note: Data for this compound and Anti-PD-1 are compiled from separate studies and are presented for comparative purposes. Direct head-to-head studies may yield different results.
Table 2: In Vivo Anti-Tumor Efficacy in A20 Syngeneic Mouse Model
| Treatment Group | Dosing Regimen | Tumor Regression | Tumor Rejection upon Rechallenge | Survival Benefit |
| This compound (NX-1607) | Oral, daily | Robust, T-cell dependent tumor regression | 100% of mice with CR rejected rechallenge | Not explicitly quantified |
| Standard of Care (e.g., Rituximab) | Varies | Partial to complete regression | Not reported | Increased median overall survival |
| This compound + Rituximab | Combination of above | Enhanced tumor growth inhibition and rejections | Not reported | Significantly enhanced median overall survival (p<0.0001) |
Table 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) in CT26 Tumors
| Treatment Group | Change in CD8+ T cells | Change in CD4+ T cells | Change in NK cells | CD8+/Treg Ratio |
| This compound (NX-1607) | Increased infiltration and activation | Increased infiltration | Increased infiltration | Increased |
| Anti-PD-1 | Increased infiltration and activation | Variable | Variable | Increased |
Experimental Protocols
In Vivo Syngeneic Tumor Models
1. CT26 Colon Carcinoma Model
-
Cell Line: CT26 murine colon carcinoma cells.
-
Animals: 6-8 week old female BALB/c mice.
-
Tumor Implantation: 1 x 10^6 CT26 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Tumor volume is measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Treatment is initiated when tumors reach a mean volume of approximately 100-150 mm³.
-
Dosing:
-
This compound (NX-1607): Administered orally, once daily, at a dose of 30 mg/kg.
-
Anti-PD-1 Antibody: Administered intraperitoneally, twice weekly, at a dose of 10 mg/kg.
-
-
Endpoints: Tumor growth inhibition, overall survival, and analysis of tumor-infiltrating lymphocytes by flow cytometry.
2. A20 B-cell Lymphoma Model
-
Cell Line: A20 murine B-cell lymphoma cells.
-
Animals: 6-8 week old female BALB/c mice.
-
Tumor Implantation: 5 x 10^5 A20 cells in 100 µL of PBS are injected intravenously.
-
Tumor Monitoring: Tumor burden is monitored by bioluminescence imaging after intraperitoneal injection of luciferin.
-
Treatment Initiation: Treatment is initiated 7-14 days post-implantation.
-
Dosing:
-
This compound (NX-1607): Administered orally, once daily.
-
-
Endpoints: Overall survival and tumor burden.
In Vitro Assays
1. NK Cell-Mediated Cytotoxicity Assay
-
Effector Cells: Human Natural Killer (NK) cells, isolated from peripheral blood mononuclear cells (PBMCs).
-
Target Cells: K562 or Raji tumor cell lines.
-
Assay Principle: NK cells are co-cultured with target cells in the presence of this compound or a vehicle control. Cytotoxicity is measured by the release of a fluorescent dye (e.g., calcein-AM) from lysed target cells or by flow cytometry-based counting of dead target cells.
-
Protocol Outline:
-
Plate target cells (e.g., K562) in a 96-well plate.
-
Pre-incubate isolated human NK cells with this compound (e.g., at 1 µM) for 1-2 hours.
-
Add the pre-treated NK cells to the target cells at various effector-to-target (E:T) ratios.
-
Incubate for 4-6 hours at 37°C.
-
Measure target cell lysis using a plate reader or flow cytometer.
-
2. T Cell Activation and Cytokine Release Assay
-
Cells: Primary human T cells isolated from PBMCs.
-
Activation: T cells are stimulated with anti-CD3 and anti-CD28 antibodies.
-
Treatment: T cells are treated with varying concentrations of this compound.
-
Endpoints:
-
Activation Markers: Expression of CD25 and CD69 is measured by flow cytometry.
-
Cytokine Release: Levels of IL-2 and IFN-γ in the culture supernatant are quantified by ELISA.
-
-
Protocol Outline:
-
Coat a 96-well plate with anti-CD3 antibodies.
-
Add isolated T cells to the wells along with soluble anti-CD28 antibodies and different concentrations of this compound.
-
Incubate for 24-72 hours.
-
Harvest supernatant for ELISA and stain cells for flow cytometry analysis of activation markers.
-
Mandatory Visualizations
Caption: Cbl-b Signaling Pathway in T Cell Activation.
Caption: Preclinical Experimental Workflow.
Caption: Logical Comparison of this compound and Anti-PD-1.
Conclusion
This compound represents a promising novel immuno-oncology agent that enhances anti-tumor immunity by targeting an intracellular checkpoint. Preclinical data suggests that its efficacy as a monotherapy is comparable to standard-of-care anti-PD-1 antibodies in certain tumor models. Furthermore, the distinct mechanism of action of Cbl-b inhibitors provides a strong rationale for combination therapies with existing checkpoint blockades, with preclinical evidence demonstrating synergistic anti-tumor effects. The ability of Cbl-b inhibitors to also modulate NK cell activity may offer an additional advantage in the tumor microenvironment. Further clinical investigation is warranted to fully elucidate the therapeutic potential of Cbl-b inhibition in oncology.
References
In Vivo Efficacy of Cbl-b Small Molecule Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a compelling immuno-oncology target. Its role as a negative regulator of T-cell and NK-cell activation makes it a prime candidate for inhibition to enhance anti-tumor immunity.[1][2][3][4] Several companies are actively developing small molecule inhibitors of Cbl-b, with a number of candidates progressing through preclinical and early clinical development. This guide provides a comparative overview of the available in vivo efficacy data for some of these pioneering inhibitors.
It is important to note that direct head-to-head comparative studies of these Cbl-b inhibitors have not been made publicly available. The following data is compiled from press releases, conference presentations, and corporate communications. As such, a direct cross-study comparison of quantitative efficacy should be approached with caution due to potential variations in experimental conditions.
Cbl-b Signaling Pathway and Mechanism of Inhibition
Cbl-b acts as an intracellular checkpoint by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and co-stimulatory molecules like CD28, as well as in NK cells. This ubiquitination leads to protein degradation and dampens the anti-cancer immune response. Small molecule inhibitors of Cbl-b aim to block its E3 ligase activity, thereby preventing this negative regulation and unleashing a potent anti-tumor immune attack.
Caption: Cbl-b negatively regulates T-cell and NK-cell activation. Small molecule inhibitors block Cbl-b, promoting anti-tumor immunity.
Comparative Overview of In Vivo Efficacy
The following tables summarize the publicly available preclinical in vivo data for leading Cbl-b small molecule inhibitors.
Table 1: Investigational Cbl-b Small Molecule Inhibitors
| Compound Name | Developing Company | Development Phase |
| NX-1607 | Nurix Therapeutics | Phase 1 Clinical Trial[5] |
| HST-1011 | HotSpot Therapeutics | Phase 1 Clinical Trial[6][7] |
| NTX-801 | Nimbus Therapeutics | Preclinical |
| GRC 65327 | Ichnos Glenmark Innovation | IND Enabling Studies[8] |
Table 2: Summary of Preclinical In Vivo Efficacy
| Compound | Syngeneic Mouse Model(s) | Monotherapy Efficacy | Combination Efficacy (with anti-PD-1) | Key Findings |
| NX-1607 | CT26, MC38 (colorectal), 4T1 (breast)[1][3] | Significant tumor growth inhibition.[1][3] | Substantially increased median overall survival and frequency of complete tumor rejections.[1][3] | Anti-tumor activity is dependent on both CD8+ T cells and NK cells.[1][3] |
| HST-1011 | Not explicitly specified in reviewed sources. | Robustly increases anti-tumor immunity in vivo. | Information not available in reviewed sources. | Preclinical data supports the therapeutic utility of a Cbl-b inhibitor.[9] |
| NTX-801 | CT26 (colorectal)[2][4] | Robust and statistically significant tumor growth inhibition.[2][4] | Robust anti-tumor activity, increased survival, and several complete responses.[2][4] | Demonstrated strong immune cell activation in vivo.[2][4] |
| GRC 65327 | CT26, MC38 (colorectal)[8] | Significant tumor growth inhibition.[8] | Enhanced tumor growth inhibition with complete tumor regression in approximately 50-65% of animals.[8] | Demonstrates good in vitro potency and a favorable safety profile in mice.[8] |
Experimental Protocols
Detailed experimental protocols are not consistently available in the public domain. However, based on the information disclosed, a general experimental workflow for evaluating the in vivo efficacy of Cbl-b inhibitors can be outlined.
Caption: A general workflow for assessing the in vivo efficacy of Cbl-b inhibitors in syngeneic mouse models.
Key Methodological Aspects (Based on available information):
-
Animal Models: Syngeneic mouse models are the standard for evaluating immuno-oncology agents as they utilize mice with a competent immune system. Commonly used models for Cbl-b inhibitor testing include CT26 and MC38 colon carcinoma, and 4T1 triple-negative breast cancer.[1][3][8] The choice of mouse strain (e.g., BALB/c for CT26 and 4T1, C57BL/6 for MC38) is critical as it must be compatible with the tumor cell line.
-
Dosing Regimen: Cbl-b inhibitors are typically orally bioavailable and administered via oral gavage.[1][3] Dosing frequency and duration are key variables that are optimized for each compound.
-
Combination Therapy: To assess synergistic effects, Cbl-b inhibitors are often tested in combination with checkpoint inhibitors like anti-PD-1 antibodies.[1][2][3][4][8]
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volume is measured regularly to assess the anti-tumor activity of the inhibitor compared to a vehicle control.
-
Overall Survival: The lifespan of the treated mice is monitored to determine if the treatment confers a survival benefit.
-
Immunophenotyping: At the end of the study, tumors and spleens may be harvested to analyze the immune cell populations (e.g., CD8+ T cells, NK cells) by flow cytometry to understand the mechanism of action.[1][3]
-
Conclusion
The preclinical in vivo data for Cbl-b small molecule inhibitors from Nurix Therapeutics, HotSpot Therapeutics, Nimbus Therapeutics, and Ichnos Glenmark Innovation are encouraging. These compounds have demonstrated monotherapy anti-tumor activity and synergistic effects with checkpoint blockade in various syngeneic mouse models. The consistent reports of reliance on both T cells and NK cells for efficacy underscore the broad immunomodulatory potential of targeting Cbl-b. As these molecules progress through clinical development, more detailed and comparative data will become available, providing a clearer picture of their therapeutic potential in the landscape of cancer immunotherapy.
References
- 1. Nurix Therapeutics Announces Presentation of NX-1607 Preclinical Data at AACR | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 2. nimbustx.com [nimbustx.com]
- 3. Nurix Therapeutics Announces Presentation of NX-1607 Preclinical Data at AACR | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 4. Nimbus Therapeutics Presents Preclinical Data on Cbl-b Inhibitor at AACR Annual Meeting [businesswire.com]
- 5. Nurix Therapeutics Presents New Translational Data for NX-1607 at SITC 2025 Annual Meeting [quiverquant.com]
- 6. hotspotthera.com [hotspotthera.com]
- 7. HotSpot Therapeutics Presents First-in-Human Phase 1 Clinical Data on its Novel CBL-B Inhibitor, HST-1011, at ESMO Congress 2024 [prnewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. HST-1011 / HotSpot Therap [delta.larvol.com]
Comparative Review of Cbl-b Inhibitors: Cbl-b-IN-11 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cbl-b-IN-11 and other notable Cbl-b inhibitors, focusing on their performance based on available experimental data. Casitas B-lineage lymphoma b (Cbl-b) is an E3 ubiquitin ligase that acts as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy.[1][2] By inhibiting Cbl-b, the threshold for T-cell activation can be lowered, leading to a more robust anti-tumor immune response.
Overview of Compared Cbl-b Inhibitors
This guide focuses on the following small molecule inhibitors of Cbl-b:
-
This compound: A potent inhibitor of both Cbl-b and c-Cbl.[3]
-
NX-1607: An orally bioavailable Cbl-b inhibitor currently in Phase 1 clinical trials for advanced malignancies.[4][5]
-
C7683: An analog of NX-1607 used in preclinical research to elucidate the mechanism of action.[6][7]
Quantitative Performance Data
The following tables summarize the available quantitative data for the compared inhibitors. It is important to note that direct head-to-head studies under identical experimental conditions are limited in the publicly available literature.
Table 1: Biochemical Assay Data
| Compound | Assay Type | Target(s) | IC₅₀ (nM) | Source(s) |
| This compound | Not Specified | Cbl-b | 6.4 | [3] |
| c-Cbl | 6.1 | [3] | ||
| NX-1607 | HTRF Assay | Cbl-b | 0.19 | [8] |
| TR-FRET Assay | Cbl-b | <100 | [9] | |
| C7683 | Not Specified | Cbl-b | Potent Binding | [6][7] |
Table 2: Cellular Assay Data
| Compound | Cell Type | Assay | Endpoint | Result | Source(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| NX-1607 | Primary Human T-cells | T-cell Activation | CD69 Expression | Increased | [8] |
| Primary Human T-cells | Cytokine Production | IL-2, IFN-γ Secretion | Increased | [8] | |
| Jurkat T-cells | TCR Signaling | p-PLCγ1, p-HCLS1 | Increased | [8] | |
| C7683 | Not Specified | Cellular Thermal Shift Assay (CETSA) | Protein Stabilization | Stabilized Cbl-b | [6][7] |
Table 3: In Vivo Efficacy Data
| Compound | Model | Tumor Type | Outcome | Source(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| NX-1607 | Murine Syngeneic Models (CT26, MC38, 4T1) | Colon, Breast Cancer | Significant tumor growth inhibition, improved survival | [8][10] |
| A20 B-cell Lymphoma Model (BALB/c mice) | B-cell Lymphoma | Decreased tumor growth, increased tumor-infiltrating T-cells | [8] |
Mechanism of Action
Studies on NX-1607 and its analog C7683 have revealed a novel mechanism of Cbl-b inhibition. These compounds act as an "intramolecular glue," binding to a pocket at the interface of the tyrosine kinase-binding domain (TKBD) and the linker helix region (LHR) of Cbl-b.[6][7] This binding locks the protein in an inactive, "closed" conformation, preventing the conformational changes necessary for its E3 ligase activity.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided.
Caption: Cbl-b signaling pathway in T-cell activation.
Caption: General experimental workflow for Cbl-b inhibitor evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducing and comparing results.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay is used to measure the inhibitory effect of compounds on Cbl-b's E3 ligase activity.
-
Principle: The assay measures the interaction between Cbl-b and a ubiquitin-charged E2 conjugating enzyme (e.g., UbcH5b-Ub). Cbl-b and the E2-Ub complex are labeled with a FRET donor (e.g., Europium cryptate) and acceptor (e.g., d2), respectively. When in close proximity, FRET occurs. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
-
General Protocol:
-
Recombinant Cbl-b, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP are combined in an assay buffer.
-
The test compound (e.g., NX-1607) at various concentrations is added to the reaction mixture.
-
The reaction is incubated to allow for ubiquitination to occur.
-
Antibodies labeled with the HTRF donor and acceptor, specific for tags on Cbl-b and ubiquitin, are added.
-
After another incubation period, the HTRF signal is read on a compatible plate reader.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.[8]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to verify target engagement of a compound within a cellular environment.
-
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. CETSA measures this change in thermal stability.
-
General Protocol:
-
Intact cells are treated with the test compound (e.g., C7683) or a vehicle control (DMSO).
-
The cell suspensions are heated to a range of temperatures.
-
The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of soluble target protein (Cbl-b) remaining at each temperature is quantified using methods like Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[6][7]
-
T-Cell Activation Assays
These cellular assays assess the functional consequence of Cbl-b inhibition on T-cell activity.
-
Principle: Inhibition of Cbl-b is expected to lower the threshold for T-cell activation, leading to increased expression of activation markers and cytokine production.
-
General Protocol (CD69 Expression):
-
Primary human T-cells are isolated from peripheral blood.
-
Cells are stimulated with a suboptimal concentration of anti-CD3 antibody in the presence of the test compound (e.g., NX-1607) or DMSO.
-
After a defined incubation period, the expression of the early activation marker CD69 on the surface of T-cells is measured by flow cytometry.[8]
-
-
General Protocol (Cytokine Release):
-
Similar to the CD69 assay, stimulated T-cells are incubated with the test compound.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of secreted cytokines, such as IL-2 and IFN-γ, is quantified using ELISA or other immunoassays.[8]
-
Conclusion
The available data indicate that this compound is a potent dual inhibitor of Cbl-b and c-Cbl in biochemical assays. However, there is a significant lack of publicly available data on its cellular and in vivo activities, which is crucial for a comprehensive comparison. In contrast, NX-1607 and its analog C7683 have been more extensively characterized, demonstrating potent biochemical and cellular activity, a clear mechanism of action, and promising anti-tumor efficacy in preclinical in vivo models.[6][7][8][10] The progression of NX-1607 into clinical trials further underscores its potential as a therapeutic agent.[4][5]
For researchers and drug development professionals, while this compound shows promise based on its initial biochemical potency, further investigation into its cellular and in vivo effects is necessary to fully evaluate its therapeutic potential relative to other Cbl-b inhibitors like NX-1607. The experimental protocols outlined in this guide provide a framework for such comparative studies.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. The race against cancer – targeting Cbl-b in cellular therapy – invIOs [invios.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PB2099: A FIRST-IN-HUMAN PHASE 1 TRIAL OF NX-1607, A FIRST-IN-CLASS ORAL CBL-B INHIBITOR, IN PATIENTS WITH ADVANCED MALIGNANCIES INCLUDING RICHTER TRANSFORMATION DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nurix Therapeutics Reports New Clinical Data from [globenewswire.com]
- 6. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. nurixtx.com [nurixtx.com]
Safety Operating Guide
Navigating the Safe Disposal of Cbl-b-IN-11: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides a detailed, step-by-step procedure for the safe disposal of Cbl-b-IN-11, a potent inhibitor of Casitas B-lineage lymphoma-b (Cbl-b) and c-Cbl.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document leverages safety data from a closely related compound, Cbl-b-IN-2, and established best practices for laboratory chemical waste management to ensure a high standard of safety.
I. Compound Identification and Hazard Assessment
Before initiating any disposal protocol, it is imperative to understand the chemical properties and potential hazards of the substance.
Key Chemical Data Summary
| Property | Data for Related Compound (Cbl-b-IN-2) |
| Formula | C₂₉H₃₀F₅N₅O₂ |
| Molecular Weight | 575.57 |
| Appearance | Data not available |
| Solubility | Data not available |
| CAS Number | 2503325-21-9 |
Data based on the Safety Data Sheet for Cbl-b-IN-2, a structurally similar Cbl-b inhibitor.[3]
Hazard Profile:
While Cbl-b-IN-2 is classified as not a hazardous substance or mixture, it is crucial to treat all novel research compounds with a high degree of caution.[3] Based on general principles of handling similar chemical entities, the following precautions should be taken:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
-
Prevent Inhalation: Avoid generating dust or aerosols. Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ingestion: Do not eat, drink, or smoke in areas where the compound is handled.
II. Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Segregation:
-
Properly segregate waste containing this compound from other laboratory waste streams.
-
Use designated, clearly labeled, and leak-proof containers for solid and liquid waste.
2. Solid Waste Disposal:
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated, sealed waste bag or container.
-
Unused Compound: Unwanted or expired solid this compound should be disposed of in its original container or a securely sealed waste container. Do not mix with other chemical waste unless compatibility is confirmed.
3. Liquid Waste Disposal:
-
Solutions: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.
-
Incompatible Materials: Avoid mixing this compound solutions with strong acids, strong bases, strong oxidizing agents, or strong reducing agents, as this could lead to hazardous reactions.[3]
4. Decontamination:
-
Work Surfaces: Decontaminate all work surfaces where this compound was handled using an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Equipment: Clean any non-disposable equipment that came into contact with the compound according to standard laboratory procedures for hazardous chemical decontamination.
5. Storage and Labeling of Waste:
-
Store all waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Ensure all waste containers are clearly labeled with the chemical name ("this compound Waste"), the primary hazard (e.g., "Caution: Research Chemical"), and the date of accumulation.
6. Final Disposal:
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[4]
III. Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek prompt medical attention.[3]
-
Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS office.
IV. Chemical Disposal Workflow
The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemicals like this compound.
Caption: General workflow for laboratory chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
